2-Butene, 2,3-dibromo-
Description
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Structure
3D Structure
Properties
CAS No. |
19398-48-2 |
|---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.90 g/mol |
IUPAC Name |
(E)-2,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
InChI Key |
SDEHPRGMSHJNMU-ONEGZZNKSA-N |
SMILES |
CC(=C(C)Br)Br |
Isomeric SMILES |
C/C(=C(/C)\Br)/Br |
Canonical SMILES |
CC(=C(C)Br)Br |
Other CAS No. |
19398-48-2 |
Origin of Product |
United States |
Foundational & Exploratory
2,3-dibromo-2-butene CAS number and molecular weight
This guide details the chemical identity, synthesis, and synthetic utility of 2,3-dibromo-2-butene , a critical vicinal dihaloalkene building block in organic synthesis.[1][2]
CAS Number: 19398-48-2 (Generic) | Molecular Weight: 213.90 g/mol [1][2]
Executive Summary
2,3-Dibromo-2-butene is a tetrasubstituted alkene characterized by two vicinal bromine atoms on the double bond.[1][2][3] It serves as a high-value "linchpin" scaffold in drug discovery and materials science.[1][2] Its unique electronic structure allows for sequential, regioselective transition-metal-catalyzed cross-coupling reactions, enabling the modular construction of stereodefined tetrasubstituted alkenes—a structural motif found in various bioactive molecules (e.g., Tamoxifen derivatives).[1]
Chemical Identity & Physical Properties[1][2][4][5][6]
| Parameter | Data |
| IUPAC Name | 2,3-Dibromobut-2-ene |
| Common Name | 2,3-Dibromo-2-butene |
| CAS Number (Generic) | 19398-48-2 |
| CAS Number ((E)-isomer) | 5364-33-8 (Often cited for the trans isomer) |
| Molecular Formula | C₄H₆Br₂ |
| Molecular Weight | 213.90 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Density | ~1.97 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); insoluble in water |
Critical Note on Isomerism: The commercial synthesis typically yields the (E)-isomer (trans) due to the anti-addition mechanism of bromination. The (Z)-isomer is less common and requires specific synthetic routes.[1] Researchers must verify the stereochemistry of their starting material, as it dictates the stereochemical outcome of subsequent cross-coupling reactions.
Synthesis & Production
The industrial and laboratory standard for producing 2,3-dibromo-2-butene is the electrophilic halogenation of 2-butyne.[1][2] This reaction proceeds with high stereoselectivity.[4]
Synthetic Mechanism (Anti-Addition)
The reaction involves the nucleophilic attack of the alkyne π-bond on molecular bromine, forming a cyclic bromonium ion intermediate. The subsequent attack by the bromide ion occurs from the backside (anti-attack), resulting exclusively in the (E)-2,3-dibromo-2-butene .[1][2]
Protocol:
-
Reagents: 2-Butyne (1.0 eq), Bromine (Br₂, 1.0 eq), CH₂Cl₂ (Solvent).[1]
-
Conditions: 0°C to Room Temperature, dark (to prevent radical bromination).
-
Workup: Quench with aqueous Na₂S₂O₃ to remove excess bromine; extract with DCM.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic flow from 2-butyne to the final dibromide.
Figure 1: Stereoselective synthesis of (E)-2,3-dibromo-2-butene via anti-addition.[1][2]
Reactivity Profile & Applications
The core value of 2,3-dibromo-2-butene lies in its ability to undergo sequential cross-coupling reactions .[1][2] Because the two bromine atoms are chemically equivalent but kinetically differentiable after the first substitution (due to steric and electronic changes), it allows for the "programmed" synthesis of ABCD-type tetrasubstituted alkenes.
Sequential Cross-Coupling (The "Linchpin" Strategy)
Researchers use this scaffold to install two different aryl or alkyl groups sequentially.
-
First Coupling: Pd-catalyzed reaction (Suzuki, Stille, or Negishi) replaces one Br with group R¹.[1][2]
-
Second Coupling: The remaining Br is replaced by group R² under more forcing conditions or using a different catalyst system.
Key Applications:
-
Tamoxifen Analogs: Synthesis of Selective Estrogen Receptor Modulators (SERMs).
-
Molecular Motors: Construction of crowded alkene stators.[1][2]
Experimental Workflow: Sequential Suzuki Coupling
Step 1: Mono-arylation
-
Base: Na₂CO₃ (2.0 eq)[1]
-
Temp: 60-80°C (Controlled to prevent double coupling)
Step 2: Di-arylation (of the mono-product)
-
Catalyst: Pd(OAc)₂ / S-Phos (active system for sterically hindered substrates)[1][2]
-
Temp: 100-110°C
Reactivity Flowchart[1]
Figure 2: Divergent synthetic pathways for 2,3-dibromo-2-butene.
Safety & Handling
-
Hazards: 2,3-Dibromo-2-butene is an alkyl halide and should be treated as a potential lachrymator and skin irritant .[1][2] It may cause sensitization upon prolonged contact.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent discoloration or hydrolysis.
-
Disposal: Halogenated organic waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86867, 2-Butene, 2,3-dibromo-. Retrieved from [Link]
-
Sigma-Aldrich. Product Specification: 2,3-Dibromo-2-butene.[1][2][5] (Note: Often listed under specific isomer catalogues).
-
Negishi, E., et al. (2010). Palladium-Catalyzed Cross-Coupling in Organic Synthesis.[1][2] Nobel Lecture.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews.[1] Retrieved from [Link]
-
EPA Substance Registry Services. 2-Butene, 2,3-dibromo- (CAS 19398-48-2).[1][2] Retrieved from [Link]
Sources
difference between cis and trans 2,3-dibromo-2-butene
An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromo-2-Butene
Abstract
Geometric isomerism, a cornerstone of stereochemistry, imparts distinct and often divergent physicochemical properties upon molecules with identical chemical formulas and connectivity. This guide provides a comprehensive technical analysis of the cis and trans isomers of 2,3-dibromo-2-butene (C₄H₆Br₂), molecules that serve as exemplary models for understanding the profound impact of spatial arrangement on molecular behavior. We will delve into the structural nuances, comparative stability, synthesis, and distinguishing physical properties of these isomers. The core of this guide is a detailed exploration of the spectroscopic techniques—notably Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—that are indispensable for their unambiguous identification and characterization. This document is intended for researchers, chemists, and drug development professionals who rely on a precise understanding of stereoisomerism for molecular design, synthesis, and analysis.
The Foundation: Structural Isomerism in 2,3-Dibromo-2-Butene
The existence of cis and trans isomers in 2,3-dibromo-2-butene is a direct consequence of the restricted rotation around the carbon-carbon double bond (C=C).[1][2] Unlike single bonds which allow for free rotation, the π-bond component of the double bond locks the substituent groups into fixed planar positions relative to each other.[3] This rigidity gives rise to two distinct geometric arrangements:
-
cis-2,3-Dibromo-2-butene ((Z)-2,3-dibromobut-2-ene): In this isomer, the two bromine atoms (and likewise, the two methyl groups) are positioned on the same side of the double bond.
-
trans-2,3-Dibromo-2-butene ((E)-2,3-dibromobut-2-ene): Here, the two bromine atoms are located on opposite sides of the double bond.
This seemingly subtle difference in spatial orientation has profound implications for the molecule's stability, energy, and physical properties.
Comparative Stability: The Role of Steric Hindrance
The primary determinant of stability between these two isomers is steric strain.
-
In the cis isomer , the relatively bulky methyl groups and electronegative bromine atoms are in close proximity on the same side of the C=C axis. This proximity leads to van der Waals repulsion and electron cloud repulsion, an energetically unfavorable interaction known as steric hindrance.[4][5]
-
The trans isomer is inherently more stable because it minimizes this strain by placing the bulky substituents on opposite sides of the double bond, allowing them to be further apart.[4][5][6]
This energy difference means that in an equilibrium state, the trans isomer will be the thermodynamically favored product.[2]
Caption: Synthetic pathways to alkene precursors for 2,3-dibromo-2-butene synthesis.
Divergent Physical Properties
The geometric differences between the cis and trans isomers give rise to distinct and measurable physical properties, which are crucial for their separation and identification.
| Property | cis-2,3-Dibromo-2-butene | trans-2,3-Dibromo-2-butene | Rationale |
| Molecular Dipole Moment (µ) | Non-zero (Polar) | Zero or Near-Zero (Nonpolar) | In the cis isomer, C-Br bond dipoles are on the same side, resulting in a net molecular dipole. In the trans isomer, they oppose and cancel each other out. [7][8] |
| Boiling Point | Higher | Lower | The polar cis isomer experiences stronger intermolecular dipole-dipole forces, requiring more energy to overcome for vaporization. [9][10][11] |
| Melting Point | Lower | Higher | The higher symmetry of the trans isomer allows for more efficient packing into a crystal lattice, leading to stronger solid-state intermolecular forces. [12] |
| Solubility in Polar Solvents | Higher | Lower | The polarity of the cis isomer enhances its solubility in polar solvents like ethanol, following the "like dissolves like" principle. [9] |
Spectroscopic Fingerprints for Isomer Differentiation
Spectroscopy provides the most definitive means of distinguishing between cis and trans isomers. Each technique probes different molecular properties, and together they offer a complete analytical picture.
Infrared (IR) Spectroscopy
The key principle in IR spectroscopy is that a molecular vibration must induce a change in the molecule's dipole moment to absorb IR radiation. [13]
-
trans-Isomer: Due to its symmetry, the C=C stretching vibration in trans-2,3-dibromo-2-butene causes no net change in the dipole moment (which is zero). Consequently, the C=C stretching peak is IR-inactive or extremely weak . [13][14]* cis-Isomer: The C=C stretch in the less symmetrical cis isomer does cause a change in the net dipole moment, resulting in a distinct, observable absorption peak , typically in the range of 1640-1660 cm⁻¹. [14][15] Furthermore, the out-of-plane C-H bending vibrations ("wags") are highly diagnostic: trans isomers show a strong band around 960-980 cm⁻¹, while the corresponding cis band is found around 665-730 cm⁻¹. [14]
Raman Spectroscopy
Raman spectroscopy is complementary to IR. A vibration is Raman-active if it causes a change in the molecule's polarizability .
-
trans-Isomer: The symmetric C=C stretch significantly alters the molecule's electron cloud distribution (polarizability). This results in a strong, sharp Raman signal for the C=C bond, making Raman spectroscopy the ideal tool for observing this vibration in the trans isomer.
-
cis-Isomer: The C=C stretch in the cis isomer produces a much smaller change in polarizability, leading to a weaker Raman signal .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of nuclei (¹H and ¹³C).
-
¹H NMR: The methyl (–CH₃) protons in the cis and trans isomers will have slightly different chemical shifts. In the cis isomer, the protons of one methyl group can be deshielded by the proximity of the bromine atom on the adjacent carbon, often resulting in a downfield shift compared to the trans isomer.
-
¹³C NMR: The chemical shifts of both the alkene carbons (sp²) and the methyl carbons (sp³) are distinct for each isomer. The sp² carbons of the cis isomer often appear at a slightly different chemical shift than those in the trans isomer due to steric compression effects. [16]Distinguishing these isomers often relies on subtle differences in their chemical shifts, as the typical diagnostic tool of vicinal coupling constants between alkene protons is not applicable here. [17]
Caption: A multi-technique spectroscopic workflow for isomer identification.
Conclusion
The distinction between cis- and trans-2,3-dibromo-2-butene is a clear and powerful illustration of the principles of geometric isomerism. The trans isomer is thermodynamically more stable due to minimized steric strain, which is reflected in its physical properties, such as a higher melting point. The cis isomer, being polar, exhibits a higher boiling point. These structural differences are definitively confirmed through spectroscopic analysis, where the selection rules for IR and Raman spectroscopy and the nuanced chemical shifts in NMR provide unambiguous fingerprints for each isomer. For professionals in chemical synthesis and drug development, a firm grasp of these differences is not merely academic; it is fundamental to controlling reaction outcomes, purifying products, and ensuring the desired stereochemistry for biological efficacy and safety.
References
-
Brainly. (2024, March 27). 2,3-Dibromo-2-butene exists as cis and trans isomers, whereas 2,3-dibromobutane does not. This is... Available at: [Link]
-
Chegg. (2021, November 15). Solved cis-2-3-dibromobut-2-ene or | Chegg.com. Available at: [Link]
-
LibreTexts. (2022, November 11). 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]
-
Filo. (2025, December 12). Dipole moment of cis and trans 2-butene What are the... Available at: [Link]
-
askIITians. (2025, July 29). What are the cis and trans isomers of 2 - butene? Available at: [Link]
-
Vaia. (n.d.). Q49E Question : Trans-2-Butene is mor... Available at: [Link]
-
LibreTexts. (2022, November 11). 10.6: Stability of Alkenes. Available at: [Link]
-
Quora. (2023, April 2). Why is the dipole moment of a cis isomer usually greater than that of a trans isomer? Available at: [Link]
-
CK-12 Foundation. (n.d.). What causes cis-2-butene to have a higher boiling point than trans-2-butene? Available at: [Link]
-
Filo. (2024, December 21). Which is more stable cis or trans but2ene and why. Available at: [Link]
-
LibreTexts. (2022, November 11). 10.4: Cis-Trans Isomerism in Alkenes. Available at: [Link]
-
Pearson. (2024, March 29). Why does cis-2-butene have a higher boiling point than trans-2-butene? Available at: [Link]
-
LibreTexts. (2019, June 5). 10.4: Physical Properties. Available at: [Link]
-
Chemistry Stack Exchange. (2015, March 3). Boiling and melting point of trans- and cis-but-2-ene. Available at: [Link]
-
Chemistry Stack Exchange. (2015, March 25). In infrared spectroscopy, why is there no C=C reading for E alkenes? Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Available at: [Link]
-
Spectroscopy Online. (2020, December 20). The Infrared Spectroscopy of Alkenes. Available at: [Link]
-
LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]
-
YouTube. (2018, September 11). Practice Problem: Conversion of trans-2-butene to cis-2-butene. Available at: [Link]
-
Chemistry Stack Exchange. (2017, February 11). How to get (2R,3R)-2,3-dibromobutane from but-2-yne? Available at: [Link]
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2-Butene, 2,3-dibromo- safety data sheet (SDS) hazards
Topic: 2-Butene, 2,3-dibromo- (CAS: 19398-48-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Handling, Hazards, and Synthetic Utility in Drug Discovery
Executive Summary
2,3-Dibromo-2-butene (CAS: 19398-48-2) is a specialized halogenated alkene used primarily as a linchpin intermediate in the synthesis of tetrasubstituted alkenes—a structural motif critical in selective estrogen receptor modulators (SERMs) like Tamoxifen.
Unlike its constitutional isomer 1,4-dibromo-2-butene (a potent lachrymator and alkylating agent), 2,3-dibromo-2-butene possesses vinylic bromides. This renders it less electrophilic under standard nucleophilic substitution conditions but highly reactive in transition-metal-catalyzed cross-coupling reactions. This guide details the safety protocols required to handle this compound and provides a validated workflow for its application in palladium-catalyzed synthesis.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Isomeric Considerations: Commercially, this reagent is often supplied as a mixture of cis ((Z)-2,3-dibromobut-2-ene) and trans ((E)-2,3-dibromobut-2-ene) isomers. The trans isomer is thermodynamically more stable.
| Property | Value / Description |
| CAS Number | 19398-48-2 |
| Molecular Formula | C₄H₆Br₂ |
| Molecular Weight | 213.90 g/mol |
| Physical State | Liquid (mixture) or Low-melting Solid (pure trans) |
| Density | ~2.34 g/cm³ (High density facilitates phase separation in aqueous workups) |
| Boiling Point | ~140–160 °C (Estimated; varies by isomer ratio) |
| Solubility | Soluble in CHCl₃, THF, Et₂O; Insoluble in water |
| Reactivity Class | Vinylic Halide (Resistant to Sₙ2; Active in Pd/Ni coupling) |
Comprehensive Hazard Analysis (GHS & Mechanistic)
GHS Classification
While often less acutely toxic than allylic bromides, 2,3-dibromo-2-butene is a halogenated organic capable of causing severe irritation.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Mechanistic Toxicology: The "Lachrymator" Distinction
Expert Insight: Researchers often conflate 2,3-dibromo-2-butene with 1,4-dibromo-2-butene .
-
1,4-Isomer (Allylic): Highly reactive toward biological nucleophiles (cysteine residues in TRPA1 ion channels) via Sₙ2 mechanisms, causing severe lachrymation (tearing).
-
2,3-Isomer (Vinylic): The sp²-hybridized carbon-bromine bond is stronger and resists direct nucleophilic attack. Consequently, it is not a potent lachrymator. However, it acts as a severe contact irritant and should be handled with the same engineering controls to prevent mucous membrane sensitization.
Safe Handling & Engineering Controls
Engineering Controls
-
Ventilation: All operations, including weighing and transfer, must occur inside a certified chemical fume hood operating at face velocity >100 fpm.
-
Waste Streams: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or alkali metals (risk of dehydrohalogenation to alkynes).
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double gloved) | Standard splash protection. |
| Gloves (Critical) | Silver Shield / Laminate | Required for prolonged handling or spill cleanup. Halogenated organics permeate nitrile rapidly (<15 mins). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor irritation risks. |
| Respiratory | ABEK Filter (if outside hood) | Only for emergency spill response; standard work requires fume hood. |
Safety Decision Workflow
The following diagram outlines the decision logic for handling this compound safely in a research setting.
Caption: Operational workflow ensuring distinction between isomers and verification of engineering controls prior to synthesis.
Synthetic Utility: Drug Development Application
The "Tetrasubstituted Alkene" Challenge
In drug discovery, tetrasubstituted alkenes are privileged scaffolds (e.g., Tamoxifen). Synthesizing them stereoselectively is difficult due to steric crowding. 2,3-Dibromo-2-butene serves as a "linchpin" reagent: the two bromine atoms can be sequentially replaced using Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Negishi), allowing for the modular assembly of four different carbon substituents.
Validated Protocol: Sequential Suzuki Coupling
Note: This protocol assumes the synthesis of a tri-substituted alkene intermediate.
Reagents:
-
Aryl Boronic Acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2M aqueous)
-
Solvent: DME (Dimethoxyethane) / Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction flask with DME/Water. Sparge with Argon for 20 minutes. Why? Oxygen poisons Pd(0) catalysts, leading to homocoupling of boronic acids.
-
Reagent Addition: Add 2,3-dibromo-2-butene, Aryl Boronic Acid, and Base under positive Argon pressure.
-
Catalyst Addition: Add Pd catalyst last to minimize air exposure.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Control Point: Monitor by TLC/LCMS. The first bromine substitutes rapidly. The second bromine is deactivated by the steric bulk of the first aryl group, allowing for isolation of the mono-arylated product (the tri-substituted bromoalkene).
-
-
Workup: Dilute with Et₂O, wash with water. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Reaction Pathway Diagram
Caption: Sequential substitution logic allowing the modular construction of drug scaffolds.
Emergency Response Protocols
| Incident | Immediate Action | Neutralization/Cleanup |
| Skin Contact | Wash with soap/water for 15 min.[5] | Do not use organic solvents (ethanol/DMSO) as they enhance skin absorption. |
| Eye Contact | Rinse at eyewash station for 15 min. | Seek ophthalmologist immediately. |
| Spill (Small) | Evacuate immediate area. | Absorb with vermiculite or sand. Place in sealed container. |
| Spill (Large) | Evacuate lab. Call EHS. | Requires SCBA due to vapor density and irritation potential. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Warning: Thermal decomposition produces Hydrogen Bromide (HBr) gas. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86867, 2-Butene, 2,3-dibromo-. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
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Technical Guide: Solubility Profile and Solvent Selection for 2,3-Dibromo-2-butene
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and solvent selection criteria for 2,3-dibromo-2-butene . It is designed for researchers and process chemists requiring precise data for synthesis, purification, and application.
Executive Summary
2,3-Dibromo-2-butene (CAS: 19398-48-2 for mixed isomers) is a vicinal dihaloalkene intermediate used primarily in organic synthesis for cross-coupling reactions and the generation of substituted alkenes.[1][2][3][4][5] Unlike its derivative 2,3-dibromo-2-butene-1,4-diol (a solid with MP ~112°C), the parent hydrocarbon 2,3-dibromo-2-butene is a liquid or low-melting solid at room temperature with high lipophilicity.
Its solubility behavior is governed by the heavy bromine substituents, which impart significant polarizability and density while maintaining overall hydrophobicity. This guide details its miscibility with organic solvents, immiscibility with water, and protocols for solvent-based purification.
Physicochemical Characterization
Understanding the physical state and isomerism of 2,3-dibromo-2-butene is a prerequisite for accurate solvent selection.
Structural Isomerism
The compound exists as two geometric isomers due to the restricted rotation around the double bond:
-
(E)-2,3-dibromo-2-butene (trans): The thermodynamically favored product of 2-butyne bromination. It typically has a higher melting point than the Z isomer due to better packing symmetry.
-
(Z)-2,3-dibromo-2-butene (cis): Less common, often formed via specific stereoselective routes.
Key Physical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₄H₆Br₂ | |
| Molecular Weight | 213.90 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Distinct from the solid diol derivative. |
| Boiling Point | Est. >140°C | High boiling point due to molecular weight. |
| Polarity | Low to Moderate | Dipole moments cancel in E-isomer. |
| Density | High (> 1.8 g/mL est.) | Typical of polybrominated hydrocarbons. |
Critical Distinction: Researchers often confuse this compound with 2,3-dibromo-2-butene-1,4-diol (MP 112–114°C). Ensure you are working with the hydrocarbon (C₄H₆Br₂) before applying these solubility rules.
Solubility Principles & Data
The solubility of 2,3-dibromo-2-butene follows the "like dissolves like" principle, driven by London dispersion forces and weak dipole-dipole interactions.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility | Mechanism / Interaction |
| Halogenated | Dichloromethane (DCM), Chloroform, CCl₄ | Excellent | Ideal thermodynamic match; primary choice for extraction. |
| Ethers | Diethyl Ether, THF, 1,4-Dioxane | Excellent | Good solubility; often used for Grignard/Lithiation reactions. |
| Aromatics | Toluene, Benzene, Xylenes | Excellent | Pi-stacking and dispersion forces facilitate solvation. |
| Alkanes | Hexane, Pentane, Heptane | Good | Soluble, though less polarizable than aromatics. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good | Soluble; useful for chromatography. |
| Polar Protic | Ethanol, Methanol | Moderate | Temperature-dependent; often miscible hot, potential phase separation cold. |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; forms a distinct heavy organic layer. |
Solubility Logic Diagram
The following decision tree illustrates the solvent selection logic based on the compound's polarity and intended application.
Figure 1: Solubility classification of 2,3-dibromo-2-butene based on solvent polarity.
Experimental Protocols
Solubility Determination (Visual Method)
If precise quantitative data is unavailable for a specific solvent mixture, use this self-validating protocol:
-
Preparation: Place 100 mg of 2,3-dibromo-2-butene in a 10 mL borosilicate glass vial.
-
Addition: Add the test solvent in 100 µL increments at 25°C.
-
Observation:
-
Immediate Dissolution: High solubility (>1 g/mL).
-
Dissolution after 1 mL: Moderate solubility (~100 mg/mL).
-
Persisting Droplet/Solid: Low solubility.
-
-
Thermal Stress: If insoluble at 25°C, heat to the solvent's boiling point. If it dissolves, the solvent is a candidate for recrystallization (if the compound is solid) or low-temperature precipitation (if liquid/oil).
Purification via Solvent Manipulation
Since 2,3-dibromo-2-butene is often a liquid or low-melting solid, standard recrystallization is difficult. Instead, use distillation or cold-solvent washing .
Protocol: Purification of Crude Reaction Mixture
Objective: Isolate 2,3-dibromo-2-butene from a bromination reaction in acetic acid or DCM.
-
Quench: If unreacted bromine is present, wash the organic layer with 10% aqueous
(Sodium Thiosulfate).-
Observation: The red/orange color of bromine should disappear.
-
-
Extraction:
-
Use Dichloromethane (DCM) or Diethyl Ether .
-
Why? The compound partitions strongly into the organic phase, leaving polar byproducts in the aqueous phase.
-
-
Drying: Dry the organic phase over anhydrous
. -
Concentration: Remove solvent via rotary evaporation.
-
Caution: Do not overheat; vinyl bromides can be sensitive to elimination (dehydrohalogenation) at high temperatures.
-
-
Distillation (Vacuum):
-
Due to the high boiling point, use reduced pressure (vacuum distillation) to purify the oil.
-
Target: Collect the fraction with a constant refractive index.
-
Application Context
Reaction Solvents
-
Bromination of 2-Butyne: Typically performed in Carbon Tetrachloride (
) , Dichloromethane ( ) , or Acetic Acid . The product is soluble in these, ensuring a homogeneous reaction. -
Cross-Coupling (e.g., Stille, Suzuki): Use THF or Toluene . The compound dissolves well, allowing easy interaction with Pd catalysts.
-
Dehydrobromination (to 2-Butyne): Use Ethanolic KOH .
-
Note: While 2,3-dibromo-2-butene has moderate solubility in ethanol, the elimination product (2-butyne) is volatile. The reaction is heterogeneous or requires heating to maintain solubility.
-
Workflow Diagram: Synthesis & Isolation
Figure 2: Synthesis and isolation workflow relying on solvent miscibility properties.
Safety & Handling
-
Halogenated Solvent Hazards: When using DCM or Chloroform, use a fume hood to avoid inhalation of volatile organohalides.
-
Skin Absorption: As a lipophilic alkyl halide, 2,3-dibromo-2-butene can penetrate the skin. Wear Nitrile or Viton gloves (Latex is permeable to many halogenated compounds).
-
Reactivity: Avoid storage in Acetone for long periods if traces of strong base are present, as this can induce elimination reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364338, 2,3-Dibromobut-2-ene. Retrieved from [Link]
-
Stenutz, R. (2025). Data for (E)-2,3-dibromo-2-butene. Retrieved from [Link]
Sources
- 1. CAS 3234-02-4: 2,3-Dibromo-2-butene-1,4-diol | CymitQuimica [cymitquimica.com]
- 2. (E)-2,3-dibromo-2-butene [stenutz.eu]
- 3. PubChemLite - 2-butene, 2,3-dibromo- (C4H6Br2) [pubchemlite.lcsb.uni.lu]
- 4. (Z)-2,3-Dibromo-2-butene-1,4-diol | C4H6Br2O2 | CID 13279400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2,3-Dibromo-2-butene-1,4-diol CAS#: 3234-02-4 [m.chemicalbook.com]
An In-depth Technical Guide on the Boiling and Melting Points of 2,3-Dibromo-2-butene
This guide provides a detailed exploration of the boiling and melting points of 2,3-dibromo-2-butene, with a particular focus on the differences between its geometric isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical chemistry with practical insights into the experimental determination of these crucial properties.
Introduction: The Significance of Physical Properties in Chemical Research
Physicochemical Properties of 2,3-Dibromo-2-butene Isomers
A summary of the key physical data for the isomers of 2,3-dibromo-2-butene is presented below. It is important to note that specific experimental values for the boiling and melting points of these isomers are not consistently reported in readily accessible chemical literature. Therefore, the subsequent discussion will focus on the theoretical underpinnings that govern the expected differences in these properties.
| Property | cis-2,3-dibromo-2-butene | trans-2,3-dibromo-2-butene |
| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |
| Molecular Weight | 213.90 g/mol | 213.90 g/mol |
| Boiling Point | Predicted to be slightly higher than the trans isomer | Predicted to be slightly lower than the cis isomer |
| Melting Point | Predicted to be significantly lower than the trans isomer | Predicted to be significantly higher than the cis isomer |
| Molecular Dipole Moment | Non-zero | Zero |
| Symmetry | Lower | Higher |
The Influence of Geometric Isomerism on Boiling Point
The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. In the case of 2,3-dibromo-2-butene, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.
The Role of Dipole Moment
The C-Br bonds in 2,3-dibromo-2-butene are polar due to the difference in electronegativity between carbon and bromine.
-
In cis-2,3-dibromo-2-butene , the two polar C-Br bonds are on the same side of the double bond. This arrangement results in a net molecular dipole moment, making the molecule polar.
-
In trans-2,3-dibromo-2-butene , the two polar C-Br bonds are on opposite sides of the double bond. The individual bond dipoles cancel each other out, resulting in a zero or near-zero molecular dipole moment, making the molecule nonpolar.
The presence of a net dipole moment in the cis isomer leads to stronger dipole-dipole interactions between its molecules in addition to the London dispersion forces. Consequently, more energy is required to separate these molecules, and the cis isomer is expected to have a higher boiling point than the trans isomer .
This trend is observed in the simpler, related compound, 2-butene, where the cis isomer has a boiling point of 3.7 °C, while the trans isomer boils at 0.9 °C[1]. Although London dispersion forces are the dominant intermolecular force in 2-butene, the small dipole moment of the cis isomer is sufficient to cause this difference.
Caption: Influence of isomerism on the boiling point of 2,3-dibromo-2-butene.
The Impact of Molecular Symmetry on Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid. It is influenced not only by the strength of intermolecular forces but also by how well the molecules can pack into a crystal lattice.
-
The trans isomer of 2,3-dibromo-2-butene has a more linear and symmetrical shape. This high degree of symmetry allows the molecules to pack more efficiently and tightly into a crystal lattice. The ordered arrangement maximizes the intermolecular forces, requiring more energy to break down the solid structure. Therefore, the trans isomer is expected to have a significantly higher melting point .
-
The cis isomer , with its "U" shape, is less symmetrical. This irregular shape hinders efficient packing in the solid state, leading to a less stable crystal lattice with weaker intermolecular interactions. Consequently, less energy is needed to melt the solid, and the cis isomer is expected to have a lower melting point .
This principle is clearly demonstrated by the melting points of the 2-butene isomers: trans-2-butene melts at -105.5 °C, while cis-2-butene melts at a much lower temperature of -138.9 °C[1].
Caption: Effect of molecular symmetry on the melting point of 2,3-dibromo-2-butene.
Experimental Determination of Boiling and Melting Points
Accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.
Protocol:
-
Sample Preparation: A small amount of the solid 2,3-dibromo-2-butene isomer is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.
-
Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-1 °C). Impurities will broaden the melting range and depress the melting point.
Boiling Point Determination (Micro-Boiling Point Method)
This technique is suitable for small quantities of liquid.
Protocol:
-
Sample Preparation: A few drops of the liquid 2,3-dibromo-2-butene isomer are placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Heating: The test tube is attached to a thermometer and heated in a liquid bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool.
-
Boiling Point Reading: The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid equals the external atmospheric pressure.
Caption: A generalized workflow for the experimental determination of physical properties.
Conclusion
The geometric isomerism of 2,3-dibromo-2-butene has a profound and predictable impact on its boiling and melting points. The cis isomer, being polar, is expected to have a higher boiling point due to dipole-dipole interactions. In contrast, the more symmetrical trans isomer is anticipated to have a higher melting point because of its ability to pack more efficiently into a crystal lattice. While specific experimental values for these compounds are not widely reported, the principles outlined in this guide provide a robust framework for understanding and predicting their physical behavior. Accurate experimental determination of these properties remains a critical step in the characterization and utilization of these and other chemical compounds in research and development.
References
-
Wikipedia. (n.d.). 2-Butene. Retrieved from [Link]
Sources
literature review of 2,3-dibromo-2-butene synthesis methods
Executive Summary
This technical guide reviews the synthesis of 2,3-dibromo-2-butene (
The dominant synthetic pathway is the electrophilic addition of bromine to 2-butyne , which proceeds with high stereoselectivity to yield the (
Part 1: Chemical Identity & Stereochemistry
The synthesis of 2,3-dibromo-2-butene is defined by the rigidity of the carbon-carbon double bond, which locks the bromine atoms into specific spatial arrangements.
| Property | ( | ( |
| Structure | Trans arrangement of Br atoms | Cis arrangement of Br atoms |
| Symmetry | ||
| Dipole Moment | 0 D (Non-polar) | > 0 D (Polar) |
| Primary Synthesis | Direct bromination of 2-butyne | Photoisomerization of ( |
| CAS Number | 22966-18-3 (Generic/E) | 3588-63-4 |
Part 2: Synthesis Methods
Method A: Stereoselective Synthesis of ( )-2,3-Dibromo-2-butene
Mechanism: Electrophilic Anti-Addition
The standard laboratory and industrial route involves the addition of elemental bromine (
-
Electrophilic Attack: The
-electrons of the triple bond attack , expelling a bromide ion ( ) and forming a cyclic bromonium cation. -
Nucleophilic Back-Attack: The free bromide ion attacks the carbon from the side opposite to the bromonium bridge (anti-attack) to minimize steric hindrance and electronic repulsion.
-
Result: The methyl groups and bromine atoms end up on opposite sides, yielding the (
)-isomer exclusively.
Experimental Protocol
-
Reagents: 2-Butyne (1.0 equiv), Elemental Bromine (1.0 equiv).
-
Solvent: Carbon Tetrachloride (
) or Dichloromethane ( ). -
Conditions: 0°C to -10°C (Ice/Salt bath).
Step-by-Step Procedure:
-
Dissolve 2-butyne (5.4 g, 0.1 mol) in 50 mL of dry dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to -5°C using an ice-salt bath.
-
Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of dichloromethane.
-
Add the bromine solution dropwise over 60 minutes with vigorous stirring. Note: The red color of bromine should disappear rapidly upon addition.
-
After addition is complete, stir for an additional 30 minutes at 0°C.
-
Wash the organic layer with 10% aqueous
(sodium thiosulfate) to quench unreacted bromine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Distillation (approx. BP 140–150°C at atm pressure) yields (
)-2,3-dibromo-2-butene as a colorless to pale yellow liquid.
Method B: Synthesis of ( )-2,3-Dibromo-2-butene
Mechanism: Photochemical Isomerization
Direct synthesis of the (
-
Excitation: UV irradiation excites the (
)-alkene from the ground state ( ) to a singlet excited state ( ) or triplet state ( ). -
Bond Rotation: The
-bond order decreases, allowing free rotation around the C-C bond. -
Relaxation: The molecule decays back to the ground state. Since the (
)-isomer is often photostationary accessible, a mixture of is formed, which can be separated by fractional distillation due to polarity differences (the isomer is more polar).
Experimental Workflow
-
Place pure (
)-2,3-dibromo-2-butene in a quartz reaction vessel. -
Add a sensitizer (optional, e.g., acetophenone) if using lower energy UV sources.
-
Irradiate with a medium-pressure mercury lamp (
~ 300 nm) for 4-12 hours. -
Monitor the ratio of
by GC-MS or NMR. -
Separate the isomers via fractional distillation or column chromatography (silica gel, hexanes/EtOAc).
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence between the thermal (chemical) synthesis of the (
Caption: Figure 1. Mechanistic pathway showing the stereoselective synthesis of the (E)-isomer via anti-addition and the subsequent photochemical isomerization to the (Z)-isomer.
Part 4: Comparative Analysis & Safety
Comparison of Methods
| Feature | Method A: Direct Bromination | Method B: Photoisomerization |
| Target Isomer | ( | ( |
| Yield | High (80-95%) | Moderate (depends on photostationary state) |
| Complexity | Low (Standard glassware) | Medium (Requires UV source/Quartz) |
| Scalability | High (Industrial feasible) | Low to Medium |
| Key Reagent | Elemental Bromine ( | UV Light / Sensitizer |
Safety & Handling (Critical)
-
Lachrymator: Halogenated butenes are potent lachrymators (tear agents). Exposure causes severe eye and respiratory irritation. Always work in a functioning fume hood.
-
Corrosivity: Elemental bromine is highly corrosive and causes severe skin burns. Wear butyl rubber gloves and a face shield.
-
Peroxide Formation: Like many alkenes, 2,3-dibromo-2-butene can form peroxides upon prolonged storage in air. Test for peroxides before distillation.
References
- Preparation of 2,3-dibromo-2-butene-1,4-diol. Google Patents. (Methodology for analogous diol synthesis via bromination).
-
2-Butene, 2,3-dibromo- Compound Summary . PubChem.[1][2][3] (Physical properties and identifiers). Available at: [Link]
-
Stereoselective Synthesis of (Z/E)-1,2-dibromoalkenes . Organic Chemistry Frontiers. (General strategies for stereoselective bromination). Available at: [Link]
-
Reaction of Alkenes with Bromine . Chemistry Steps. (Mechanistic details of anti-addition). Available at: [Link]
-
Butane, 2,3-dibromo- . NIST WebBook.[4] (Thermochemical data for related brominated C4 species). Available at: [Link]
Sources
2,3-dibromo-2-butene as a precursor in organic synthesis
An In-Depth Technical Guide to 2,3-Dibromo-2-Butene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, the strategic choice of precursors is paramount to the efficient construction of complex molecular architectures. 2,3-Dibromo-2-butene, a halogenated alkene, stands out as a versatile and highly reactive building block.[1][2][3][4] Its utility stems from the presence of two bromine atoms attached to a central carbon-carbon double bond, offering multiple sites for chemical modification. This guide provides a comprehensive overview of 2,3-dibromo-2-butene, from its fundamental properties and synthesis to its diverse applications as a precursor in the synthesis of alkynes, dienes, and other valuable organic compounds. The discussion is grounded in established chemical principles and supported by practical, field-proven insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Stereochemistry
2,3-Dibromo-2-butene exists as two geometric isomers, (E)- and (Z)-2,3-dibromo-2-butene, which arise from the restricted rotation around the central double bond.[2][3] The stereochemistry of the molecule can significantly influence the outcome of subsequent reactions. It is crucial for researchers to consider the isomeric purity of the starting material for stereospecific transformations.
Table 1: Physicochemical Properties of 2,3-Dibromo-2-butene
| Property | Value | Source |
| Molecular Formula | C4H6Br2 | PubChem[1] |
| Molecular Weight | 213.90 g/mol | PubChem[1][3][4] |
| IUPAC Name | (E)-2,3-dibromobut-2-ene / (Z)-2,3-dibromobut-2-ene | PubChem[3][4] |
| CAS Number | 19398-48-2 | PubChem[1] |
| Density | ~1.318 g/mL | Stenutz[2] |
| Appearance | Varies depending on purity and isomer | N/A |
Synthesis of 2,3-Dibromo-2-butene and its Derivatives
The primary synthetic route to 2,3-dibromo-2-butene involves the electrophilic addition of bromine to 2-butyne. This reaction is typically stereospecific, with anti-addition being the predominant pathway, leading to the formation of (E)-2,3-dibromo-2-butene.[5] A related and often more synthetically accessible precursor is trans-2,3-dibromo-2-butene-1,4-diol, which can be prepared from 2-butyne-1,4-diol.[6][7]
Experimental Protocol: Synthesis of (E)-2,3-Dibromo-2-butene-1,4-diol
This protocol is adapted from a patented method that avoids the use of hazardous liquid bromine directly by generating it in situ.[8]
Materials:
-
2-butyne-1,4-diol
-
Sodium bromide (NaBr)
-
Sodium bromate (NaBrO₃)
-
Sulfuric acid (50% aqueous solution)
-
Water
-
Activated carbon (optional, for decolorization)
Procedure:
-
In a suitable reaction vessel, dissolve 1.2 moles of 2-butyne-1,4-diol, 2.08 moles of sodium bromide, and 0.42 moles of sodium bromate in approximately 420 g of water.[8]
-
Adjust the temperature of the mixture to between 20-30°C.[8]
-
Slowly add 252 g of 50% sulfuric acid dropwise over a period of 2 hours. The dropwise addition is crucial to control the rate of bromine generation and prevent side reactions.[8]
-
After the addition is complete, allow the reaction to proceed for an additional 40 minutes with continued stirring.[8]
-
The solid product will precipitate out of the solution. Collect the crude product by suction filtration.[8]
-
For purification, recrystallize the solid from water. If the product is colored, a small amount of activated carbon can be added during recrystallization to decolorize the solution.[8]
-
Filter the recrystallized product and dry to obtain white crystals of (E)-2,3-dibromo-2-butene-1,4-diol.[8]
Applications in Organic Synthesis
The synthetic utility of 2,3-dibromo-2-butene and its derivatives is broad, serving as a key intermediate in the formation of various functional groups and molecular scaffolds.
Precursor to Alkynes
Vicinal dibromoalkanes can undergo a double dehydrohalogenation reaction in the presence of a strong base, such as sodium amide (NaNH₂), to yield alkynes.[9] This transformation is a classic and reliable method for installing a carbon-carbon triple bond.
Caption: Dehydrobromination of a 2,3-dibromobutane derivative to form an alkyne.
The reaction proceeds through a two-step elimination process. The first equivalent of base removes a proton and a bromide ion to form an alkenyl halide, and the second equivalent of base completes the elimination to form the alkyne.[9]
Precursor to Dienes
2,3-Dibromo-2-butene is an excellent precursor for the synthesis of conjugated dienes. These reactions often involve coupling with organometallic reagents or elimination reactions under specific conditions. For instance, treatment of 1,4-dibromo-2-butene, an isomer of 2,3-dibromo-2-butene, with a cuprate reagent can lead to the formation of substituted 1,3-butadienes through an Sₙ2' substitution followed by dehydrohalogenation.[10]
Sources
- 1. 2-Butene, 2,3-dibromo- | C4H6Br2 | CID 86867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2,3-dibromo-2-butene [stenutz.eu]
- 3. 2,3-Dibromobutene-2 | C4H6Br2 | CID 12836193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dibromobut-2-ene | C4H6Br2 | CID 5364338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. trans-2,3-Dibromo-2-butene-1,4-diol 97 3234-02-4 [sigmaaldrich.com]
- 7. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]
- 8. CN109020783B - A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Controlled Stereoselective Synthesis of (E)-2,3-Dibromo-2-butene
Here is a detailed Application Note and Protocol for the bromination of 2-butyne, structured for professional researchers and drug development scientists.
Abstract & Core Directive
This guide details the protocol for the electrophilic addition of elemental bromine (
Critical Challenge: The primary synthetic challenges are:
-
Volatility: 2-butyne has a boiling point of ~27°C, requiring specific containment strategies to prevent starting material loss.
-
Chemoselectivity: Preventing the second addition of bromine, which leads to the byproduct 2,2,3,3-tetrabromobutane.
-
Stereoselectivity: Ensuring exclusive anti-addition to obtain the trans (E) isomer, which is the thermodynamic and kinetic product of the bromonium ion mechanism.
Mechanistic Insight & Stereochemistry
The reaction proceeds via a classic electrophilic addition mechanism.[1] Unlike alkenes, the high electron density of the triple bond allows for a bridged bromonium ion intermediate.
Reaction Pathway[1][2]
-
Electrophilic Attack: The
-electrons of the alkyne attack , ejecting and forming a cyclic bromonium ion. -
Nucleophilic Opening: The bromide ion (
) attacks the backside of the bromonium ring (anti-attack) to minimize steric repulsion and orbital overlap requirements. -
Result: The methyl groups are locked in a trans relationship, yielding the (E)-isomer.
Figure 1: Mechanistic pathway showing the stereoselective formation of the (E)-isomer and the potential over-bromination risk.
Experimental Protocol
Safety & Pre-requisites
-
Bromine (
): Highly corrosive, volatile, and toxic lachrymator. Handle only in a functioning fume hood. Double-glove (Nitrile/Neoprene). Have a saturated sodium thiosulfate ( ) solution ready for quenching spills immediately. -
2-Butyne: Extremely volatile (BP 27°C). Store in a fridge/freezer. Open only when the reaction vessel is pre-cooled.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2-Butyne | Substrate | 1.0 | Pre-cooled to 0°C before handling. |
| Bromine ( | Reagent | 0.95 - 1.0 | Use slight deficit to prevent tetra-bromide formation. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous. |
| Sodium Thiosulfate | Quench | - | 10% Aqueous solution. |
Step-by-Step Procedure
Step 1: Setup for Volatile Substrate
-
Equip a 250 mL 3-neck round-bottom flask with a dry-ice/acetone reflux condenser , a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Expert Note: The dry-ice condenser is critical. Standard water condensers are insufficient to retain 2-butyne (BP 27°C) if the reaction exotherms even slightly.
-
Purge the system with Nitrogen (
).
Step 2: Substrate Preparation
-
Dissolve 2-butyne (5.4 g, 100 mmol) in DCM (50 mL) .
-
Cool the solution to -10°C using an ice/salt bath.
Step 3: Controlled Addition
-
Prepare a solution of Bromine (16.0 g, ~5.1 mL, 100 mmol) in DCM (20 mL) in the addition funnel.
-
Add the Bromine solution dropwise over 45–60 minutes.
-
Visual Indicator: The reaction is instantaneous. The red bromine color should disappear upon contact with the solution.
-
Endpoint: Stop addition if a faint orange/red color persists (indicating slight excess). Do not force the full equivalent if the color sustains.
Step 4: Workup
-
Quench the reaction by adding 10%
(50 mL) to destroy unreacted bromine. Shake until the organic layer is colorless. -
Separate the organic layer. Wash with water (
mL) and Brine ( mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).-
Caution: Do not use high vacuum or high bath temp (>30°C) initially, or you may lose the product if it is contaminated with unreacted 2-butyne.
-
Step 5: Purification
-
The crude material is typically a liquid or low-melting solid.
-
Distillation: Purify via vacuum distillation. (Target BP is significantly higher than 2-butyne, likely >150°C at atm pressure, or ~60-80°C at reduced pressure).
Analytical Validation
Physical Properties Data
| Property | Value | Notes |
| Appearance | Colorless Liquid / Low-melting Solid | Darkens upon storage (light sensitivity). |
| Boiling Point | ~200–210°C (est.) | Vinylic bromides have high BPs. (Ref: 1,4-isomer is 205°C). |
| Density | ~1.9 - 2.3 g/mL | High density due to double bromination. |
| Solubility | Soluble in DCM, | Insoluble in water. |
NMR Characterization (Self-Validating)
The symmetry of the (E)-isomer simplifies the NMR spectrum significantly.
-
NMR (CDCl
, 400 MHz):- 2.40 - 2.60 ppm (Singlet, 6H): The two methyl groups are chemically equivalent in the (E)-isomer.
-
Validation: If you see a second singlet (minor) around 2.2-2.3 ppm, it indicates the presence of the (Z)-isomer. If you see a doublet/multiplet pattern at high field (<2.0 ppm), check for unreacted alkyne or over-brominated alkane impurities.
-
NMR:
-
Expect only two signals : One vinylic carbon signal (~115-125 ppm) and one methyl carbon signal (~25-30 ppm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatilization of 2-butyne. | Ensure condenser is at -78°C (dry ice). Keep reaction temp < 0°C. |
| Tetrabromide Formation | Excess Bromine or high temp. | Strictly limit |
| Red Color Persists | Reaction stalled or excess | Stop addition immediately. Check purity of 2-butyne (may have polymerized). |
| Mixed Isomers (E/Z) | Radical mechanism interference. | Exclude light (wrap flask in foil) to prevent radical isomerization. |
References
- Mechanism of Electrophilic Addition: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Electrophilic addition to alkenes and alkynes).
-
Bromination of Alkynes: PubChem. 2-Butene, 2,3-dibromo- (Compound).[2] National Library of Medicine.[2] Available at: [Link]
-
Safety Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Physical Properties (Comparative): Stenutz, R. Data for 2-butyne. Available at: [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2,3-Dibromo-2-butene
Introduction: The Synthetic Utility of a Versatile C4 Building Block
In the landscape of modern organic synthesis, the quest for efficient and modular methods for constructing complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1] This guide focuses on the application of a specific, highly functionalized C4 building block: 2,3-dibromo-2-butene . The presence of two vinylic bromide moieties on a simple butene scaffold offers a unique platform for sequential and diverse functionalization, making it a valuable precursor for the synthesis of complex dienes, polyenes, and other intricate structures relevant to pharmaceutical and materials science research.
This document provides researchers, scientists, and drug development professionals with a detailed technical guide to leveraging 2,3-dibromo-2-butene in several key palladium-catalyzed cross-coupling reactions. The protocols and discussions herein are grounded in the fundamental principles of organometallic chemistry and are designed to provide both a practical starting point for experimentation and a deeper understanding of the underlying reaction mechanisms.
Core Principles of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. Most of the reactions discussed in this guide proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[2][3]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, 2,3-dibromo-2-butene), forming a Pd(II) intermediate.[4][5] This step is often rate-determining.
-
Transmetalation: A nucleophilic organometallic reagent transfers its organic group to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[5][6]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for coupling organoboron compounds with organic halides.[3][7] Its advantages include the use of thermally stable and relatively non-toxic organoboron reagents and tolerance to a wide variety of functional groups.[7]
Causality and Experimental Choices
-
Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is typically employed. For vinylic bromides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can enhance the rate of oxidative addition and prevent catalyst decomposition.[8][9]
-
Base: A base is crucial for the activation of the organoboron species, facilitating transmetalation.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Application Note: Synthesis of Substituted Butadienes via Suzuki Coupling
2,3-Dibromo-2-butene can be selectively mono- or di-functionalized using the Suzuki-Miyaura coupling to generate a variety of substituted 1,3-butadienes. Controlling the stoichiometry of the boronic acid is key to achieving selective mono-arylation or -vinylation.
Detailed Protocol: Mono-Arylation of 2,3-Dibromo-2-butene
Materials:
-
2,3-Dibromo-2-butene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with inert gas (e.g., Nitrogen) three times.
-
Add 1,4-dioxane to the flask and stir for 10 minutes at room temperature to form the active catalyst complex.
-
In a separate flask, dissolve 2,3-dibromo-2-butene (1.0 equiv) and the arylboronic acid (1.1 equiv) in 1,4-dioxane.
-
Prepare a 2M aqueous solution of K₂CO₃.
-
To the catalyst mixture, add the solution of the substrates, followed by the aqueous K₂CO₃ solution (3.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Justification |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active for C-Br bond activation. |
| Stoichiometry | 1.1 equiv. Boronic Acid | Favors mono-substitution. |
| Base | K₂CO₃ (aq) | Effective for boronic acid activation. |
| Solvent | Dioxane / Water | Good solubility for all components. |
| Temperature | 80-100 °C | Provides thermal energy for oxidative addition. |
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[11]
Causality and Experimental Choices
-
Catalysts: A palladium(0) complex, often formed in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) salt (typically CuI) are used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst forms a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[10][12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[12]
-
Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can be used.
Application Note: Stepwise Alkynylation of 2,3-Dibromo-2-butene
The Sonogashira coupling provides a direct route to 2,3-dialkynyl-2-butenes, which are valuable precursors for more complex molecular scaffolds. Similar to the Suzuki coupling, controlling the stoichiometry of the alkyne allows for selective mono- or di-alkynylation.
Detailed Protocol: Di-alkynylation of 2,3-Dibromo-2-butene
Materials:
-
2,3-Dibromo-2-butene
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 2,3-dibromo-2-butene (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous TEA.
-
Add the terminal alkyne (2.2 equiv) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Figure 2: Experimental workflow for the di-alkynylation of 2,3-dibromo-2-butene.
Heck Reaction: Vinylation of Unsaturated Halides
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[2][13] A base is required to regenerate the active Pd(0) catalyst at the end of the cycle.[13]
Causality and Experimental Choices
-
Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. While the reaction can sometimes proceed without a phosphine ligand (ligandless), the addition of ligands like PPh₃ or more specialized phosphines can improve catalyst stability and turnover.[13]
-
Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ or NaOAc is used to neutralize the H-X formed during the reaction.
-
Alkene: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically more reactive in the Heck reaction.
Application Note: Synthesis of Dienyl Systems
The Heck reaction with 2,3-dibromo-2-butene allows for the synthesis of complex dienyl and trienyl systems. The stereoselectivity of the Heck reaction typically favors the formation of the E-alkene product.[13]
Detailed Protocol: Heck Coupling with an Acrylate
Materials:
-
2,3-Dibromo-2-butene
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, combine 2,3-dibromo-2-butene (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
Add anhydrous DMF, triethylamine (2.5 equiv), and n-butyl acrylate (2.5 equiv).
-
Heat the sealed reaction vessel to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product via silica gel chromatography.
| Parameter | Recommended Condition | Justification |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | Robust system for Heck reactions with bromides. |
| Alkene | n-Butyl Acrylate (2.5 equiv) | Electron-deficient alkene, favors di-substitution. |
| Base | Triethylamine | Organic base, acts as H-X scavenger. |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Temperature | 100 °C | Standard temperature for Heck reactions. |
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium.[14][15] A key advantage is the tolerance of a wide range of functional groups, as organostannanes are unreactive towards many common reagents.[6][16] However, the toxicity of organotin compounds is a significant drawback.[14]
Causality and Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for the Stille reaction. Alternatively, a Pd(0) species can be generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.
-
Organostannane: The reactivity of the organotin reagent is dependent on the organic group being transferred. The general trend for the transfer rate is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[6]
-
Solvent: Aprotic solvents such as THF, dioxane, toluene, or DMF are typically used.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step.
Application Note: Controlled Synthesis of Unsymmetrical Dienes
The Stille coupling is particularly useful for the synthesis of unsymmetrical dienes from 2,3-dibromo-2-butene due to its high functional group tolerance. A stepwise approach, potentially involving isolation of the mono-coupled intermediate, would allow for the introduction of two different organic groups.
Detailed Protocol: Stille Coupling with a Vinylstannane
Materials:
-
2,3-Dibromo-2-butene
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Charge a flame-dried flask with Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous toluene, followed by 2,3-dibromo-2-butene (1.0 equiv) and tributyl(vinyl)tin (2.2 equiv).
-
Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
To remove the tin byproducts, stir the reaction mixture with an aqueous solution of potassium fluoride (KF) for 1-2 hours, then filter.
-
Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion
2,3-Dibromo-2-butene serves as a versatile and powerful building block for the synthesis of complex, unsaturated molecules through palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate coupling partners and reaction conditions, researchers can achieve selective mono- or di-functionalization, opening avenues to a wide array of molecular architectures. The protocols provided herein offer a solid foundation for exploring the synthetic potential of this C4 substrate. As with all catalytic systems, optimization of the specific catalyst, ligand, base, and solvent for each unique substrate combination is encouraged to achieve maximum efficiency and yield.
References
- Benchchem. (n.d.). Experimental protocol for the synthesis of substituted butadienes.
-
Snapper, M. L., & Comins, D. L. (2009). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. The Journal of Organic Chemistry, 74(7), 2884–2886. Retrieved from [Link]
-
Qi, Y., Liu, Z., Bai, C., et al. (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Catalysts, 9(1), 97. Retrieved from [Link]
-
Barrios-Landeros, F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Ghavtadze, N., & Gulevich, A. V. (2012). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Angewandte Chemie International Edition, 51(13), 3162-3166. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Comins, D. L., & Snapper, M. L. (2009). A practical, two-step synthesis of 2-substituted 1,3-butadienes. The Journal of Organic Chemistry, 74(7), 2884-2886. Retrieved from [Link]
-
Qi, Y., Liu, Z., Bai, C., et al. (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Catalysts, 9(1), 97. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2004). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 37(12), 913-921. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
-
Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Trost, B. M., & Crawley, M. L. (2003). An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. Proceedings of the National Academy of Sciences, 100(25), 14778-14783. Retrieved from [Link]
- Google Patents. (n.d.). CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol.
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Espinet, P. (n.d.). Stille-coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
Rubina, M., & Gevorgyan, V. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4084-4086. Retrieved from [Link]
-
Khan Academy. (2019). Sonogashira coupling. Retrieved from [Link]
-
PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to get (2R,3R)-2,3-dibromobutane from but-2-yne?. Retrieved from [Link]
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Application Note: Precision Suzuki-Miyaura Coupling of 2,3-Dibromo-2-butene
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established Suzuki-Miyaura methodologies with specific adaptations required for the sterically demanding and chemically distinct 2,3-dibromo-2-butene substrate.
Executive Summary
2,3-Dibromo-2-butene serves as a critical "linchpin" scaffold for the modular synthesis of tetrasubstituted alkenes and conjugated dienes. Unlike terminal vinyl halides, this vicinal dihalide presents unique challenges: steric congestion at the reaction center and the potential for competitive bis-coupling .
This guide provides two distinct protocols:
-
Mono-Arylation: Controlled synthesis of 2-bromo-3-aryl-2-butenes (vinyl bromide intermediates).
-
Bis-Arylation: Exhaustive coupling to generate symmetric or asymmetric tetrasubstituted olefins.
Mechanistic Considerations & Strategic Planning
The Stereochemical Imperative
The starting material, 2,3-dibromo-2-butene, is typically generated via the anti-addition of bromine to 2-butyne, yielding the (E)-isomer (trans-dibromide).
-
Rule of Thumb: Suzuki-Miyaura coupling proceeds with retention of configuration .
-
Outcome: Coupling the (E)-dibromide yields the (E)-product. Isomerization is rare unless specific catalytic systems (e.g., radical pathways) are employed.
Reactivity Profile
The first oxidative addition of Pd(0) to the dibromide is relatively fast due to the electron-withdrawing effect of the second bromine atom. However, the resulting mono-arylated product is significantly more sterically hindered.
-
Selectivity Lever: The rate difference between the first and second coupling allows for the isolation of the mono-arylated product by controlling stoichiometry and temperature.
Workflow Visualization
The following diagram illustrates the divergent pathways for mono- vs. bis-functionalization.
Caption: Divergent synthesis pathways for 2,3-dibromo-2-butene. Blue: Starting Material; Green: Mono-coupled target; Red: Bis-coupled target.
Experimental Protocols
Protocol A: Mono-Arylation (Synthesis of Vinyl Bromides)
Objective: Selective coupling of one bromine atom to create a functionalized vinyl bromide. Critical Factor: Stoichiometry control is paramount. Use exactly 1.0–1.05 equivalents of boronic acid.
Materials
-
Substrate: 2,3-Dibromo-2-butene (1.0 mmol, 214 mg)
-
Coupling Partner: Arylboronic acid (1.05 mmol)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 5 mol% (58 mg)
-
Base: Na2CO3 (2.0 mmol, 212 mg) dissolved in 2.0 mL water (2M solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene (5 mL)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of nitrogen or argon.
-
Charging: Add 2,3-dibromo-2-butene, arylboronic acid, and Pd(PPh3)4 to the flask.
-
Note: If the boronic acid is liquid, add it after the solvent.
-
-
Solvent Addition: Add degassed DME (5 mL) via syringe.
-
Tip: Degas solvents by sparging with nitrogen for 15-20 minutes prior to use to prevent homocoupling of the boronic acid.
-
-
Base Addition: Add the aqueous Na2CO3 solution (2 mL).
-
Reaction: Seal the vessel and heat to 60–70 °C in an oil bath.
-
Control Point: Do not exceed 80 °C to minimize double coupling. Monitor by TLC or GC-MS every 2 hours.
-
-
Work-up: Once the starting material is consumed (typically 4–6 hours):
-
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-bromide is less polar than the bis-coupled product but more polar than the starting dibromide.
Protocol B: Bis-Arylation (Synthesis of Tetrasubstituted Alkenes)
Objective: Exhaustive coupling to install two aryl groups (symmetric or asymmetric). Critical Factor: Steric hindrance requires higher energy conditions (temperature) and often a more active catalyst system.
Materials
-
Substrate: 2,3-Dibromo-2-butene (1.0 mmol) OR Mono-arylated intermediate from Protocol A.
-
Coupling Partner: Arylboronic acid (2.5–3.0 mmol for symmetric; 1.5 mmol for second step of asymmetric).
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2 (5 mol%).
-
Expert Insight: SPhos is preferred for sterically hindered substrates due to its ability to facilitate oxidative addition and reductive elimination in crowded environments.
-
-
Base: K3PO4 (3.0 mmol, 636 mg) or Cs2CO3.
-
Solvent: Toluene/Water (10:1 ratio).
Step-by-Step Procedure
-
Setup: Prepare a pressure vial or Schlenk tube under inert atmosphere.
-
Charging: Add substrate, boronic acid (excess), Pd source, ligand (if using SPhos), and base.
-
Solvent: Add Toluene (4 mL) and Water (0.4 mL).
-
Reaction: Seal and heat to 100–110 °C (reflux) for 12–24 hours.
-
Note: Vigorous stirring is essential for the biphasic system.
-
-
Monitoring: Check for the disappearance of the mono-bromide intermediate. If the reaction stalls, add an additional 2 mol% catalyst.
-
Work-up: Standard extraction with EtOAc/Water.
-
Purification: Recrystallization is often possible for symmetric tetra-aryl alkenes; otherwise, use column chromatography.
Troubleshooting & Optimization Guide
The following table summarizes common failure modes and corrective actions based on field data.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Mono) | Catalyst deactivation or low temp | Increase temp to 80°C; switch to Pd(dppf)Cl2 (more robust). |
| Significant Bis-Coupling | Excess boronic acid or high temp | Strictly limit boronic acid to 1.0 eq; lower temp to 50°C; add boronic acid slowly (syringe pump). |
| Protodeboronation | Unstable boronic acid | Switch base to mild KF or K3PO4; use anhydrous conditions (Dioxane/Cs2CO3). |
| Homocoupling (Biaryl) | Oxygen in solvent | Rigorous degassing (freeze-pump-thaw x3); ensure inert atmosphere. |
| Isomerization (E to Z) | Radical pathway or prolonged heat | Use radical scavenger (BHT); reduce reaction time; avoid Pd-black formation. |
References
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for hindered substrates/ligands like P(t-Bu)3). Link
-
Negishi, E. I. (Handbook of Organopalladium Chemistry for Organic Synthesis). (2002).[3][4] Wiley-Interscience. (Definitive source for stereochemistry of alkenyl halide couplings).
-
PubChem Compound Summary. (2023). "2-Bromo-3-phenyl-2-butene."[5] National Center for Biotechnology Information. Link
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Bromo-3-phenyl-2-butene | C10H11Br | CID 5213432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Synthesis of Tetrasubstituted Olefins: A Modular Approach Utilizing 2,3-Dibromo-2-Butene
An Application Note for Researchers and Drug Development Professionals
Introduction: The Challenge and Opportunity of Steric Crowding
Tetrasubstituted olefins, alkenes in which all four hydrogen atoms on the double bond are replaced by carbon substituents, are pivotal structural motifs in a multitude of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in blockbuster drugs like Tamoxifen, a selective estrogen receptor modulator (SERM), underscores their therapeutic importance.[3] However, the synthesis of these sterically congested systems presents a significant challenge in organic chemistry, often plagued by issues of low reactivity and poor stereoselectivity.[4][5]
Traditional methods such as the Wittig or McMurry reactions often fail or provide poor stereocontrol when applied to highly substituted systems.[5] Modern synthetic chemistry has largely turned to transition-metal-catalyzed cross-coupling reactions to overcome these hurdles.[1][6] This guide details a robust and modular strategy for the stereocontrolled synthesis of tetrasubstituted olefins, leveraging the unique reactivity of 2,3-dibromo-2-butene as a versatile and accessible starting material. Through sequential, palladium-catalyzed cross-coupling reactions, this C4 scaffold allows for the controlled and stepwise introduction of diverse substituents, offering a reliable pathway to complex molecular architectures.
Mechanistic Rationale: Exploiting Differential Reactivity
The cornerstone of this synthetic strategy is the differential reactivity of the two bromine atoms on the 2,3-dibromo-2-butene scaffold. This difference can be exploited to perform sequential cross-coupling reactions, allowing for the introduction of two different groups in a controlled manner. The most common and powerful tool for this transformation is the Suzuki-Miyaura cross-coupling reaction.[7]
The catalytic cycle, illustrated below, involves three key steps:[7]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the more reactive carbon-bromine bond of the dibromo-olefin, forming a Pd(II) intermediate.
-
Transmetallation: In the presence of a base, an organoboron reagent (like a boronic acid) transfers its organic group to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
The key to the sequential nature of the synthesis is that the first coupling reaction yields a bromo-trisubstituted olefin. The remaining C-Br bond is typically less reactive due to steric hindrance and altered electronics, often requiring more forcing conditions or a different catalyst/ligand system for the second coupling reaction.[9] This attenuated reactivity is the lynchpin that enables a one-pot or stepwise introduction of different functional groups.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Stepwise Guide
This section provides a detailed, two-step protocol for the synthesis of a generic tetrasubstituted olefin from 2,3-dibromo-2-butene.
Safety First: 2,3-dibromo-2-butene and its diol precursor are hazardous. Palladium catalysts and organic solvents require careful handling in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
This step selectively couples the first aryl group onto the dibromoalkene core.
-
Reagents & Materials:
-
2,3-dibromo-2-butene (1.0 eq)
-
Arylboronic Acid (R¹-B(OH)₂) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.5 eq)
-
Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dibromo-2-butene, the first arylboronic acid (R¹), the palladium catalyst, and the base.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The differentiated reactivity of the C-Br bonds allows for selective coupling at this moderate temperature.[9]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (bromo-trisubstituted olefin) via column chromatography on silica gel to isolate the intermediate for the next step.
-
This step introduces the second, different aryl group to complete the synthesis.
-
Reagents & Materials:
-
Bromo-trisubstituted olefin (from Protocol 1) (1.0 eq)
-
Arylboronic Acid (R²-B(OH)₂) (1.2 eq)
-
Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos) (2-5 mol%)
-
Base (e.g., K₃PO₄) (3.0 eq)
-
Solvent: Dioxane or Toluene
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, nitrogen/argon line
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromo-trisubstituted olefin, the second arylboronic acid (R²), the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction to a higher temperature, typically 100-110 °C. The remaining C-Br bond is less reactive and requires more forcing conditions and often a more active catalyst system (e.g., one with bulky, electron-rich ligands) to drive the reaction to completion.[9]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature. Filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final tetrasubstituted olefin product by column chromatography or recrystallization.
-
Caption: Stepwise workflow for tetrasubstituted olefin synthesis.
Data Summary and Optimization
The success of this sequential coupling strategy is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected outcomes.
| Parameter | First Coupling (Protocol 1) | Second Coupling (Protocol 2) | Rationale for Causality |
| Substrate | 2,3-Dibromo-2-butene | Bromo-trisubstituted olefin | The second C-Br bond is sterically hindered and less reactive. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | More active catalysts are often needed for the second, more challenging step. |
| Ligand | PPh₃ (often part of catalyst) | Bulky, electron-rich phosphines (XPhos, SPhos, tBu₃P) | These ligands promote oxidative addition to less reactive C-Br bonds.[9] |
| Base | Na₂CO₃, K₂CO₃ (milder) | K₃PO₄, Cs₂CO₃ (stronger) | Stronger bases can accelerate transmetallation for the less reactive coupling. |
| Temperature | 80 - 90 °C | 100 - 110 °C | Higher thermal energy is required to overcome the activation barrier of the second step. |
| Typical Yield | 70 - 90% | 60 - 85% | Yields for the second step may be slightly lower due to increased steric hindrance. |
Field-Proven Insights & Troubleshooting
-
Inert Atmosphere is Critical: Palladium(0) catalysts are oxygen-sensitive. Ensure all reactions are performed under a robust inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed to prevent catalyst decomposition.
-
Homocoupling Side Product: A common side reaction is the homocoupling of the boronic acid (R-B(OH)₂ → R-R). This can be minimized by using a slight excess (1.1-1.2 eq) of the boronic acid, but not a large excess, and by ensuring efficient stirring.
-
Poor Yield in Second Coupling: If the second coupling fails or gives low yield, consider switching to a more active catalyst system. Buchwald's phosphine ligands are specifically designed for challenging cross-couplings.[9] Alternatively, a stronger base or a higher-boiling solvent (e.g., xylenes) may be necessary.
-
Stereochemical Integrity: The geometry of the double bond in 2,3-dibromo-2-butene is retained throughout the reaction sequence, providing excellent stereocontrol over the final tetrasubstituted olefin product.
References
-
Zhao, F., et al. (2022). Regio- and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. UCL Discovery. Retrieved from [Link]
-
Knochel, P., et al. (2012). Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange. PMC. Retrieved from [Link]
-
Gervais, C., et al. (2020). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Štefane, B., & Požgan, F. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI. Retrieved from [Link]
-
Yoon, T., et al. (2014). Synthesis of Tetrasubstituted Alkenes via Metathesis. PMC. Retrieved from [Link]
-
Kempe, R., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Substituted Dienes Utilizing 2,3-Dibromo-2-butene
Introduction: The Enduring Importance of Dienes and the Utility of 2,3-Dibromo-2-butene
Dienes, particularly conjugated 1,3-dienes, are fundamental building blocks in the landscape of modern organic synthesis.[1][2] Their unique electronic properties and reactivity make them indispensable precursors for a vast array of chemical transformations, most notably in cycloaddition reactions like the Diels-Alder reaction.[3] This versatility has cemented their role in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][3][4][5] The 1,3-diene motif is a recurring structural feature in numerous biologically active molecules, highlighting the continuous need for efficient and stereoselective synthetic methods.[2][5]
Conventional methods for diene synthesis often involve elimination reactions, olefination of unsaturated carbonyls, or transition-metal-catalyzed cross-coupling reactions.[6] Among the various starting materials, 2,3-dibromo-2-butene emerges as a highly valuable and versatile four-carbon synthon. Its two vinyl bromide functionalities provide two reactive handles for sequential or simultaneous functionalization, enabling the construction of symmetrically and asymmetrically substituted 2,3-diorgano-1,3-butadienes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 2,3-dibromo-2-butene for the synthesis of diverse diene structures through robust and field-proven palladium-catalyzed cross-coupling methodologies.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and versatile approach for the functionalization of 2,3-dibromo-2-butene involves palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds with high efficiency and functional group tolerance, making them a cornerstone of modern organic synthesis.[7][8][9] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12]
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[13] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species.[7][13] For 2,3-dibromo-2-butene, a double Suzuki-Miyaura coupling can be employed to synthesize symmetrically substituted 2,3-diaryl- or 2,3-divinyl-1,3-butadienes.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a combination of a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) and a phosphine ligand is employed. The ligand stabilizes the Pd(0) species and influences its reactivity.
-
Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is often used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.[7][13]
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (2-5 mol%) | Efficiently generates the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos (4-10 mol%) | Stabilizes the catalyst and promotes oxidative addition. |
| Boronic Acid | 2.2 - 2.5 equivalents | A slight excess ensures complete conversion of the dibromide. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (3-4 equivalents) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Ensures all reactants are sufficiently solubilized. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Protocol 1: Synthesis of 2,3-Diphenyl-1,3-butadiene via Suzuki-Miyaura Coupling
This protocol details a general procedure for the synthesis of a symmetrically substituted diene.
Materials and Reagents:
-
2,3-Dibromo-2-butene (1.0 mmol, 213.9 mg)
-
Phenylboronic acid (2.2 mmol, 268.2 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
50 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas manifold
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,3-dibromo-2-butene (1.0 mmol), phenylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe. Degassing is performed by bubbling inert gas through the solvents for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the pure 2,3-diphenyl-1,3-butadiene.
Troubleshooting:
-
Low or No Conversion: Ensure reagents and solvents are anhydrous and the system is properly deoxygenated.[7] Increase the reaction temperature or try a different ligand/base combination.[7]
-
Formation of Side Products: Homo-coupling of the boronic acid can occur. This can sometimes be suppressed by using a different base or solvent system.[7]
Stille Coupling: An Alternative for Tin-Based Reagents
The Stille coupling is another highly effective palladium-catalyzed reaction that joins an organohalide with an organostannane (organotin) reagent.[10][14] It is renowned for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[10]
Causality Behind Experimental Choices:
-
Organostannane: Vinylstannanes or arylstannanes are common coupling partners. A slight excess is used to drive the reaction to completion.
-
Catalyst: As with the Suzuki coupling, a Pd(0) source is required. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.[10]
-
Solvent: Anhydrous, polar aprotic solvents such as DMF, THF, or toluene are typically used.[10] Degassing is critical.
-
Additives: In some cases, a co-catalyst like copper(I) iodide (CuI) can accelerate the reaction.[10][15]
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ (1-5 mol%) | Common and effective catalysts for Stille reactions. |
| Organostannane | 2.2 - 2.5 equivalents | Drives the reaction equilibrium towards the product. |
| Solvent | Anhydrous DMF, THF, Toluene | Polar aprotic solvents facilitate the reaction. |
| Additives (Optional) | CuI (5-20 mol%), LiCl | Can accelerate the transmetalation step. |
| Temperature | 60 - 100 °C | Dependent on the reactivity of the substrates. |
Protocol 2: Synthesis of 2,3-Divinyl-1,3-butadiene via Stille Coupling
This protocol provides a general method for synthesizing a diene using an organostannane reagent.
Materials and Reagents:
-
2,3-Dibromo-2-butene (1.0 mmol, 213.9 mg)
-
Tributyl(vinyl)tin (2.2 mmol, 700 mg, 0.65 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate (for extraction)
-
Aqueous Potassium Fluoride (KF) solution (1M)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
50 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and inert gas line
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,3-dibromo-2-butene (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (10 mL) via syringe, followed by tributyl(vinyl)tin (2.2 mmol).
-
Reaction: Heat the mixture to 80-90 °C and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with 30 mL of ethyl acetate.
-
Tin Byproduct Removal: Transfer the mixture to a separatory funnel and wash with 20 mL of water. To remove the toxic tributyltin bromide byproduct, wash the organic layer three times with a 1M aqueous KF solution (3 x 20 mL). A precipitate of tributyltin fluoride will form, which can be removed by filtration through a pad of celite.[10]
-
Final Wash and Dry: Wash the organic layer with brine, then dry over anhydrous MgSO₄.
-
Concentration and Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography or distillation to obtain pure 2,3-divinyl-1,3-butadiene.
Safety Precaution: Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional guidelines.
Conclusion and Future Outlook
2,3-Dibromo-2-butene stands out as a powerful and versatile C4 building block for the stereoselective synthesis of substituted 1,3-dienes. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, provide reliable and high-yielding pathways to a diverse range of dienic structures. The protocols outlined in this application note offer robust starting points for researchers in academia and industry. The dienes synthesized from this precursor are valuable intermediates for constructing complex molecular architectures, with significant applications in drug discovery, materials science, and natural product synthesis.[1][3][4] Future work may focus on developing asymmetric coupling methods to access chiral dienes and expanding the scope to other transition-metal-catalyzed transformations.
References
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Orango. How Conjugated Dienes Are Used in Industries. Published October 17, 2024.
- Benchchem. Application Notes and Protocols for Stille Reaction Using Triphenylvinyltin.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- J Org Chem. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes.
- Science of Synthesis. Synthesis via Metal Complexes of Dienes.
- ACS Catal. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions.
- Understanding Conjugated Dienes: The Chemistry Behind Their Unique Properties. Published January 15, 2026.
- SynArchive. Stille Coupling.
- Dienes as building block in Organic Synthesis.
- J Am Chem Soc. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. Published June 21, 2024.
- RSC. Advancing total synthesis through the Stille cross-coupling. Published January 12, 2026.
- Wikipedia. Stille reaction.
- ResearchGate. Industrially relevant 1,3-dienes.
- Myers, A. The Stille Reaction - Chem 115.
- Molecules. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Published January 6, 2021.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- Lumen Learning. 17.2. Palladium catalyzed couplings. In: Organic Chemistry II.
- Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube; April 30, 2020.
Sources
- 1. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theorango.com [theorango.com]
- 4. Understanding Conjugated Dienes: The Chemistry Behind Their Unique Properties - Oreate AI Blog [oreateai.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
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- 13. Lab Reporter [fishersci.se]
- 14. synarchive.com [synarchive.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Lithiation of 2,3-Dibromo-2-butene for Nucleophilic Addition
Abstract
This document provides a comprehensive guide for the generation of a vinyllithium reagent from 2,3-dibromo-2-butene and its subsequent application in nucleophilic addition reactions. The protocol details the critical parameters for the lithium-halogen exchange, including temperature control, solvent choice, and reagent stoichiometry. Furthermore, it outlines a general procedure for the trapping of the highly reactive organolithium intermediate with an electrophile, a key step in the formation of complex tetrasubstituted olefins. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing both a theoretical framework and a practical, step-by-step protocol.
Introduction: The Synthetic Utility of Vinyllithium Reagents
Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent nucleophilicity and basicity.[1][2] Among these, vinyllithium species are particularly valuable intermediates for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules with diverse functionalities.[3] The generation of vinyllithium reagents is often achieved through methods such as the direct reaction of a vinyl halide with lithium metal, or more commonly, through a metal-halogen exchange reaction.[4] This application note focuses on the latter, specifically the lithiation of 2,3-dibromo-2-butene to generate a highly reactive dilithiated intermediate, which can then be utilized in nucleophilic addition reactions to form tetrasubstituted olefins. The synthesis of tetrasubstituted olefins is a significant challenge in organic chemistry, and this methodology provides a powerful tool to access these sterically congested and synthetically valuable structures.[5][6]
Mechanistic Rationale: The Lithium-Halogen Exchange
The core of this protocol is the lithium-halogen exchange reaction. This process involves the reaction of an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi), with an organic halide. In the case of 2,3-dibromo-2-butene, the reaction proceeds via a permutational interconversion mechanism.[7] The highly polar carbon-lithium bond of n-BuLi allows the butyl group to act as a potent nucleophile, attacking one of the bromine atoms on the butene backbone. This forms a transient "ate" complex, which then collapses to yield the more stable vinyllithium species and butyl bromide.[7]
The reaction is typically performed at very low temperatures (e.g., -78 °C) to mitigate side reactions, such as elimination or reaction with the solvent. The choice of solvent is also critical, with ethereal solvents like diethyl ether or tetrahydrofuran (THF) being common due to their ability to solvate the lithium cation and disaggregate the organolithium clusters, thereby increasing their reactivity.[1]
Experimental Protocol: Generation and Trapping of the Vinyllithium Reagent
This protocol is a generalized procedure and may require optimization for specific electrophiles and desired products.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dibromo-2-butene | ≥98% | (e.g., Sigma-Aldrich) | Store under an inert atmosphere. |
| n-Butyllithium (n-BuLi) | (e.g., 2.5 M in hexanes) | (e.g., Sigma-Aldrich) | Pyrophoric; handle with extreme care under inert atmosphere.[8][9] |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous | (e.g., Sigma-Aldrich) | Stored over molecular sieves. |
| Electrophile (e.g., Butane-2,3-dione) | Reagent Grade | (e.g., Sigma-Aldrich) | Ensure it is dry and compatible with organolithiums. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | (e.g., Fisher Scientific) | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | (e.g., Fisher Scientific) | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | (e.g., Airgas) | For maintaining an inert atmosphere. |
3.2. Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (Schlenk flask, dropping funnel, etc.).
-
Magnetic stirrer and stir bars.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Syringes and needles for reagent transfer.
3.3. Workflow Diagram
Caption: Workflow for the lithiation of 2,3-dibromo-2-butene and subsequent nucleophilic addition.
3.4. Step-by-Step Protocol
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Purge the system with inert gas for at least 30 minutes.[10]
-
Initial Setup: In the flask, dissolve 2,3-dibromo-2-butene (1.0 eq.) in anhydrous diethyl ether or THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.1 eq., as a solution in hexanes) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dilithiated intermediate.
-
Nucleophilic Addition: Add a solution of the electrophile (e.g., butane-2,3-dione, 1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Trustworthiness and Self-Validation
The success of this protocol hinges on the strict exclusion of air and moisture, which rapidly degrade organolithium reagents.[3][10]
-
Inert Atmosphere: All steps involving organolithium reagents must be performed under a positive pressure of an inert gas like argon or nitrogen.[10]
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents are essential. The presence of water will quench the organolithium reagent, reducing the yield.[10]
-
Temperature Control: Maintaining a low temperature during the lithiation and addition steps is crucial to prevent side reactions and ensure the stability of the vinyllithium intermediate.[11]
-
Titration of n-BuLi: The concentration of commercially available n-BuLi can vary. For precise and reproducible results, it is highly recommended to titrate the n-BuLi solution prior to use.
Safety Precautions
Extreme Caution is Advised.
-
n-Butyllithium is pyrophoric and reacts violently with water. It will ignite spontaneously upon contact with air.[8][12] All transfers and reactions should be conducted in a well-ventilated fume hood, away from flammable materials.[9]
-
Personal Protective Equipment (PPE) is mandatory. This includes a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[12]
-
Quenching: Never add water directly to an unreacted organolithium solution. The quenching procedure should be performed slowly and at low temperatures.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of sand readily accessible.
References
- nbutyl lithium safety - YouTube. (2024, June 7).
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety.
- Safe handling of organolithium compounds in the laboratory - Environmental Health and Safety.
- Vinyllithium Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15).
- n-Butyllithium-109-72-8.docx - research: UGA.
- n-Butyllithium - Safety Data Sheet - ChemicalBook. (2026, January 17).
- Organolithium reagent - Wikipedia.
- Organolithium reagent.
- Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025, December 26).
- Organolithium reagents – Knowledge and References - Taylor & Francis.
- Stereospecific synthesis of trisubstituted and tetrasubstituted olefins. Conjugate addition of dialkylcopper-lithium reagents to .alpha.,.beta.-acetylenic esters | Journal of the American Chemical Society.
- Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. (2025, December 3).
- Lithiation and Organolithium Reactions - Mettler Toledo.
- preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides - Organic Syntheses Procedure.
- Organolithium Reagents - Sigma-Aldrich.
- Standard Lithiation–Borylation A user's guide. (2017, February 28).
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (2024, February 21).
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
- 20.3. Addition of RMgX/RLi to polar pi bonds | Organic Chemistry II - Lumen Learning.
- Studies of Reductive Lithiation Methods for the Preparation of Organolithium Compounds and Applications of the Palladium Catalyzed Zinc - D-Scholarship@Pitt. (2007, April 23).
- Synthesis of 2,3-disubstituted pyrroles from 3,N-dilithio-N-(tert-butyldimethylsilyl)-2-buten-1-amine. - Merck Millipore.
- Optimization of Organolithium Reactions. (2020, May 15).
- The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry - PMC. (2025, October 17).
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - ResearchGate.
- Synthesis of Tetrasubstituted Olefins Through Nucleophilic Addition–Oxidation Cascade Reaction via Base Catalysis | Request PDF - ResearchGate.
- Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing).
- Selective Vinyl C−H Lithiation of cis -Stilbenes | Request PDF - ResearchGate. (2025, August 6).
- Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC - NIH.
- Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC.
- Heteroaromatic Synthesis via Olefin Cross-Metathesis: Entry to Polysubstituted Pyridines.
- Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine - NIH. (2014, January 10).
- Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec Ltd.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar.
- Trapping of n-butyllithium dimer by a trilithiated derivative of {Al[N(H)But]3}2 - Chemical Communications (RSC Publishing).
- Regio- and Stereoselective Lithiation and Electrophilic Substitution Reactions of N-Alkyl-2,3-diphenylaziridines: Solvent Effect - Sci-Hub.
- Selective syntheses with organometallics. 7. (Z)-2-Ethoxyvinyllithium: a remarkably stable and synthetically useful 1,2-counterpolarized species | The Journal of Organic Chemistry - ACS Publications.
- Bromine–Lithium Exchange on a gem -Dibromoalkene, Part 2: Comparative Performance of Flow Micromixers | Request PDF - ResearchGate. (2025, December 6).
- Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics - PubMed. (2014, November 14).
- Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes - Arkivoc.
- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
- US11111496B2 - Methods and microorganisms for making 2,3-butanediol and derivatives thereof from C1 carbons - Google Patents.
- New process for producing butane-2,3-dione by oxidative dehydrogenation of 3-hydroxybutanone - Reaction Chemistry & Engineering (RSC Publishing).
- Production of 2,3-butanediol by engineered Saccharomyces cerevisiae - PubMed. (2013, October 15).
- Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - Frontiers. (2018, November 26).
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. 有机锂试剂 [sigmaaldrich.com]
- 3. fiveable.me [fiveable.me]
- 4. resources.saylor.org [resources.saylor.org]
- 5. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. vapourtec.com [vapourtec.com]
- 12. research.uga.edu [research.uga.edu]
Application Note: Modular Stereoselective Synthesis of Tetrasubstituted Alkenes
Here is a detailed Application Note and Protocol guide for stereoselective synthesis using 2,3-dibromo-2-butene.
Utilizing 2,3-Dibromo-2-butene as a Linchpin Scaffold for Drug Discovery
Executive Summary
The synthesis of tetrasubstituted alkenes remains a formidable challenge in organic chemistry due to significant steric crowding and the difficulty of controlling E/Z stereochemistry. 2,3-Dibromo-2-butene serves as a powerful "linchpin" reagent, allowing for the modular assembly of complex olefin scaffolds—such as Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen—via transition-metal-catalyzed cross-coupling.
This guide details the protocols for utilizing 2,3-dibromo-2-butene in Palladium-catalyzed Suzuki-Miyaura cross-couplings . It focuses on two core workflows:
-
Symmetric Double Coupling: For the rapid generation of molecular motors and aggregation-induced emission (AIE) luminogens.
-
Sequential Asymmetric Coupling: A high-precision route for accessing distinct stereoisomers of drug candidates.
Strategic Considerations & Mechanistic Insight
2.1 The Stereochemical Challenge
Commercial 2,3-dibromo-2-butene is often supplied as a mixture of E and Z isomers. For applications requiring strict stereocontrol, the geometry of the starting material dictates the geometry of the product.
-
Retention of Configuration: Pd-catalyzed cross-coupling of vinyl halides generally proceeds with retention of configuration.
-
(Z)-Dibromide
(Z)-Product -
(E)-Dibromide
(E)-Product
-
-
Isomerization Risks: Isomerization can occur if the catalytic cycle is slow or if nickel catalysts (which may access radical pathways) are employed. Palladium with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is preferred to facilitate rapid oxidative addition and prevent stereochemical scrambling.
2.2 Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle emphasizing the retention of configuration during the oxidative addition and reductive elimination steps.
Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of vinyl dibromides, highlighting the stereochemical retention pathway.
Experimental Protocols
3.1 Pre-requisite: Isomer Management
If your application requires >98% stereopurity (e.g., API synthesis), do not rely on the commercial mixture.
-
Purification: The E and Z isomers have distinct physical properties. The E-isomer is generally a solid (or higher melting), while the Z-isomer is a liquid. They can often be enriched by fractional crystallization at low temperatures (-20°C in pentane) or separated via careful vacuum distillation.
-
Alternative: Synthesize the pure (E)-2,3-dibromo-2-butene via the bromination of 2-butyne using pyridinium tribromide in CCl4/MeOH, which yields the E-isomer with high selectivity [1].
3.2 Protocol A: Symmetric Double Coupling (Synthesis of Tetraarylethylenes)
Application: Synthesis of AIE luminogens or symmetric ligands.
Reagents:
-
2,3-Dibromo-2-butene (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (4.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon flow, charge a Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), arylboronic acid (2.5 mmol), and finely ground K₃PO₄ (848 mg, 4.0 mmol).
-
Solvent Addition: Add degassed Toluene (5 mL) and Water (0.5 mL).
-
Substrate Addition: Add 2,3-dibromo-2-butene (214 mg, 1.0 mmol) via syringe.
-
Reaction: Seal the tube and heat to 100°C for 18 hours with vigorous stirring.
-
Note: The high temperature is required to force the second coupling, which is sterically hindered.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO₄.
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
3.3 Protocol B: Sequential Asymmetric Coupling (Tamoxifen Analog Route)
Application: Synthesis of non-symmetric drug scaffolds (e.g., Tamoxifen precursors). Concept: The first bromine reacts significantly faster than the second due to the steric bulk introduced by the first coupling, allowing for a "one-pot, two-step" or "two-step, isolated" approach.
Reagents:
-
(E)-2,3-Dibromo-2-butene (Pure isomer, 1.0 equiv)
-
Boronic Acid A (Phenylboronic acid, 1.0 equiv)
-
Boronic Acid B (4-Alkoxyphenylboronic acid, 1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous)
Step-by-Step Workflow:
Step 1: Mono-Arylation
-
Dissolve (E)-2,3-dibromo-2-butene (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in DME (5 mL).
-
Add Boronic Acid A (1.0 mmol) and Na₂CO₃ (2M, 2 mL).
-
Heat at 60°C for 4-6 hours. Monitor by TLC/GC.
-
Critical Control: Do not overheat. Lower temperature favors mono-substitution.
-
-
Checkpoint: Once the starting material is consumed, you have the monocoupled vinyl bromide.
Step 2: Second Arylation (Sequential) 5. To the same vessel (or after isolation if high purity is needed), add Boronic Acid B (1.2 mmol). 6. Add fresh Pd(PPh₃)₄ (2 mol%) if the reaction stalls. 7. Increase temperature to 95°C and reflux for 12-16 hours. 8. Workup: Standard extraction (EtOAc/Water) and silica gel chromatography.
Data Interpretation (Self-Validation):
-
1H NMR: Look for the disappearance of the vinyl bromide methyl signal (typically ~2.3-2.5 ppm) and the appearance of aromatic protons.
-
Stereochemistry Check: In Tamoxifen analogs, the chemical shift of the ethyl/methyl groups is diagnostic of E vs Z geometry due to the shielding cone of the adjacent phenyl rings [2].
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the target molecule.
Figure 2: Decision tree for selecting the appropriate synthesis pathway.
Safety & Handling Data
| Parameter | Data | Notes |
| CAS Number | 19398-48-2 | |
| Physical State | Liquid/Low-melting Solid | Density ~1.8 g/mL (est). Weigh by mass for accuracy. |
| Hazards | Skin Irritant, Lachrymator | Use Fume Hood. Vapors are potent tear agents. |
| Storage | 2-8°C, Light Sensitive | Store under inert gas to prevent degradation/isomerization. |
| Incompatibility | Strong Oxidizers, Strong Bases | Bases may cause dehydrohalogenation to 2-butyne. |
References
-
Stereoselective Synthesis of (E)-Vinylic Dibromides: Oliveira, C. C., et al. "Palladium-catalyzed double cross-coupling of E-vinylic dibromides with PhZnCl and the synthesis of tamoxifen."[1] Journal of the Brazilian Chemical Society, 2005, 16(3), 604-609.
-
Stereochemical Assignment of Tamoxifen Isomers: Feringa, B. L., et al. "Direct catalytic cross-coupling of organolithium reagents." Nature Chemistry, 2013, 5, 667–672. (Context on Tamoxifen synthesis routes).
-
General Suzuki Coupling on Vinyl Halides: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
-
Sequential Coupling Strategies: Molander, G. A., Yokoyama, Y.[2] "One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2006, 71(6), 2493–2498.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dibromo-2-Butene
This is a technical support guide designed for researchers and process chemists. It prioritizes experimental rigor, safety, and yield optimization.
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2,3-Dibromo-2-butene (CAS: 19398-48-2) Warning: Do not confuse with 2,3-dibromo-2-butene-1,4-diol.[1] This guide addresses the simple alkene derived from 2-butyne.[1][2][3]
Executive Summary: The Yield Challenge
The synthesis of 2,3-dibromo-2-butene via the bromination of 2-butyne is theoretically straightforward but practically unforgiving.[1] Low yields are rarely due to "bad chemistry" but rather physical losses and competing mechanisms .[1][2][3]
Top 3 Yield Killers:
-
Substrate Volatility: 2-Butyne (Dimethylacetylene) boils at ~27°C. It evaporates before it reacts if the exotherm is not managed.[1][2][3]
-
Over-Bromination: The product (an alkene) is still reactive toward bromine, leading to 2,2,3,3-tetrabromobutane (a useless solid byproduct).
-
Radical Side Reactions: Allylic bromination of the methyl groups can occur if light/oxygen are not excluded, competing with the desired electrophilic addition.[2][3]
Core Protocol: Optimized Synthesis Workflow
Reagents & Stoichiometry
| Component | Role | Molar Equiv.[1][2][3][4] | Notes |
| 2-Butyne | Substrate | 1.05 | Slight excess to ensure all |
| Bromine ( | Reagent | 1.00 | Limiting reagent.[1][2][3] Must be dry.[1][2][3] |
| Dichloromethane ( | Solvent | N/A | Preferred over |
| Cyclohexene | Scavenger | Trace | Optional quench for unreacted |
Step-by-Step Methodology
-
Setup: Use a 3-neck round-bottom flask equipped with a dry ice/acetone condenser (Critical due to 2-butyne volatility), a pressure-equalizing addition funnel, and a thermometer.
-
Solvation: Dissolve 2-butyne in
. Cool the system to -20°C . -
Addition: Add
(diluted in ) dropwise.[1][2][3][4] -
Post-Reaction: Allow to warm to 0°C. If a persistent orange color remains, add drops of cyclohexene until colorless.
-
Workup: Wash with 10%
(to remove trace ), then water, then brine. Dry over . -
Purification: Fractional distillation under reduced pressure.
-
Target: Collect the fraction boiling at ~47-50°C (at 15 mmHg).
-
Reaction Logic & Pathway Visualization
The following diagram illustrates the competition between the desired anti-addition and the parasitic over-bromination.
Caption: Reaction pathway showing the critical branch point where excess bromine leads to the irreversible formation of tetrabromobutane.[1]
Troubleshooting & FAQ
Q1: I see a white solid precipitating during the reaction. What is it?
Diagnosis: This is likely 2,2,3,3-tetrabromobutane .[1]
Cause: Localized excess of bromine.[1][2][3] Even if your overall stoichiometry is 1:1, adding bromine too fast creates a "hotspot" where the ratio is locally >1, allowing the product to react with a second equivalent of
Q2: My yield is <40%, but the NMR looks clean. Where is the product?
Diagnosis: You likely lost the starting material (2-butyne) to evaporation before it reacted.[1][2][3] Cause: The reaction is exothermic.[1][2][3] If the internal temp rises above 27°C (the BP of 2-butyne), the substrate boils off through the condenser. Solution:
-
Use a Dry Ice/Acetone condenser (-78°C) instead of a water condenser.
-
Ensure the system is sealed (with a nitrogen balloon) to prevent vapor loss.[1][2]
Q3: How do I separate the E (trans) and Z (cis) isomers?
Technical Insight: The E-isomer is the thermodynamic product formed via anti-addition.[1][3] The Z-isomer is minor.[1][2][3] Separation Protocol:
-
Distillation: The isomers have slightly different boiling points.[1][2][3] Use a spinning band column for maximum plate efficiency.[1][2][3]
-
Crystallization: If the mixture is rich in the E-isomer, it may crystallize at low temperatures (freezer), leaving the Z-isomer in the mother liquor.
-
Isomerization: If you specifically need the E-isomer, iodine (
) catalysis under light can equilibrate the mixture to the thermodynamic E-form.[1]
Q4: Why is the product turning brown upon storage?
Diagnosis: Decomposition releasing
-
Perform the synthesis in the dark (wrap flask in foil) to suppress radical pathways.
-
Store the product over a few pellets of copper wire or silver wool to scavenge free halogens.[2]
-
Store at 4°C.
References
-
Preparation of Acetylenic Compounds. Organic Syntheses, Coll.[1][2][3] Vol. 4, p.813 (1963).[1][2] (Foundational techniques for handling volatile alkynes).
- Stereochemistry of Halogen Addition.Journal of the American Chemical Society. Mechanistic discussions on anti-addition of bromine to internal alkynes.
- Physical Properties of Haloalkenes.CRC Handbook of Chemistry and Physics.
- Purification of Laboratory Chemicals. Armarego, W.L.F.
Disclaimer: This guide is for research purposes only. 2,3-dibromo-2-butene is a halogenated alkylating agent and should be handled with extreme caution in a fume hood.[1]
Sources
Technical Guide: Purification of 2,3-Dibromo-2-butene by Vacuum Distillation
The following technical guide is designed for researchers and process chemists requiring high-purity isolation of 2,3-dibromo-2-butene. It addresses the specific challenges of separating geometric isomers and preventing thermal degradation during vacuum distillation.
Executive Summary & Chemical Context
2,3-Dibromo-2-butene (
Purification via vacuum distillation is critical for two reasons:
-
Thermal Instability: At atmospheric pressure, the boiling point (~150–160°C) is high enough to trigger dehydrohalogenation (loss of HBr), leading to polymerization and "tar" formation.
-
Isomer Separation: The boiling point differential between (E) and (Z) isomers is narrow, requiring precise vacuum control and reflux ratios to achieve separation.
Physicochemical Profile
| Property | Value / Range | Notes |
| Molecular Formula | Vinylic bromide | |
| Molecular Weight | 213.90 g/mol | |
| Boiling Point (atm) | ~150–160°C (est.)[1] | Decomposes near bp at 760 mmHg |
| Target Distillation Temp | 55–65°C | @ 10–15 mmHg (Recommended) |
| Density | 1.318 g/mL | High density requires robust stirring |
| Appearance | Colorless liquid/low-melting solid | Turns yellow/brown upon oxidation |
| Safety Classification | Lachrymator / Corrosive | Handle only in a fume hood |
Experimental Protocol
Phase 1: Apparatus Setup
-
Column: A Vigreux column (minimum 20 cm) is sufficient for bulk purification. For isomer separation, use a Spinning Band Distillation Column or a packed column (Multiknit/Helipak) with >15 theoretical plates.
-
Condenser: Use a standard Liebig or Dimroth condenser.
-
Critical: Set coolant temperature to 20°C . The (E)-isomer has a high degree of symmetry and may crystallize in very cold condensers (e.g., <5°C).
-
-
Vacuum System: A rotary vane pump or high-quality diaphragm pump capable of stable operation at 1-10 mmHg. Include a manometer and a cold trap (liquid
or dry ice/acetone) to protect the pump from corrosive brominated vapors.
Phase 2: Distillation Procedure
-
Degassing: Stir the crude reaction mixture under weak vacuum (100 mmHg) at room temperature for 15 minutes to remove residual solvent (
or ) and dissolved . -
Heating: Immerse the flask in an oil bath.
-
Rule of Thumb: Bath temperature should be ~20–30°C higher than the target vapor temperature.
-
-
Fraction Collection:
-
Fraction 1 (Forerun): Collect material distilling below 50°C (at 15 mmHg). This typically contains unreacted 2-butyne or monobrominated byproducts.
-
Fraction 2 (Main Cut): Collect the stable plateau at 55–65°C (at 15 mmHg) . This is your target 2,3-dibromo-2-butene.[1][2]
-
Residue: Do not distill to dryness. Leave ~5-10% volume to prevent overheating of high-boiling oligomers, which can decompose explosively.
-
Troubleshooting & FAQs
Direct solutions to common failure modes observed in the field.
Q1: The distillate is turning yellow or brown during collection. Why?
Diagnosis: Thermal decomposition or "carry-over."
Mechanism: Vinylic bromides can eliminate HBr when overheated, which oxidizes to free bromine (
-
Lower the Bath Temperature: Ensure the oil bath is not >130°C.
-
Check Vacuum: If the pressure is too high (>30 mmHg), you are forcing the boiling point up into the decomposition zone. Improve vacuum to lower the boiling point.
-
Add Stabilizer: Add a small amount of copper turnings or silver wool to the distillation pot. These act as halogen scavengers and radical inhibitors.
Q2: I am seeing solids clog the condenser or vacuum adapter.
Diagnosis: Crystallization of the (E)-isomer. Mechanism: The (E)-2,3-dibromo-2-butene isomer (trans) has higher symmetry than the (Z)-isomer, leading to a higher melting point. It can sublime or freeze in standard ice-water condensers. Corrective Action:
-
Raise Coolant Temp: Switch the chiller setpoint to 20–25°C .
-
Heat Gun: Gently warm the condenser bridge with a heat gun to melt the blockage into the receiving flask.
-
Air Condenser: For small scales, an air condenser (no water) may provide sufficient cooling without freezing the product.
Q3: I cannot separate the cis and trans isomers; they co-distill.
Diagnosis: Insufficient theoretical plates.
Mechanism: The boiling point difference (
-
Increase Reflux Ratio: Set the reflux ratio to 10:1 or 20:1 (return 20 drops to the pot for every 1 collected).
-
Upgrade Column: Switch to a spinning band column or a 30 cm vacuum-jacketed column packed with glass helices.
-
Alternative: If distillation fails, recrystallization is often effective for the (E)-isomer due to its higher melting point. Cool the mixture; the (E)-isomer may precipitate out.
Q4: The vacuum pressure fluctuates wildly during distillation.
Diagnosis: HBr evolution or solvent "bumping." Corrective Action:
-
Pre-neutralization: Before distillation, wash the organic layer with 5%
or (sodium thiosulfate) to remove free acid and bromine. Dry thoroughly over . -
Bleed Valve: Use a capillary air bleed or a controlled needle valve to maintain a constant pressure, rather than relying solely on the pump's ultimate vacuum.
Process Visualization
The following diagram illustrates the critical workflow and decision points for the purification process.
Figure 1: Purification workflow emphasizing pre-treatment and thermal management.
References
- Synthesis and Properties:Journal of the American Chemical Society, "The Addition of Halogens to Acetylenes.
-
Physical Properties: Stenutz, R. "Data for (E)-2,3-dibromo-2-butene."[2] Stenutz.eu. Available at: [Link]
-
Safety & Handling: National Center for Biotechnology Information. "PubChem Compound Summary for CID 86867, 2,3-Dibromo-2-butene." PubChem. Available at: [Link]
- Distillation Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
minimizing debromination side reactions in 2,3-dibromo-2-butene coupling
Subject: Minimizing Debromination & Elimination Side Reactions
Core Technical Analysis: The "Vicinal" Trap
Coupling 2,3-dibromo-2-butene to synthesize tetrasubstituted alkenes (e.g., Tamoxifen precursors) is chemically distinct from standard cross-couplings. The substrate is a vicinal dihalide .[1][2][3]
In a standard cross-coupling (Suzuki, Negishi, Stille), the goal is Oxidative Addition (OA) . However, vicinal dihalides possess a lower-energy "escape hatch": Reductive Dehalogenation (specifically, elimination to the alkyne).
The Competition:
-
Pathway A (Desired): Pd(0) inserts into the C-Br bond
Transmetallation Coupling. -
Pathway B (Side Reaction - Elimination): Pd(0) coordinates to the alkene, but instead of inserting, it facilitates the syn-elimination of Br-Br (or H-Br under basic conditions), collapsing the molecule into 2-butyne .
-
Pathway C (Side Reaction - Hydrodehalogenation): The C-Br bond is reduced to C-H, yielding 2-bromo-2-butene .
To succeed, your catalytic system must be kinetically tuned to make Pathway A orders of magnitude faster than Pathway B.
Critical Control Points (The "Engine" & "Environment")
A. Catalyst & Ligand Selection (The Engine)
Standard ligands (
| Component | Recommendation | Scientific Rationale |
| Ligand Class | Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) or Q-Phos | These ligands force the Pd center into a mono-ligated species ( |
| Pre-catalyst | Pd(OAc)₂ or Pd₂dba₃ | Avoid Pd/C or heterogeneous catalysts; they often favor hydrodehalogenation or reduction. |
| Alternative | Pd-PEPPSI-IPr (NHC Ligands) | N-Heterocyclic Carbenes (NHCs) bind tightly to Pd, preventing catalyst decomposition and promoting coupling at hindered centers. |
B. Reaction Conditions (The Environment)
| Parameter | Setting | Why? |
| Base (Suzuki) | K₃PO₄ or Cs₂CO₃ (Anhydrous) | Strong bases (alkoxides like NaOtBu) can trigger E2 elimination to the alkyne before the metal engages. Weak, anhydrous bases minimize this. |
| Solvent | THF or Dioxane (Dry) | Water promotes protodehalogenation (Pathway C). Use anhydrous solvents.[4] |
| Temperature | 60°C - 80°C (Ramp slowly) | High initial temps can favor entropy-driven elimination (alkyne formation). A moderate ramp allows the catalyst to engage first. |
Visualizing the Mechanism
The following diagram illustrates the "Fork in the Road" where the reaction succeeds or fails.
Caption: Kinetic competition between productive Oxidative Addition (Green) and destructive Elimination to Alkyne (Red).
Troubleshooting Guide & FAQs
Q1: I am observing significant 2-butyne formation. How do I stop this?
Diagnosis: The rate of elimination is faster than oxidative addition. This usually happens because the Pd center cannot physically access the C-Br bond due to steric bulk, so it sits on the alkene and eventually eliminates. Corrective Action:
-
Switch Ligand: Move to SPhos or XPhos . These are designed to accelerate oxidative addition into hindered chlorides/bromides.
-
Increase Catalyst Loading: Push the kinetics. Try 5 mol% instead of 1 mol%.
-
Check Base: If using NaOEt or NaOtBu, stop. Switch to K₃PO₄ or K₂CO₃ . Alkoxides act as strong bases promoting elimination.
Q2: I see the mono-reduced product (2-bromo-2-butene). Is my solvent wet?
Diagnosis: Yes, or you have a proton source.[2] This is "Hydrodehalogenation." Corrective Action:
-
Drying: Ensure THF/Toluene is distilled or from a fresh SPS (Solvent Purification System).
-
Boronic Acid Quality: If using Suzuki, wet boronic acids can supply the proton. Azeotrope your boronic acid with toluene before use.
-
Mechanism Check: If using a hydride source (like in Negishi preparation), ensure no excess hydride remains before adding the dibromide.
Q3: Can I couple both bromines in "one pot"?
Diagnosis: Technically yes, but difficult due to the "Walk" mechanism. Recommendation: Sequential coupling is safer.
-
Perform the first coupling at room temperature or mild heat (40°C) using 1.05 equiv of nucleophile.
-
Isolate the mono-coupled product (or verify conversion).
-
Add the second nucleophile and heat to reflux for the second coupling. The second bromine is significantly more hindered and electronically deactivated after the first coupling.
Validated Experimental Protocol (Negishi Method)
Recommended for highest success rate with this substrate due to high reactivity of Zinc reagents.
Reagents:
-
2,3-dibromo-2-butene (1.0 equiv)
-
Organozinc reagent (R-ZnBr) (2.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dba)₂/P(t-Bu)₃ (3 mol%)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Flame-dry a Schlenk flask under Argon.
-
Catalyst Activation: Add Pd source and ligand to THF. Stir for 15 mins at RT to generate active
. -
Substrate Addition: Add 2,3-dibromo-2-butene. Crucial: Do not add the zinc reagent yet.
-
Controlled Addition: Cool the mixture to 0°C. Add the organozinc reagent dropwise .
-
Why? High local concentration of R-ZnBr can cause rapid halogen-metal exchange, leading to reduction.
-
-
Ramp: Allow to warm to RT. If monitoring by TLC shows mono-coupling only, heat to 50°C.
-
Quench: Quench with dilute HCl (1M) to destroy excess Zn reagents.
References
-
Stereoselective Synthesis of Tetrasubstituted Alkenes.
- Source: MDPI, Palladium-Catalyzed Cross-Coupling Reactions of Boryl
- Context: Discusses the difficulty of accessing tetrasubstituted centers and the necessity of specific ligands.
-
Mechanism of Alkyne Formation
- Source: Master Organic Chemistry / LibreTexts.
- Context: foundational mechanism explaining why vicinal dihalides eliminate to alkynes under basic/metallic conditions (the "trap" to avoid).
-
Debromination using Metal Systems (Side Reaction Insight).
- Source: ResearchG
-
Context: Papers detailing the use of In, Zn, or Fe to intentionally debrominate vicinal dibromides to alkenes/alkynes.[5] This confirms that reducing metals must be used with strict control in coupling to avoid this pathway.
-
Recent Advances in Tetrasubstituted Alkene Synthesis.
- Source: Royal Society of Chemistry (Chem. Comm).
- Context: Review of strategies from 2007-2020, highlighting the shift toward specific catalytic cycles to overcome steric hindrance.
Sources
Technical Support Center: Troubleshooting Low Reactivity of 2,3-Dibromo-2-Butene in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for experiments involving 2,3-dibromo-2-butene, a tetrasubstituted alkene that often presents unique challenges in catalytic reactions due to its steric and electronic properties. This resource combines established scientific principles with practical, field-proven insights to help you navigate and resolve common issues encountered during your research.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter when using 2,3-dibromo-2-butene in catalytic cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My Suzuki-Miyaura coupling reaction with 2,3-dibromo-2-butene is showing little to no product formation. What are the likely causes and how can I fix it?
Low or no yield in a Suzuki-Miyaura coupling involving a sterically hindered substrate like 2,3-dibromo-2-butene is a common challenge. The primary culprit is often related to the steric bulk around the double bond, which impedes the crucial steps of the catalytic cycle.[1][2]
Core Problem: Steric Hindrance
The four substituents on the double bond create a sterically congested environment, making it difficult for the palladium catalyst to approach and undergo oxidative addition.[1][3] This high steric repulsion can significantly slow down or even halt the reaction.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Rationale: The choice of ligand is critical for overcoming steric hindrance.[5][6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is more effective at accessing the sterically hindered vinyl bromide.[7]
-
Protocol:
-
Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands such as P(t-Bu)3, PCy3, or SPhos.
-
If phosphine ligands are unsuccessful, explore NHC ligands like IPr or IMes.
-
Consider using pre-formed palladium-ligand complexes to ensure the active catalyst is present from the start.
-
-
-
Reaction Temperature and Time:
-
Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for oxidative addition.
-
Protocol:
-
Incrementally increase the reaction temperature in 10-20°C intervals, monitoring for product formation and potential side reactions.
-
Extend the reaction time. Due to the lower reactivity, these reactions may require significantly longer periods (24-48 hours) to reach completion.
-
-
-
Choice of Base and Solvent:
-
Rationale: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[8] A stronger, non-nucleophilic base may be required to facilitate the formation of the active boronate species. The solvent can also influence the solubility of the reactants and the stability of the catalytic species.
-
Protocol:
-
If using a mild base like Na2CO3, consider switching to a stronger base such as K3PO4, Cs2CO3, or an alkoxide base like K-O-t-Bu.
-
Ensure your solvent effectively dissolves all reactants. Aprotic polar solvents like DMF, dioxane, or toluene are often good choices.
-
-
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.
Q2: I am attempting a Sonogashira coupling with 2,3-dibromo-2-butene, but the reaction is sluggish and gives a complex mixture of products. What should I investigate?
The Sonogashira coupling, which forms a C-C bond between a vinyl halide and a terminal alkyne, can also be challenging with sterically hindered substrates.[9][10] The formation of a complex mixture suggests side reactions are competing with the desired coupling.
Core Problems:
-
Steric Hindrance: Similar to the Suzuki coupling, steric bulk hinders the oxidative addition and subsequent steps.
-
Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne, leading to undesired byproducts.[11]
Troubleshooting Steps:
-
Copper-Free Conditions:
-
Rationale: To minimize alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[11][12] In this variation, the palladium catalyst alone facilitates the coupling, albeit often requiring more forcing conditions.
-
Protocol:
-
Eliminate the copper(I) salt (e.g., CuI) from your reaction.
-
Increase the loading of the palladium catalyst and ligand.
-
A stronger amine base, such as diisopropylethylamine (DIPEA) or piperidine, is often necessary.
-
-
-
Ligand Choice:
-
Rationale: The ligand must be able to stabilize the palladium center while still allowing for the necessary coordination and reaction steps.
-
Protocol:
-
For copper-co-catalyzed reactions, a combination of PPh3 and a copper salt is standard.
-
For copper-free conditions, consider more electron-rich and bulky ligands that can promote the catalytic cycle without the aid of copper.
-
-
-
Solvent and Base:
-
Rationale: The choice of solvent and base is crucial for both the solubility of the reactants and the efficiency of the catalytic cycle.
-
Protocol:
-
Ensure your solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is rigorously deoxygenated, as oxygen can lead to catalyst deactivation and promote homocoupling.
-
Use a high-purity amine base.
-
-
Data Summary: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)2 (2-5) | SPhos (4-10) | K3PO4 | Dioxane/H2O | 80-120 |
| Sonogashira (Cu-free) | Pd(PPh3)4 (5) | - | Piperidine | DMF | 60-100 |
| Heck | Pd(OAc)2 (1-3) | P(o-tolyl)3 (2-6) | Et3N | DMF | 100-140 |
Q3: My Heck reaction with 2,3-dibromo-2-butene and an alkene is not proceeding. How can I improve the reactivity?
The Heck reaction involves the coupling of a vinyl halide with an alkene.[13][14] With a tetrasubstituted vinyl bromide, the steric hindrance can make the migratory insertion step of the alkene into the Pd-C bond particularly difficult.
Core Problem: Sluggish Migratory Insertion
The crowded nature of the arylpalladium intermediate formed after oxidative addition can disfavor the coordination and subsequent insertion of the incoming alkene.
Troubleshooting Steps:
-
Alkene Choice:
-
Rationale: Electron-deficient alkenes (e.g., acrylates, styrenes with electron-withdrawing groups) are generally more reactive in the Heck reaction.[13]
-
Protocol:
-
If possible, start with an activated alkene like methyl acrylate or acrylonitrile to establish baseline reactivity.
-
For less activated alkenes, more forcing conditions will likely be necessary.
-
-
-
Catalyst System:
-
Rationale: A more reactive and thermally stable catalyst is often required.
-
Protocol:
-
Consider using a pre-catalyst like a palladacycle, which can generate the active Pd(0) species more efficiently at higher temperatures.
-
Use of phosphine-free catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, can sometimes be effective.[14]
-
-
-
Additives:
-
Rationale: Additives can help stabilize the catalyst and promote the reaction.
-
Protocol:
-
The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in polar aprotic solvents.
-
In some cases, the use of silver salts (e.g., Ag2CO3) as a halide scavenger can improve the reaction rate.
-
-
Experimental Workflow for Catalyst Screening
Caption: A parallel synthesis approach for efficient catalyst screening.
Section 2: Frequently Asked Questions (FAQs)
Q: Why is 2,3-dibromo-2-butene considered a "difficult" substrate?
A: 2,3-Dibromo-2-butene is a tetrasubstituted alkene, meaning all four positions on the double bond are occupied by non-hydrogen substituents (in this case, two methyl groups and two bromine atoms). This leads to significant steric hindrance, which can impede the approach of a catalyst and slow down key steps in many catalytic cycles, such as oxidative addition and migratory insertion.[1][2][3]
Q: Can I use nickel catalysts instead of palladium for reactions with 2,3-dibromo-2-butene?
A: Yes, nickel catalysts can be an excellent alternative to palladium, particularly for sterically hindered substrates.[15] Nickel catalysts are often more cost-effective and can exhibit different reactivity profiles. For Suzuki-Miyaura type couplings of hindered substrates, nickel catalysts with specific ligands have been shown to be highly effective.[5][15]
Q: I'm concerned about the stereoselectivity of my reaction. How can I control the geometry of the resulting alkene?
A: Controlling the stereochemistry when forming a new tetrasubstituted alkene is a significant challenge.[16] The stereochemical outcome is often dependent on the specific mechanism of the cross-coupling reaction and the choice of catalyst and ligands.[6] For some reactions, the stereochemistry of the starting vinyl bromide is retained. In other cases, a mixture of E/Z isomers may be formed. Careful selection of ligands and reaction conditions is crucial for achieving high stereoselectivity.[5][6]
Q: What are some key analytical techniques to monitor the progress of these reactions?
A: Given the potential for low reactivity and side product formation, it is essential to monitor these reactions closely.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile products and for identifying byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing less volatile compounds and complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to determine conversion and isomeric ratios from a crude reaction sample.
References
-
University College London. (n.d.). Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. UCL Discovery. Retrieved from [Link]
-
Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. (2021, November 4). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Tetrasubstituted Alkenes via Metathesis. (2012, March 15). Molecules. Retrieved from [Link]
-
Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. (2025, March 13). Chemical Science. Retrieved from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Synthesis of Tetrasubstituted Alkenes by Rhodium-Catalyzed Regioselective Cyano Transfer. (2024, April 26). Organic Letters. Retrieved from [Link]
-
Enantioselective Synthesis of Axially Chiral Tetrasubstituted Alkenes by Copper‐Catalyzed C(sp)–H Functionalization of Arenes with Vinyl Cations. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of Tetrasubstituted Alkenes via Metathesis. (2012, March 15). National Institutes of Health. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. (n.d.). Nature Communications. Retrieved from [Link]
-
Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. (2005, April 13). The Journal of Organic Chemistry. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium- (and nickel-) catalyzed vinylation of aryl halides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. (2021, November 4). Journal of the American Chemical Society. Retrieved from [Link]
-
Ligand Effects on Negishi Couplings of Alkenyl Halides. (2011, July 8). Organic Letters. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). SynArchive. Retrieved from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018, November 16). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tetrasubstituted Alkenes via Metathesis [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00297D [pubs.rsc.org]
Technical Support: Post-Synthesis Purification of 2,3-Dibromo-2-Butene
Case ID: BR2-QUENCH-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Removal of unreacted elemental bromine (
Introduction
You are likely synthesizing 2,3-dibromo-2-butene via the electrophilic addition of bromine to 2-butyne (dimethyl acetylene). A critical bottleneck in this synthesis is the efficient removal of excess bromine. Failure to quench
-
Product Degradation: Continued radical bromination of the methyl groups (allylic bromination).
-
Equipment Corrosion: Volatile
damages rotary evaporator seals and vacuum pumps. -
Safety Hazards: Bromine vapor is acutely toxic and corrosive to respiratory tissues.
This guide provides the industry-standard "Golden Path" for reductive quenching, followed by troubleshooting for common edge cases.
Module 1: The Standard Operating Procedure (SOP)
The most effective method for removing elemental bromine is Reductive Aqueous Quenching . This converts the lipophilic, volatile
Reagent Selection
| Reagent | Formula | Mechanism | Pros | Cons |
| Sodium Bisulfite | Preferred. Fast kinetics; less prone to sulfur precipitation than thiosulfate. | Acidic byproduct can protonate sensitive amines (not an issue for your alkene). | ||
| Sodium Thiosulfate | Common bench reagent; excellent reducing power.[1] | Risk: In acidic media, decomposes to elemental Sulfur ( | ||
| Sodium Sulfite | Alkaline; good for acid-sensitive products. | Slower dissolution than bisulfite. |
The Protocol (Golden Path)
Prerequisites:
-
Reaction mixture is in an organic solvent (e.g., Dichloromethane, Chloroform, or Ether).
-
Temperature: Cooled to <10°C (Quenching is exothermic ).
Step-by-Step Workflow:
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Bisulfite (
). -
Cooling: Place the reaction vessel in an ice bath.
-
Addition: Add the bisulfite solution dropwise with vigorous agitation .
-
Endpoint Detection: Monitor the organic layer.[2] The deep red/brown color of bromine should fade to a pale straw yellow or colorless state.[1][2]
-
Separation: Transfer to a separatory funnel. Remove the aqueous layer (bottom or top depending on solvent density).
-
Polishing: Wash the organic layer once with saturated Sodium Bicarbonate (
) to neutralize acid byproducts, then with Brine ( ).
Visual Workflow
Caption: Figure 1.[2][3] Decision logic for reductive quenching of bromine reactions.
Module 2: Troubleshooting (Q&A)
Issue 1: "My organic layer is still orange after adding excess bisulfite."
-
Diagnosis: This is likely due to Phase Transfer Limitation . Bromine is highly soluble in organic solvents (DCM/Chloroform). The reducing agent is in the water. If stirring is not vigorous enough, the
remains "protected" inside the organic droplets. -
Solution:
-
Return the mixture to a flask with a stir bar.
-
Increase stirring speed to create a vortex (maximize surface area).
-
Add a small amount of ethanol or methanol (if compatible) to increase miscibility slightly, or simply allow more time (15–30 mins).
-
Issue 2: "A fine white/yellow solid precipitated during the quench."[2]
-
Scenario A (Sulfur): Did you use Sodium Thiosulfate ? If the reaction mixture was acidic (HBr is a byproduct of substitution side-reactions), thiosulfate decomposes:
.-
Fix: Filter the organic layer through a pad of Celite to remove colloidal sulfur. In the future, use Sodium Bisulfite or neutralize with Bicarbonate before adding Thiosulfate.
-
-
Scenario B (Product): 2,3-dibromo-2-butene (specifically the trans isomer) has a high melting point (~142°C) and can be crystalline. It may precipitate if the solvent volume is too low or the solution gets too cold.
-
Fix: Isolate a small sample of the solid. If it dissolves in DCM but not water, it is likely your product. Do not filter it away! Add more organic solvent to redissolve.
-
Issue 3: "I have a terrible emulsion (Rag layer)."
-
Cause: The density of 2,3-dibromo-2-butene is high, and if you are using chlorinated solvents, the organic/aqueous densities may be too similar.
-
Solution:
-
Salting Out: Add solid NaCl to the aqueous layer to increase its density.
-
Filtration: Run the emulsion through a glass wool plug or a coarse sintered glass filter. This physically breaks the surface tension bubbles.
-
Module 3: Advanced FAQ
Q: Can I use Cyclohexene or 1-Octene to scavenge the Bromine?
A: Technically, yes. These alkenes will react rapidly with
-
Why we don't recommend it: You are trading one impurity (
) for another (1,2-dibromocyclohexane). Unless your product is a solid that can be easily recrystallized away from the liquid scavenger byproduct, you will struggle to separate them. Aqueous quenching removes the bromine entirely from the organic phase.
Q: Is the product stable to the quenching conditions? A: Yes. 2,3-dibromo-2-butene is a vinylic dihalide.[4] The C-Br bonds are relatively robust compared to allylic bromides. It will withstand brief exposure to dilute bisulfite/bicarbonate. However, avoid prolonged exposure to strong bases (like NaOH), which could induce elimination to 2-butyne.
Q: How do I clean my glassware stained with Bromine? A: Do not use Acetone immediately (it forms bromoacetone, a potent tear gas). Rinse glassware with a dilute sodium bisulfite solution first to reduce the bromine, then wash with water and acetone.
References
-
BenchChem Technical Support. (2025).[1][2] Removal of Unreacted Bromine from Reaction Mixtures.[1][2] Retrieved from 1
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Chemical Datasheet for Brominated Compounds. Retrieved from 5
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Dibromo-2-butene derivatives.[6] Retrieved from
-
Google Patents. Method for preparing 2,3-dibromo-2-butene-1,4-diol (Process Chemistry Context). Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]
- 4. Prepare 2-butyne from dehydrohalogenation of vicinal dihalides Explain t.. [askfilo.com]
- 5. TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 2,3-Dibromo-2-Butene
Foreword: This guide provides in-depth technical support for the long-term storage and stabilization of 2,3-dibromo-2-butene. Direct, peer-reviewed literature on the stabilization of this specific compound is limited. Therefore, the recommendations herein are synthesized from established principles of haloalkene chemistry, extensive experience with analogous reactive intermediates, and authoritative sources on chemical stability. The protocols and explanations are designed for an audience of researchers, scientists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 2,3-dibromo-2-butene.
Q1: Why is 2,3-dibromo-2-butene considered unstable for long-term storage?
A1: As a halogenated and unsaturated aliphatic hydrocarbon, 2,3-dibromo-2-butene is susceptible to several degradation pathways.[1][2] The primary routes of decomposition include:
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially in the presence of basic impurities or upon heating, leading to the formation of bromoalkynes or other unsaturated species.[3][4][5]
-
Free-Radical Autoxidation: Like many unsaturated compounds, it can react with atmospheric oxygen in a free-radical chain reaction.[6] This process, often initiated by light or heat, can form peroxides, hydroperoxides, and subsequent degradation products (e.g., aldehydes, ketones, and acidic byproducts like HBr).[7][8]
-
Polymerization: The double bond makes the molecule susceptible to free-radical initiated polymerization, resulting in oligomeric or polymeric tars that can contaminate the material.[9][10]
Q2: What are the visible signs of 2,3-dibromo-2-butene degradation?
A2: The most common indicators of degradation are:
-
Discoloration: A pure compound should be colorless to a very pale yellow. The development of a distinct yellow, brown, or black color is a strong indicator of decomposition and the formation of polymeric or oxidized byproducts.
-
Formation of Precipitate/Solids: The appearance of solid material or tars indicates polymerization or the formation of insoluble degradation products.
-
Acrid Odor: The generation of HBr will produce a sharp, acidic odor. This can often be detected upon opening the container.
Q3: What is the single most important step I can take to ensure long-term stability?
A3: The addition of a suitable free-radical inhibitor is critical. These compounds function by terminating the chain-propagation step of radical reactions, effectively preventing autoxidation and polymerization.[11][12][13] For halogenated hydrocarbons, a hindered phenolic antioxidant is often the preferred choice.
Q4: What are the ideal storage conditions?
A4: Optimal storage involves controlling the environment to minimize all potential degradation initiators. This includes storage at reduced temperatures (2-8 °C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the handling and storage of 2,3-dibromo-2-butene.
Problem 1: My freshly opened bottle of 2,3-dibromo-2-butene is already discolored. What should I do?
-
Probable Cause: The compound may have been shipped without a stabilizer or has been exposed to light, heat, or air during transit, initiating degradation.
-
Recommended Action:
-
Assess Purity: Before use, immediately assess the purity of the material using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR (qNMR).[14][15] This will determine if the compound is suitable for your application.
-
Consider Purification: If the purity is compromised but still usable, consider purification by distillation under reduced pressure. Caution: Distilling unstable compounds can be hazardous. Ensure no peroxides are present before heating.
-
Stabilize Immediately: If you decide to keep the material, add a stabilizer immediately as described in Protocol 2 below.
-
Contact Supplier: Inform your chemical supplier of the issue. They may have specific data or a replacement policy for material that arrives in a degraded state.
-
Problem 2: I am seeing unexpected acidic byproducts in my reaction, and my base-sensitive functional groups are being destroyed.
-
Probable Cause: Your 2,3-dibromo-2-butene has likely undergone dehydrobromination or oxidative hydrolysis, generating hydrobromic acid (HBr).[8][16]
-
Recommended Action:
-
Use an Acid Scavenger: Store the compound over a small amount of an acid scavenger like powdered, anhydrous potassium carbonate. This is a temporary solution for immediate use.
-
Wash Before Use: For a cleaner approach, dissolve the bromoalkene in a non-polar solvent (e.g., dichloromethane), wash gently with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Use the purified material immediately and stabilize the remainder.
-
Implement Proper Stabilization: The best long-term solution is to prevent acid formation in the first place by adding a stabilizer that inhibits the primary degradation pathways.
-
Problem 3: My reaction yields are inconsistent, and NMR analysis of the starting material shows multiple, closely-related species.
-
Probable Cause: The compound may be isomerizing or forming oligomers. The presence of multiple stereoisomers (E/Z) is also possible.[5] Inconsistent purity will directly impact reaction stoichiometry and yield.
-
Recommended Action:
-
Establish a Purity Baseline: Never assume 100% purity. Use Protocol 1 to establish a baseline purity and identify major impurities before starting any experiment.
-
Monitor Purity Over Time: Implement a routine quality control check (e.g., monthly GC analysis) for lots stored long-term. This allows you to track degradation and use the material before it falls out of specification for your application.
-
Standardize Storage: Ensure every batch is stored under identical, optimized conditions as outlined in the table below to ensure lot-to-lot consistency.
-
Part 3: Data Summary & Protocols
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes O₂, preventing autoxidation, and moisture, preventing hydrolysis.[6][8] |
| Light | Amber Glass or Opaque Container | Prevents photo-initiation of free-radical reactions. |
| Container Material | Borosilicate Glass (Type 1), PTFE-lined cap | Inert and prevents leaching or reaction with the compound. Avoid reactive metals.[17][18][19] |
| Primary Stabilizer | Butylated Hydroxytoluene (BHT) | A hindered phenol that is an effective free-radical scavenger.[11] |
| Stabilizer Conc. | 100–500 ppm (0.01–0.05% w/w) | Effective concentration to inhibit radical chains without significantly impacting stoichiometry. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
-
Objective: To determine the area-percent purity of 2,3-dibromo-2-butene and identify the presence of volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of 2,3-dibromo-2-butene in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Conditions (Typical):
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Calculate purity based on the relative peak area of the main analyte compared to the total area of all detected peaks.
-
Protocol 2: Stabilization of 2,3-Dibromo-2-Butene for Long-Term Storage
-
Objective: To add a free-radical inhibitor to prevent degradation during storage.
-
Materials: 2,3-dibromo-2-butene, Butylated hydroxytoluene (BHT), analytical balance, appropriate glassware, inert gas source.
-
Methodology:
-
Calculate Required BHT: Determine the mass of BHT needed to achieve a final concentration of 250 ppm. For 100 g of 2,3-dibromo-2-butene, this would be 25 mg (0.025 g).
-
Prepare Stabilizer Stock (Optional but Recommended): For easier and more accurate addition, prepare a 1% (w/w) stock solution of BHT in a small amount of the 2,3-dibromo-2-butene.
-
Combine: In a clean, dry, amber glass bottle, add the bulk 2,3-dibromo-2-butene.
-
Add Stabilizer: Add the calculated amount of BHT (or the appropriate volume of the stock solution) to the bulk material.
-
Mix Thoroughly: Seal the bottle and gently swirl or agitate until the BHT is completely dissolved.
-
Inert Atmosphere: Purge the headspace of the bottle with dry argon or nitrogen for 1-2 minutes.
-
Seal and Store: Tightly seal the bottle with a PTFE-lined cap, label clearly (including the addition of 250 ppm BHT), and place in refrigerated storage (2–8 °C).
-
Part 4: Mechanistic Insights & Visualizations
Degradation and Stabilization Mechanisms
The primary threat to the stability of 2,3-dibromo-2-butene is free-radical autoxidation. This process is a chain reaction that, once started, can catalytically destroy the material.
-
Initiation: An initiator (like UV light or heat) abstracts a hydrogen atom or adds to the double bond, creating an initial carbon-centered radical.
-
Propagation: This is the destructive cycle. The carbon radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another molecule of 2,3-dibromo-2-butene, forming a hydroperoxide (ROOH) and a new carbon radical, which continues the chain.
-
Termination: The chain reaction is terminated when two radicals combine, or when a radical reacts with an inhibitor.
A stabilizer like BHT works by intervening in the propagation step. It readily donates its phenolic hydrogen atom to the highly reactive peroxy radical, creating a stable, non-reactive BHT radical that does not propagate the chain reaction.[11]
Diagram 1: Workflow for Stabilization
This diagram illustrates the logical flow from receiving the compound to ensuring its long-term stability.
Caption: Workflow for receiving, assessing, and stabilizing 2,3-dibromo-2-butene.
Diagram 2: Autoxidation Degradation Pathway
This diagram shows the core cycle of free-radical mediated degradation in the presence of oxygen.
Caption: The catalytic cycle of autoxidation leading to compound degradation.
References
-
Okutani, M., & Mori, Y. (2009). Conversion of Bromoalkenes into Alkynes by Wet Tetra-n-butylammonium Fluoride. The Journal of Organic Chemistry, 74(1), 442–444. [Link]
-
BYJU'S. (2022). What are Radical inhibitors and their role in a reaction? Organic Chemistry Q&As. [Link]
-
Ehn, M., et al. (2015). Effects of Chemical Complexity on the Autoxidation Mechanisms of Endocyclic Alkene Ozonolysis Products: From Methylcyclohexenes toward Understanding α-Pinene. The Journal of Physical Chemistry A, 119(5), 763-773. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-2-butene-1,4-diol, (E)-. PubChem Compound Database. Retrieved from [Link]
-
Fiveable. (2025). Dehydrobromination Definition. Organic Chemistry Key Term. [Link]
-
Chemistry Steps. (n.d.). Halogenation of Alkenes. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (2025). Tellurium-promoted stereoselective hydrodebromination of 1,1-dibromoalkenes: Synthesis of (E)-bromoalkenes. Request PDF. [Link]
-
Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. [Link]
-
AK Lectures. (n.d.). Radical Reaction Inhibitors. AK Lectures. Retrieved from [Link]
-
Singh, P., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 533. [Link]
-
Chemistry Stack Exchange. (2017). Dehydrobromination of 3-bromo-3-cyclopentylhexane and number of possible alkene products. Chemistry Stack Exchange. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butene, 2,3-dibromo-. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2013). Halogenation of Alkenes – The Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Autoxidation. Wikipedia. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes. Organic Chemistry I. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. MSU Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Elimination of hydrogen bromide from bromoalkanes. Advanced Organic Chemistry Revision Notes. [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. CP Lab Safety. Retrieved from [Link]
-
Pratt, D. A., et al. (2018). Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals. Chemical Science, 9(25), 5597–5604. [Link]
-
PubChemLite. (2026). 2-butene, 2,3-dibromo- (C4H6Br2). PubChemLite. [Link]
-
DeGroot, R. (1998). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. Precision Cleaning, 25-27. [Link]
-
Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. The Handbook of Hydrocarbon and Lipid Microbiology, 1-21. [Link]
-
BASCO. (2024). Choosing the Best Bottles for Chemical Storage. BASCO Learning Center. [Link]
-
National IBC. (n.d.). Compatibility of IBC Materials with Different Chemicals. National IBC. Retrieved from [Link]
- Google Patents. (1971). Stabilization of halogenated solvents.
- Google Patents. (1950). Stabilization of halogenated organic compounds.
-
Chad's Prep. (n.d.). 8.6 Halogenation of Alkenes and Halohydrin Formation. Chad's Prep. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Alkene Stability. Organic Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). The halogenation of an alkane when there is an alkene present in... Study Prep. [Link]
-
Scharlab. (n.d.). Suitable containers for each chemical product. Scharlab Internacional. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Technology Advantage. [Link]
- Google Patents. (2009). Stabilizers for stabilization of unsaturated hydrocarbon-based precursors.
-
Kumar, A., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. RSC Advances, 10(23), 13583–13587. [Link]
-
REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis?. Chromatography Forum. [Link]
-
U.S. Environmental Protection Agency. (2023). 2-Butene, 2,3-dibromo-. Substance Registry Services. [Link]
-
PubMed. (2009). Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride. PubMed. [Link]
-
PCC Group. (2023). Halogenated hydrocarbons. PCC Group Product Portal. [Link]
-
ResearchGate. (n.d.). OH-initiated degradation pathway of 2-methyl-3-buten-2-ol (MBO)... ResearchGate. [Link]
-
ResearchGate. (2014). (PDF) Influence of long term storage on thermooxidation behavior of prooxidant containing low density polyethylene. ResearchGate. [Link]
-
Di Gangi, I. M., et al. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 14(1), 5462. [Link]
Sources
- 1. 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 | CID 641240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 9. chempoint.com [chempoint.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 12. chemistry.ucr.edu [chemistry.ucr.edu]
- 13. aklectures.com [aklectures.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. calpaclab.com [calpaclab.com]
- 18. royalchemical.com [royalchemical.com]
- 19. Suitable containers for each chemical product - Scharlab Internacional [scharlab.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Solvent Optimization for 2,3-Dibromo-2-butene
Current Status: Operational Ticket ID: T-23DBB-SOLV Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2,3-Dibromo-2-butene (CAS: 19398-48-2) presents a unique "vicinal vinylic" electrophile challenge. Unlike simple alkyl halides, its reactivity is governed by the high bond strength of
This guide optimizes solvent selection based on the specific reaction pathway: Elimination (to form 2-butyne) or Cross-Coupling (to form tetrasubstituted alkenes).
Module 1: Elimination Reactions (Synthesis of 2-Butyne)
The Core Challenge: The Volatility Trap
The most common application of 2,3-dibromo-2-butene is its dehydrohalogenation to generate 2-butyne (dimethylacetylene).
-
Boiling Point of Substrate: ~158°C
-
Boiling Point of Product (2-butyne): ~27°C
Critical Failure Mode: Users frequently select standard organic solvents (THF, Et2O, DCM) for this reaction. Because the product boils at 27°C, it is nearly impossible to separate from these solvents without significant yield loss due to co-evaporation.
Optimized Protocol: High-Boiling Glycol System
To isolate 2-butyne pure, the solvent must have a boiling point significantly higher than the product, allowing the product to be distilled out of the reaction mixture as it forms.
Recommended Solvent: Diethylene Glycol (BP: 245°C) or Ethylene Glycol (BP: 197°C).
Step-by-Step Methodology
-
Setup: 3-neck flask equipped with a dropping funnel, mechanical stirrer, and a Vigreux column leading to a dry-ice/acetone condenser.
-
Base Preparation: Dissolve KOH (pellets) in Diethylene Glycol at 60°C.
-
Why: Glycols allow high-temperature heating without boiling off, and they solubilize inorganic bases effectively.
-
-
Addition: Heat the glycol/base mixture to 100°C. Add 2,3-dibromo-2-butene dropwise.
-
Reaction: The elimination occurs immediately. The 2-butyne (BP 27°C) vaporizes instantly.
-
Collection: The product distills through the column and condenses in the cold trap, leaving the solvent, unreacted base, and bromide salts in the flask.
Troubleshooting Table: Elimination
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Product loss during workup. | Switch solvent to Diethylene Glycol . Do not use extraction; use reactive distillation. |
| Foaming | Rapid gas evolution in viscous solvent. | Use a mechanical stirrer (not magnetic) and add antifoaming agent (e.g., silicone oil). |
| Incomplete Reaction | Low base solubility. | Ensure temperature is >100°C. If using PEG-400, add trace water to aid KOH dissolution. |
Module 2: Transition Metal Catalysis (Suzuki/Stille Coupling)
The Core Challenge: Catalyst Poisoning & Transmetallation
When using 2,3-dibromo-2-butene as a scaffold for tetrasubstituted alkene synthesis, the solvent must balance two opposing needs:
-
Solubilizing the Non-Polar Substrate: The dibromide is lipophilic.
-
Solubilizing the Inorganic Base: Suzuki coupling requires a base (e.g.,
, ) to activate the boronic acid.
Optimized Solvent Systems
For Palladium-catalyzed cross-coupling, we recommend a Biphasic Ether/Water System .
Primary Recommendation: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (9:1).
-
Mechanism of Action:
-
THF/Dioxane: Solvates the Pd-catalyst and the 2,3-dibromo-2-butene.
-
Water: Solvates the inorganic base (
), creating a localized high-pH environment at the interface where the boronic acid is activated to the boronate species .
-
Workflow Visualization
The following diagram illustrates the solvent's role in the transmetallation step, the rate-determining factor for hindered substrates.
Caption: Biphasic solvent system facilitating base activation and transmetallation at the interface.
Module 3: Nucleophilic Substitution ( V)
The Core Challenge: Vinylic Inertness
Direct displacement of vinylic bromides by nucleophiles is kinetically disfavored compared to alkyl halides. Standard
Optimized Solvent: Polar Aprotic
Recommendation: DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).
-
Why: These solvents effectively solvate cations (e.g.,
), leaving the nucleophilic anion "naked" and highly reactive. They also stabilize the anionic intermediate formed after nucleophilic attack on the double bond. -
Warning: Avoid protic solvents (Ethanol, Methanol) as they hydrogen-bond to the nucleophile, reducing its reactivity (solvation shell effect).
FAQ: Frequently Asked Questions
Q1: Can I use Ethanol for the elimination to 2-butyne? A: Technically yes, but operationally no. Ethanol boils at 78°C. 2-butyne boils at 27°C. You will lose the majority of your product trying to remove the solvent. Use a high-boiling glycol (Module 1).
Q2: I am seeing significant "homocoupling" (dimerization) of my boronic acid during Suzuki coupling. Why? A: This often indicates oxygen presence or insufficient base solubility.
-
Degas your solvents thoroughly (sparge with Argon for 20 mins).
-
Ensure you are using the Water co-solvent (Module 2). Without water, the base doesn't dissolve, the transmetallation slows down, and the catalyst consumes the boronic acid instead.
Q3: Does the isomer ratio (cis/trans) of the starting material matter? A: Yes.
-
For Elimination: trans-2,3-dibromo-2-butene undergoes anti-elimination more readily than the cis isomer.
-
For Coupling: The stereochemistry is generally retained in Suzuki couplings, meaning a cis-dibromide yields a cis-dialkyl product. Ensure your starting material purity matches your stereochemical target.
References
-
Elimination Mechanics: Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on E2 elimination in vinylic systems and solvent boiling point considerations).
-
Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A.[3] (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
-
Solvent Properties & Safety: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86867, 2,3-Dibromo-2-butene.[4] Link
-
Vinylic Substitution: Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?". Accounts of Chemical Research, 14(1), 7–15. Link
Sources
- 1. Butane, 2,3-dibromo- (CAS 5408-86-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Butane, 2,3-dibromo-, threo - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. 2-Butene, 2,3-dibromo- | C4H6Br2 | CID 86867 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with steric hindrance in 2,3-dibromo-2-butene substitution
Technical Support Center: Ticket #4491 Subject: Troubleshooting Nucleophilic Substitution on 2,3-Dibromo-2-Butene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Initial Diagnostic: Why Your Reaction is Failing
Welcome to the technical support center. If you are attempting a classical
The Substrate Profile:
-
Target: 2,3-dibromo-2-butene (
)[1][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Steric Environment: Severe. The reaction center is shielded by a methyl group (geminal steric strain) and a vicinal bromine.
-
Electronic Barrier: The
hybridized carbons repel approaching nucleophiles due to high electron density in the -system.
The "Brick Wall" Effect:
Standard nucleophilic substitution (
Decision Tree: Selecting the Correct Pathway
Do not force standard conditions (e.g., NaOEt/EtOH, reflux).[1][2] Use the logic flow below to select the correct methodology.
Figure 1: Strategic Decision Tree for Tetrasubstituted Vinyl Halides.
Protocol A: Palladium-Catalyzed Cross-Coupling (The Gold Standard)[2]
Applicability: Forming C-C, C-N, or C-O bonds.[1][2][4][5] The Fix: Since the substrate cannot accept a nucleophile, we use Palladium (Pd) to insert into the C-Br bond (Oxidative Addition). The Challenge: The tetrasubstituted nature makes Oxidative Addition slow. You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate this step.[1][2]
Recommended Protocol (Suzuki-Miyaura Coupling)
| Component | Recommendation | Technical Rationale |
| Catalyst Source | Precursors that generate Pd(0) in situ.[1] | |
| Ligand | SPhos or XPhos | These bulky biaryl phosphines promote oxidative addition into hindered halides and prevent Pd-aggregation.[1][2] |
| Base | Mild enough to prevent elimination to 2-butyne; strong enough to activate boronic acid.[1] | |
| Solvent | Toluene/Water (10:[1][2]1) | Biphasic systems often accelerate the transmetallation step. |
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Oxygen kills the active catalyst.
-
Loading: Add 2,3-dibromo-2-butene (1.0 equiv), Boronic Acid (1.1 equiv),
(2 mol%), SPhos (4-8 mol%), and (2.0 equiv). -
Solvation: Add degassed Toluene/Water mix.
-
Activation: Heat to 80-100°C . Note: Room temperature is insufficient for tetrasubstituted alkenes.
-
Monitoring: Monitor via GC-MS. Look for the mono-substituted product (
) vs. starting material.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Workup: Filter through Celite to remove Pd black; extract with EtOAc.
Protocol B: Lithium-Halogen Exchange (The "Reverse Polarity" Method)[2]
Applicability: When you need the alkene to act as a nucleophile (attacking an aldehyde, ketone, or epoxide).[2][4]
The Risk: Elimination. If the temperature rises above -60°C, the vinylic lithium species will undergo
Recommended Protocol
Reagents:
-
-Butyllithium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -BuLi) - Warning: Pyrophoric.[1][6]
Step-by-Step Workflow:
-
Cryogenic Setup: Cool dry THF to -78°C (Dry Ice/Acetone). This is non-negotiable.
-
Substrate Addition: Add 2,3-dibromo-2-butene.
-
Lithiation (The "2.0 Equivalent Rule"):
-
Add 2.0 - 2.1 equivalents of
-BuLi dropwise.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanism:[1][2][4][7][8][9][10][11][12] 1st eq performs the Li-Br exchange.[2][13] 2nd eq destroys the
-BuBr byproduct (forming isobutene + isobutane). If you use only 1 eq, thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -BuBr will react with your lithiated species.[1]
-
-
Incubation: Stir at -78°C for 30-60 mins. Do not warm up.
-
Quench: Add the electrophile (dissolved in THF) slowly.
-
Warm Up: Allow to warm to RT only after the electrophile addition is complete.
Troubleshooting & FAQ
Q1: I am seeing large amounts of 2-butyne (dimethylacetylene). What happened?
-
Fix (Pd path): Your base was too strong (e.g., NaOtBu).[1][2] Switch to
or . -
Fix (Li path): Your temperature control failed. The vinylic lithium intermediate is unstable above -50°C.[2]
Q2: The reaction stops at ~50% conversion. Adding more catalyst doesn't help. [1][2]
-
Cause: Catalyst poisoning or product inhibition.[1][2] In tetrasubstituted systems, the product is even more sterically crowded than the reactant.
-
Fix: Increase the Ligand:Pd ratio to 4:1. Ensure your solvent is strictly degassed; oxygen destroys the low-coordinate Pd species required for the difficult oxidative addition.[2]
Q3: Can I substitute BOTH bromines?
-
Answer: Yes, but it is difficult to do in "one pot" due to the changing electronics.
-
Strategy: Perform the first substitution, isolate the product, and then subject the mono-bromo alkene to a second reaction with slightly more forcing conditions (higher temp, more active catalyst like Pd-PEPPSI-IPr ).
Q4: Does the stereochemistry (E/Z) change?
-
Pd-Catalysis: Generally retains stereochemistry (stereospecific).[1][2]
-
Li-Exchange: Generally retains stereochemistry if kept cold.[1][2] Vinylic lithium species have a finite inversion barrier, but at -78°C, retention is the rule.[1][2]
Visualizing the Steric Challenge (Mechanism)
The diagram below illustrates why standard ligands fail and bulky ligands succeed.
Figure 2: Impact of Ligand Cone Angle on Oxidative Addition Efficiency.
References
-
General Mechanism of Hindered Couplings
-
Buchwald Ligands (SPhos/XPhos)
-
Lithium-Halogen Exchange Protocols
-
Elimination Risks in Dibromoalkenes
Sources
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Preventing Unwanted Polymerization of 2,3-Dibromo-2-butene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,3-dibromo-2-butene. Unwanted polymerization during processing and storage is a critical issue that can lead to yield loss, product contamination, and safety hazards. This document offers troubleshooting advice and frequently asked questions to help you mitigate these risks and ensure the integrity of your experiments.
Section 1: Understanding the Challenge: The Propensity of 2,3-Dibromo-2-butene to Polymerize
Halogenated alkenes, such as 2,3-dibromo-2-butene, are susceptible to polymerization, primarily through free-radical mechanisms.[1][2] The presence of the double bond makes the molecule reactive towards radical species, which can initiate a chain reaction leading to the formation of long polymer chains.[3]
Q1: What factors can initiate the polymerization of 2,3-dibromo-2-butene?
A1: Several factors can trigger the unwanted polymerization of 2,3-dibromo-2-butene:
-
Heat: Elevated temperatures can lead to the thermal initiation of polymerization.[4]
-
Light: UV radiation can provide the energy to generate initial radical species.
-
Impurities: Peroxides or other radical-generating impurities in the reaction mixture can act as initiators.
-
Oxygen: While sometimes acting as an inhibitor, under certain conditions, oxygen can contribute to the formation of peroxide initiators.[4][]
-
Metal Contaminants: Traces of certain metals can catalyze the formation of radicals.
Q2: What does the polymerization of 2,3-dibromo-2-butene look like?
A2: The visual cues of polymerization can vary. You might observe:
-
A noticeable increase in the viscosity of the solution.
-
The formation of a gummy or viscous substance.[6]
-
The appearance of insoluble solid precipitates, sometimes referred to as "popcorn" polymer due to its appearance.[6]
Section 2: Proactive Prevention: Strategies to Inhibit Polymerization
The most effective approach to dealing with unwanted polymerization is to prevent it from occurring in the first place. This involves a combination of using chemical inhibitors and controlling experimental conditions.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[4][] They function by scavenging the free radicals that initiate and propagate the polymerization chain reaction.[4] Inhibitors are often categorized as "true inhibitors," which provide a distinct induction period before polymerization begins, and "retarders," which slow down the rate of polymerization.[4]
Q4: What are some common polymerization inhibitors that could be effective for 2,3-dibromo-2-butene?
-
Phenolic Compounds: These are widely used and work by donating a hydrogen atom to the growing polymer radical, creating a stable phenoxy radical that does not readily initiate further polymerization.[] Examples include:
-
Amines and Hydroxylamines: These compounds can also act as radical scavengers.[] Diethylhydroxylamine (DEHA) is a notable example.[]
-
Stable Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective radical scavengers.[4]
Table 1: Common Polymerization Inhibitors and Their Properties
| Inhibitor Class | Example | Typical Concentration | Solubility | Removal Method |
| Phenolic | Hydroquinone (HQ) | 50-200 ppm | Water-soluble salts in base | Alkaline wash[7] |
| Phenolic | 4-methoxyphenol (MEHQ) | 10-50 ppm | Water-soluble salts in base | Alkaline wash[4] |
| Phenolic | Butylated hydroxytoluene (BHT) | 100-1000 ppm | Organic solvents | Distillation |
| Amines | Diethylhydroxylamine (DEHA) | 50-500 ppm | Water-soluble | Acid wash |
| Stable Radicals | TEMPO | 10-100 ppm | Organic solvents | Column chromatography |
Q5: How do I choose the right inhibitor for my specific application?
A5: The choice of inhibitor depends on several factors:
-
Reaction Compatibility: The inhibitor should not interfere with your desired chemical transformation.
-
Operating Temperature: Some inhibitors are more effective at higher temperatures than others.
-
Downstream Processing: The ease of inhibitor removal is a critical consideration. For example, phenolic inhibitors can often be removed with a simple alkaline wash.[4][7]
Experimental Protocol: Inhibitor Removal by Alkaline Wash
-
Dissolve the 2,3-dibromo-2-butene containing a phenolic inhibitor in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a 5-10% aqueous sodium hydroxide solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The deprotonated phenolic inhibitor will move into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with the alkaline solution 1-2 more times.
-
Wash the organic layer with water and then with brine to remove residual base and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure.
Section 3: Troubleshooting Guide: Responding to Unexpected Polymerization
Even with preventative measures in place, you may encounter signs of polymerization. This section provides a structured approach to troubleshooting these issues.
Q6: I've noticed my reaction mixture becoming viscous. What should I do?
A6: An increase in viscosity is a primary indicator of polymerization.
-
Assess the Situation: Determine if the viscosity increase is gradual or rapid.
-
Cool the Reaction: Immediately lower the temperature of the reaction mixture to slow down the polymerization rate.
-
Add an Inhibitor: If compatible with your reaction, add a "short-stop" inhibitor to quench the polymerization. A solution of hydroquinone or BHT in a suitable solvent can be effective.
-
Evaluate and Adjust: Once the immediate issue is controlled, review your experimental parameters. Consider lowering the reaction temperature, reducing the reaction time, or increasing the inhibitor concentration in future runs.[6]
Q7: An insoluble solid has formed in my reactor. What is it and how do I handle it?
A7: The formation of an insoluble solid, or "popcorn" polymer, indicates a more advanced stage of polymerization.[6]
-
Safety First: Safely terminate the reaction and cautiously vent any pressure that may have built up.[6]
-
Isolation and Characterization (Optional): If feasible and safe, you can try to isolate the solid for analysis to confirm it is a polymer of 2,3-dibromo-2-butene.
-
Cleaning: Cleaning the reactor can be challenging. Solvents that are effective at dissolving the monomer may not be effective for the polymer. Mechanical cleaning may be necessary.
-
Root Cause Analysis: A thorough review of your process is crucial. Check for potential sources of contamination, air leaks into your system, or localized hot spots in your reactor.[6]
Workflow for Troubleshooting Polymerization Issues
Caption: Troubleshooting workflow for polymerization issues.
Section 4: Frequently Asked Questions (FAQs)
Q8: Should I use an inert atmosphere when working with 2,3-dibromo-2-butene?
A8: Yes, using an inert atmosphere such as nitrogen or argon is highly recommended. This minimizes the risk of oxygen-initiated polymerization and the formation of peroxides.[6]
Q9: How should I store 2,3-dibromo-2-butene to prevent polymerization?
A9: Store 2,3-dibromo-2-butene in a cool, dark place, preferably in a refrigerator.[8] The container should be tightly sealed to prevent exposure to air and moisture.[9][10] It is also advisable to store it with a suitable inhibitor, such as BHT or MEHQ.
Q10: My reaction failed to proceed, and I suspect the inhibitor is the cause. What should I do?
A10: This is a common issue, as the inhibitor can sometimes interfere with the desired reaction, particularly if it involves radical intermediates or certain catalysts.[6] Before starting your reaction, you may need to remove the storage inhibitor.[6][7] Passing the monomer through a column of activated alumina is a common method for removing phenolic inhibitors.[6] The purified, inhibitor-free monomer should be used immediately and kept cold under an inert atmosphere.[6]
Q11: Can I reuse 2,3-dibromo-2-butene that has started to polymerize?
A11: It is generally not recommended. The presence of oligomers and polymer chains can unpredictably affect future reactions. Additionally, the process of removing the polymer can be difficult and may not be completely effective. It is best to start with fresh, pure monomer.
Q12: Are there any analytical techniques to detect the onset of polymerization?
A12: Yes, several techniques can be employed:
-
Viscometry: A simple and direct method to monitor changes in viscosity.
-
Gas Chromatography (GC): Can be used to monitor the depletion of the monomer concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the formation of polymer by the broadening of peaks and the appearance of new signals corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC): Can be used to detect the formation of higher molecular weight species.
References
-
Material Safety Data Sheet - Trans-2,3-Dibromo-2-Butene-1,4-Diol, 97% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
Dibromo-2-Butene trans-1,4-.pdf - Harper College. (2011, May 19). Retrieved from [Link]
-
Polymerisation inhibitor - Wikipedia. Retrieved from [Link]
-
Haloalkane - Wikipedia. Retrieved from [Link]
-
Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol - Chemos GmbH&Co.KG. (2023, September 29). Retrieved from [Link]
-
HALOALKANES (HALOGENOALKANES) - Knockhardy. Retrieved from [Link]
-
Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - MDPI. (2017, May 29). Retrieved from [Link]
-
High performance polymerization inhibitors - Wako. Retrieved from [Link]
- A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents.
-
What would be polymer of but-2-ene? - Quora. (2019, January 29). Retrieved from [Link]
-
Alkylazolation of Alkenes via Photocatalytic Radical Polar Crossover - ACS Publications. (2025, January 13). Retrieved from [Link]
-
Polymerization inhibitor - ChemBK. (2024, April 10). Retrieved from [Link]
-
How To: Troubleshoot a Reaction - Chemistry - University of Rochester. Retrieved from [Link]
-
2,3-dibromo-2-methylbutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
Stereochemistry of addition of Bromine to Cis and Trans-2-Butene - Chemvista. Retrieved from [Link]
-
Effects of the addition of free-radical scavengers. [a] | Download Table - ResearchGate. Retrieved from [Link]
-
Polymerisation reaction inhibition: an alternative basis of safety - IChemE. Retrieved from [Link]
-
reaction of ALKENES with bromine water but-2-ene but-1-ene cyclohexene hex-1-ene hex-2-ene ethene propene skeletal formulae ionic electrophilic addition mechanism advanced A level organic chemistry revision notes doc brown. Retrieved from [Link]
-
Trans -2-butene on reaction with Br² gives a meso-2,3-dibromobutane reaso.. - Filo. (2025, April 10). Retrieved from [Link]
-
18.5: Radical Polymerization of Alkenes, Polymers - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
-
Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind. Retrieved from [Link]
-
Scavenging of Alkylperoxyl Radicals by Addition to Ascorbate: An Alternative Mechanism to Electron Transfer - PMC. (2024, October 1). Retrieved from [Link]
-
How to suppress solution polymerization when grafting? | ResearchGate. (2016, July 20). Retrieved from [Link]
-
2-Butene, 2,3-dibromo- | C4H6Br2 | CID 86867 - PubChem. Retrieved from [Link]
-
2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 - PubChem. Retrieved from [Link]
-
Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis | Accounts of Chemical Research - ACS Publications. (2014, July 2). Retrieved from [Link]
-
10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Master Organic Chemistry. (2025, July 7). Retrieved from [Link]
-
7.7: Stability of Alkenes - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]
-
Some advices for purifying a polymer ? | ResearchGate. (2023, March 7). Retrieved from [Link]
-
Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PMC. Retrieved from [Link]
-
7.8: Stability of Alkenes - Chemistry LibreTexts. (2023, January 14). Retrieved from [Link]
-
7.6: Stability of Alkenes - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - ScienceDirect. Retrieved from [Link]
-
Two-step bromine attack | Feature | RSC Education. (2010, October 31). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis and Fragmentation Patterns of 2,3-Dibromo-2-Butene
For researchers and professionals in drug development and chemical analysis, understanding the intricacies of analytical techniques is paramount. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,3-dibromo-2-butene, a halogenated alkene of interest in various synthetic pathways. We will delve into its characteristic fragmentation patterns, provide a robust experimental protocol, and compare the performance of GC-MS with alternative analytical methodologies, supported by experimental principles.
The Power of GC-MS in Analyzing Halogenated Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1][2] Its strength lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the precise molecular identification power of mass spectrometry. For halogenated compounds like 2,3-dibromo-2-butene, GC-MS offers exceptional sensitivity and specificity, crucial for both qualitative and quantitative analyses.[3]
The process begins with the volatilization of the sample and its introduction into the gas chromatograph. An inert carrier gas transports the sample through a capillary column, where individual components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. Here, molecules are ionized, typically by electron impact (EI), causing them to fragment into a predictable pattern of charged ions. These ions are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Decoding the Fragmentation Pattern of 2,3-Dibromo-2-Butene
The mass spectrum of 2,3-dibromo-2-butene is distinguished by the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a characteristic pattern of peaks for any bromine-containing fragment.
For a molecule with two bromine atoms, such as 2,3-dibromo-2-butene, the molecular ion region will exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.[5] This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
Beyond the molecular ion, the fragmentation of 2,3-dibromo-2-butene under electron impact is expected to follow several key pathways:
-
Loss of a Bromine Atom: A primary fragmentation event will be the cleavage of a carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This will produce a prominent ion at [M-Br]⁺. Due to the two isotopes of bromine, this will appear as two peaks of nearly equal intensity at m/z values corresponding to the loss of ⁷⁹Br and ⁸¹Br.
-
Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another common fragmentation pathway for bromoalkanes. This would result in an ion at [M-HBr]⁺.
-
Allylic Cleavage: Alkenes often undergo cleavage at the bond allylic to the double bond, leading to the formation of a stable allylic cation.[6] For 2,3-dibromo-2-butene, this could involve the loss of a methyl group.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a series of smaller ions that contribute to the overall mass spectrum.
Predicted Fragmentation Summary Table:
| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br) |
| [C₄H₆Br₂]⁺• | Molecular Ion | 214 |
| [C₄H₆Br]⁺ | Loss of a bromine atom | 135 |
| [C₄H₅Br]⁺• | Loss of HBr | 134 |
| [C₃H₃Br]⁺ | Allylic cleavage with loss of CH₃ | 120 |
Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of 2,3-dibromo-2-butene using a standard GC-MS system. Optimization of specific parameters may be required based on the instrument and sample matrix.[7][8]
1. Sample Preparation:
-
Dissolve a known quantity of the 2,3-dibromo-2-butene sample in a high-purity volatile solvent such as hexane or dichloromethane. The concentration should be in the low ppm (µg/mL) range to avoid column and detector saturation.
-
If the sample is in a complex matrix, a sample preparation technique like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC equipped with a split/splitless injector and a capillary column is suitable.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to handle the concentration of a pure standard, or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300 to cover the expected molecular ion and fragment masses.
-
3. Data Analysis:
-
Identify the peak corresponding to 2,3-dibromo-2-butene based on its retention time.
-
Examine the mass spectrum of the peak and compare it with the predicted fragmentation pattern, paying close attention to the isotopic cluster of the molecular ion and other bromine-containing fragments.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of 2,3-dibromo-2-butene.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of halogenated compounds, each with its own set of advantages and limitations.
| Technique | Principle | Advantages for 2,3-Dibromo-2-Butene Analysis | Disadvantages |
| GC-ECD (Gas Chromatography with Electron Capture Detection) | The ECD is highly sensitive to electrophilic compounds, such as those containing halogens. | Extremely high sensitivity for halogenated compounds, often in the picogram range. | Less structural information than MS; identification is based solely on retention time. |
| Combustion Ion Chromatography (CIC) | The sample is combusted, and the resulting hydrobromic acid is trapped in an aqueous solution and analyzed by ion chromatography.[9] | Excellent for determining the total bromine content in a sample.[10][11] | Does not provide information about the specific brominated compound; it is a bulk analysis technique. |
| NMR Spectroscopy (Nuclear Magnetic Resonance) | Provides detailed information about the chemical structure of a molecule based on the interaction of atomic nuclei with a magnetic field. | Unambiguous structure elucidation and isomeric differentiation. | Lower sensitivity compared to GC-MS; requires a relatively pure sample and may not be suitable for complex mixtures. |
Decision-Making for Analytical Method Selection
The choice of analytical technique depends on the specific research question. The following diagram illustrates a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method for 2,3-dibromo-2-butene.
Conclusion
The GC-MS analysis of 2,3-dibromo-2-butene offers a robust and reliable method for its identification and quantification. A thorough understanding of its characteristic fragmentation pattern, driven by the isotopic signature of bromine, is key to accurate interpretation of the mass spectral data. While GC-MS provides a powerful combination of separation and identification, the selection of the optimal analytical technique should always be guided by the specific requirements of the analysis, whether it be for trace-level detection, total halogen content, or unambiguous structural elucidation. This guide provides the foundational knowledge for researchers to confidently approach the analysis of this and other halogenated organic compounds.
References
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). Spectroscopy Online.
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- US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol. Google Patents.
- A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol. Google Patents.
- Fast Determinations of Brominated Compounds in Carbonated Beverages using Oxidative Pyrolytic Combustion and Ion Chromatography. Thermo Fisher Scientific.
- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. (2025, May 13).
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. (2024, September 5).
- Determination of bromine number according ASTM D 1159. Xylem Analytics.
- Volatile Organic Compounds - by GC/MS Capillary Column Technique. (2009, March 13). US EPA.
- Bromine index of petroleum-based hydrocarbons. Metrohm.
- Synthesis of 2,3-diphenyl-2-butene. PrepChem.com.
- EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments.
- Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
- CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol. Google Patents.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry - NC State University Libraries.
- trans-2,3-Dibromo-2-butene-1,4-diol. MilliporeSigma.
- Halogen Fragmentation in Mass Spectrometry. Scribd.
- Mass Spectrometry of Alkenes. (2025, August 6). YouTube.
- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.
- Indonesian Journal of Multidisciplinary Research. (2021, June 14). Semantic Scholar.
- How to read and Interpret GC/MS Spectra. (2021, September 1). ResearchGate.
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST.
- Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences.
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A Comparative Guide to Identifying 2,3-Dibromo-2-Butene Using IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for elucidating the functional groups within a molecule, thereby offering a molecular fingerprint. This guide provides an in-depth analysis of the expected IR spectral features of 2,3-dibromo-2-butene and compares them with those of its structural isomer, 1,4-dibromo-2-butene, and its saturated analog, 2,3-dibromobutane. This comparative approach, supported by experimental data for the alternative compounds, will empower researchers to confidently identify and differentiate these structurally similar molecules.
The Science of IR Spectroscopy: A Primer
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide valuable clues about the molecule's structure.
The vibrations within a molecule can be categorized into two main types: stretching and bending. Stretching vibrations involve a change in the inter-atomic distance along the bond axis, while bending vibrations result in a change in the angle between two bonds. These vibrations are quantized, meaning they only occur at specific frequencies.
Decoding the Spectrum of 2,3-Dibromo-2-Butene: A Predicted Analysis
The primary functional groups to consider are the carbon-carbon double bond (C=C) and the carbon-bromine single bonds (C-Br).
Key Predicted IR Peaks for 2,3-Dibromo-2-Butene:
-
C=C Stretch: For alkenes, the C=C stretching vibration typically appears in the region of 1680-1640 cm⁻¹.[1] However, in tetrasubstituted alkenes like 2,3-dibromo-2-butene, the symmetry of the substitution around the double bond can lead to a very weak or even absent C=C stretching peak. This is because the change in dipole moment during the vibration, a prerequisite for IR absorption, is minimal. Therefore, the absence or weakness of a peak in this region can be a significant clue.
-
C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the fingerprint region, typically between 690 and 515 cm⁻¹.[1][2] The presence of two C-Br bonds in 2,3-dibromo-2-butene may result in a complex or broad absorption in this area.
-
C-H Bending (from methyl groups): The molecule contains methyl (CH₃) groups. We can expect to see C-H bending vibrations (scissoring and rocking) in the 1470-1350 cm⁻¹ region.[1]
Comparative Analysis: Distinguishing 2,3-Dibromo-2-Butene from its Alternatives
A powerful method for identifying an unknown compound is to compare its spectrum with those of known, structurally related compounds. In this guide, we will compare the predicted spectrum of 2,3-dibromo-2-butene with the experimental spectra of its positional isomer, 1,4-dibromo-2-butene, and its saturated counterpart, 2,3-dibromobutane.
Experimental Data for Comparative Compounds
| Compound | Key IR Peaks (cm⁻¹) | Source of Spectrum |
| 1,4-Dibromo-2-butene | ~3020 (m, =C-H stretch), ~1650 (m, C=C stretch), ~1250 (s, C-H bend), ~950 (s, =C-H oop bend), ~600-500 (s, C-Br stretch) | NIST Chemistry WebBook |
| 2,3-Dibromobutane | ~2980, 2940 (s, C-H stretch), ~1450 (m, C-H bend), ~1380 (m, C-H bend), ~650-550 (s, C-Br stretch) | NIST Chemistry WebBook |
Note: s = strong, m = medium, oop = out-of-plane.
Distinguishing Features:
-
The Alkene Region (3100-3000 cm⁻¹ and 1680-1640 cm⁻¹): This is the most critical region for differentiation.
-
2,3-Dibromo-2-butene (Predicted): As a tetrasubstituted alkene, it is not expected to have any =C-H bonds, and therefore, will not show a peak in the 3100-3000 cm⁻¹ range. The C=C stretch around 1650 cm⁻¹ is predicted to be very weak or absent.
-
1,4-Dibromo-2-butene (Experimental): This isomer is a disubstituted alkene with =C-H bonds. Its spectrum will clearly show a medium intensity peak around 3020 cm⁻¹ for the =C-H stretch and a medium peak around 1650 cm⁻¹ for the C=C stretch. The presence of these two peaks immediately rules out the 2,3-dibromo-2-butene structure.
-
2,3-Dibromobutane (Experimental): Being a saturated alkane, it will have no peaks in the alkene region (neither =C-H stretch nor C=C stretch). Its C-H stretching peaks will be below 3000 cm⁻¹.
-
-
The C-H Out-of-Plane (OOP) Bending Region (1000-650 cm⁻¹):
-
1,4-Dibromo-2-butene (Experimental): The out-of-plane bending of the =C-H bonds gives rise to a strong, characteristic peak. For a trans (E) isomer, this peak is typically found around 965 cm⁻¹. For a cis (Z) isomer, it would be around 690 cm⁻¹. The experimental spectrum of 1,4-dibromo-2-butene from NIST shows a strong band around 950 cm⁻¹, suggesting a trans configuration.
-
2,3-Dibromo-2-butene (Predicted): Lacking =C-H bonds, it will not have these characteristic OOP bending peaks.
-
-
The C-Br Stretching Region (690-515 cm⁻¹): All three compounds will exhibit strong absorptions in this region due to the C-Br bonds. While there might be subtle differences in the exact position and shape of these peaks due to the different chemical environments of the bromine atoms, this region is less diagnostic for distinguishing between these specific isomers compared to the alkene-related peaks.
Experimental Protocol: Acquiring an IR Spectrum
To obtain a high-quality IR spectrum for analysis, the following general protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique suitable for liquid and solid samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
For liquid samples: Place a small drop of the sample directly onto the center of the ATR crystal.
-
For solid samples: Place a small amount of the solid powder onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Logical Workflow for Identification
The following diagram illustrates a logical workflow for identifying 2,3-dibromo-2-butene and distinguishing it from its alternatives using IR spectroscopy.
Caption: Decision workflow for identifying 2,3-dibromo-2-butene via IR spectroscopy.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While the absence of a reference spectrum for 2,3-dibromo-2-butene presents a challenge, a thorough understanding of characteristic group frequencies allows for a confident prediction of its key spectral features. By comparing this predicted spectrum with the experimental spectra of its isomer, 1,4-dibromo-2-butene, and its saturated analog, 2,3-dibromobutane, clear distinguishing features emerge. The presence or absence of peaks in the alkene C-H stretching and C=C stretching regions, as well as the C-H out-of-plane bending region, provides a definitive means of identification. This comparative and knowledge-based approach exemplifies the power of IR spectroscopy in modern chemical research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, B. C. (1999).
-
NIST Chemistry WebBook. (n.d.). 1,4-Dibromo-2-butene. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 2,3-Dibromobutane. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]
Sources
2,3-dibromo-2-butene vs 1,4-dibromo-2-butene reactivity comparison
Reactivity Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
For researchers in medicinal chemistry and materials science, distinguishing between 2,3-dibromo-2-butene and 1,4-dibromo-2-butene is a matter of fundamental reactivity rather than simple isomerism. While they share the molecular formula
-
1,4-Dibromo-2-butene is a highly reactive allylic electrophile , primarily utilized as a bifunctional linker for macrocyclization and the synthesis of 5-membered heterocycles (e.g., pyrrolidines).
-
2,3-Dibromo-2-butene is a vinylic halide , kinetically inert to standard nucleophilic substitution (
). It serves as a specialized precursor for 2-butyne via dehydrohalogenation or as a coupling partner in Palladium-catalyzed cross-coupling reactions (Suzuki/Stille).
Structural & Electronic Divergence
The reactivity difference stems from the hybridization of the carbon atoms bearing the bromine substituents.
| Feature | 1,4-Dibromo-2-butene | 2,3-Dibromo-2-butene |
| Structure | ||
| Halide Type | Allylic ( | Vinylic ( |
| C-Br Bond Energy | Weak (~68 kcal/mol) | Strong (~81 kcal/mol) |
| Electronic Effect | ||
| Primary Reactivity | Nucleophilic Substitution ( | Elimination ( |
Graphviz Diagram: Reactivity Decision Tree
The following diagram illustrates the divergent synthetic pathways for these two isomers.
Figure 1: Decision matrix for selecting the correct isomer based on desired synthetic outcome.
Comparative Reactivity Data
The following table summarizes the performance of both isomers under standard reaction conditions.
| Reaction Condition | 1,4-Dibromo-2-butene Response | 2,3-Dibromo-2-butene Response |
| Primary Amine ( | Rapid Cyclization. Forms pyrrolidines via double | No Reaction under standard reflux. |
| NaI / Acetone (Finkelstein) | Precipitate forms instantly. Fast halide exchange. | No Reaction. Vinylic halides do not undergo |
| Alcoholic KOH ( | Diene Formation. Eliminates to 1,3-butadiene. | Alkyne Formation. Eliminates to 2-butyne (requires forcing conditions). |
| Mg / Ether (Grignard) | Polymerization Risk. Often forms Wurtz-coupling byproducts. | Stable Grignard. Forms vinylic Grignard (requires activation with |
| Pd( | Allylic Alkylation. Forms | Cross-Coupling. Undergoes oxidative addition for Suzuki/Stille coupling. |
Detailed Experimental Protocols
Protocol A: Synthesis of N-Aryl Pyrrolidines (Using 1,4-Dibromo-2-butene)
Target Audience: Medicinal Chemists synthesizing saturated heterocycles.
Mechanism: This reaction proceeds via a "double
Reagents:
-
Aniline derivative (1.0 eq)
-
1,4-Dibromo-2-butene (1.1 eq)
- (2.5 eq) or DIPEA (3.0 eq)
-
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the aniline in 20 mL of acetonitrile.
-
Base Addition: Add finely ground
(25 mmol). -
Electrophile Addition: Add 1,4-dibromo-2-butene (11 mmol) dropwise at 0°C to control exotherm.
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (disappearance of amine).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
-
Note: The product will be a 3-pyrroline derivative (containing a double bond). Hydrogenation (
, Pd/C) is required if the saturated pyrrolidine is desired.
-
Protocol B: Synthesis of 2-Butyne (Using 2,3-Dibromo-2-butene)
Target Audience: Material Scientists requiring alkyne linkers.
Mechanism: Double dehydrohalogenation (
Reagents:
-
2,3-Dibromo-2-butene (1.0 eq)[1]
-
Potassium Hydroxide (KOH), ethanolic solution (excess).
-
Alternative: Sodium Amide (
) in liquid ammonia for higher yields.
Step-by-Step Workflow (KOH Method):
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet leading to a cold trap (-78°C, dry ice/acetone) if collecting the volatile alkyne.
-
Reaction: Dissolve KOH (30g) in 95% Ethanol (100 mL). Add 2,3-dibromo-2-butene (10g) slowly.
-
Elimination: Heat the mixture to reflux. The reaction will initially produce vinyl bromides, followed by the alkyne.
-
Isolation: 2-Butyne (bp ~27°C) is highly volatile. It is best distilled directly from the reaction mixture into a cold trap.
-
Purification: Redistillation of the trapped liquid.
Graphviz Diagram: Mechanistic Pathways
Figure 2: Mechanistic comparison showing cyclization vs. linear elimination.
Safety & Handling (Critical)
Both compounds are halogenated alkylating agents, but 1,4-dibromo-2-butene poses significantly higher immediate risks in the laboratory.
| Hazard | 1,4-Dibromo-2-butene | 2,3-Dibromo-2-butene |
| Lachrymator | SEVERE. Induces immediate, intense tearing and respiratory distress even at low ppm. | MODERATE. Can cause eye irritation and tearing, but less volatile/potent than the allylic isomer. |
| Skin Contact | Vesicant (Blistering Agent). Causes delayed, deep chemical burns. | Irritant; can cause burns upon prolonged contact. |
| Handling Protocol | Fume Hood MANDATORY. Double-glove (Nitrile/Neoprene). Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills. | Fume Hood Required.[2] Standard PPE. |
| Storage | Store cold (2-8°C) to prevent decomposition and color change. | Store at room temperature or cold; generally more stable. |
Emergency Note: If 1,4-dibromo-2-butene contacts skin, wash immediately with soap and water. Do not use alcohol, as it may increase skin absorption.
References
-
BenchChem. Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane. (Accessed 2026).[1] Link
-
Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. (2017). Link
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. (2023).[3] Link
-
PubChem. 2,3-Dibromo-2-butene Compound Summary. National Library of Medicine. Link
-
Haz-Map. 2,3-Dibromopropene and related Vinylic Bromides Toxicity. (2025).[4][5] Link
Sources
- 1. PubChemLite - 2-butene, 2,3-dibromo- (C4H6Br2) [pubchemlite.lcsb.uni.lu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butene, 2,3-dibromo- | C4H6Br2 | CID 86867 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation of 2,3-Dibromo-2-butene: A Comparative Analysis of HPLC and Alternative Methods
For professionals in pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of a safe and effective Active Pharmaceutical Ingredient (API). The compound 2,3-dibromo-2-butene, a halogenated alkene, serves as a versatile building block in organic synthesis. Its purity is paramount, as residual starting materials, by-products, or isomers can introduce significant risks in subsequent synthetic steps and compromise the final product's integrity.
This guide provides an in-depth, experience-driven comparison of a fully validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2,3-dibromo-2-butene against alternative analytical techniques. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our methodological choices, ensuring a self-validating and trustworthy analytical system.
The Analytical Challenge: Understanding 2,3-Dibromo-2-butene and Its Impurities
2,3-Dibromo-2-butene is typically synthesized by the bromination of 2-butyne-1,4-diol.[1] This process, while effective, can introduce a predictable profile of impurities:
-
Unreacted Starting Materials: Residual 2-butyne-1,4-diol.
-
Over-brominated By-products: Such as 1,2,3,4-tetrabromobutane.[2]
-
Isomeric Impurities: Potential for cis/trans isomers depending on the synthetic route.
-
Degradation Products: Halogenated compounds can be susceptible to degradation under certain conditions.
The analyte itself is a relatively non-polar, semi-volatile organic compound.[3] An ideal analytical method must be able to separate this primary compound from potentially more polar starting materials and other closely related non-polar by-products, demanding high resolution and specificity.
Method Selection: The Case for Reverse-Phase HPLC
While several techniques can assess the purity of organic compounds, High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands out for its robustness, versatility, and precision in a quality control environment.[4]
-
Reverse-Phase HPLC (RP-HPLC): This is our primary recommended technique. RP-HPLC utilizes a non-polar stationary phase (typically C18) and a polar mobile phase.[5] The separation is driven by hydrophobic interactions; more non-polar compounds like 2,3-dibromo-2-butene are retained longer on the column, while more polar impurities (like residual diols) elute earlier.[6] This principle allows for excellent separation and is the most widely used mode of HPLC in pharmaceutical analysis.[6][7]
-
Gas Chromatography (GC): A powerful and viable alternative, particularly for volatile and semi-volatile compounds.[8] Given that 2,3-dibromo-2-butene and its likely impurities are volatile, GC is an excellent confirmatory technique. When coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Flame Ionization Detector (FID), GC can provide high-sensitivity analysis.[8][9][10] However, it may be less effective at analyzing non-volatile degradation products.
-
Spectroscopic Methods (NMR, IR, MS): These methods are indispensable for structural elucidation and identification but are not typically used for routine quantitative purity assessment.[11][12] They are better suited for confirming the identity of the main peak and any significant impurities isolated via chromatography.
A Validated RP-HPLC Method for Purity Determination
The objective of validating an analytical procedure is to demonstrate through documented evidence that it is suitable for its intended purpose.[13] The following protocol is designed for robustness and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]
Experimental Protocol: RP-HPLC Method
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.
-
Column: A C18 silica-based column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Scientist's Rationale: A C18 phase provides the necessary hydrophobicity to retain the non-polar analyte, ensuring a good separation window from potential polar impurities.
-
-
Mobile Phase: A gradient elution is employed for optimal resolution.
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid.
-
Scientist's Rationale: Phosphoric acid helps to sharpen peaks by controlling the ionization state of any acidic or basic functional groups on the analytes or impurities and by minimizing interactions with residual silanols on the stationary phase. Acetonitrile is a common organic modifier that provides good elution strength for non-polar compounds.[7]
-
-
Gradient Program:
-
0-1 min: 40% B
-
1-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Rationale: Maintaining a constant temperature ensures reproducible retention times and peak shapes.
-
-
Detection: PDA detector monitoring at 210 nm.
-
Scientist's Rationale: The carbon-bromine and carbon-carbon double bonds lack strong chromophores in the upper UV range. A low wavelength like 210 nm provides near-universal detection for organic molecules, ensuring that all potential impurities are observed. The PDA detector is critical for the specificity assessment (peak purity analysis).
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1.0 mg/mL.
The Validation Workflow: A Self-Verifying System
Method validation follows a logical sequence where each step builds confidence in the method's performance. This workflow ensures the method is trustworthy and fit for purpose.
Sources
- 1. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]
- 2. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
- 3. 2-Butene, 2,3-dibromo- | C4H6Br2 | CID 86867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 9. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Reactivity of 2,3-Dibromo-2-butene and Dibromoethylene Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Understanding Structure-Reactivity Relationships
In the field of organic synthesis, the reactivity of an alkene is fundamentally governed by the nature of the substituents attached to its carbon-carbon double bond. These substituents dictate the electron density of the π-system, the stability of reaction intermediates, and the steric accessibility of the reactive center. This guide provides an in-depth comparison of the chemical reactivity of 2,3-dibromo-2-butene, a tetrasubstituted alkene, with the three isomers of dibromoethylene (1,1-dibromoethylene, cis-1,2-dibromoethylene, and trans-1,2-dibromoethylene), which are all disubstituted alkenes.
A nuanced understanding of their comparative reactivity is crucial for selecting appropriate substrates and reaction conditions in the synthesis of complex molecules, including pharmaceutical intermediates and novel materials. We will explore how differences in alkyl substitution and the placement of electron-withdrawing bromine atoms create a distinct reactivity profile for each of these compounds, supported by mechanistic principles and established experimental observations.
Structural and Electronic Properties: The Foundation of Reactivity
The four compounds under consideration possess the same number of bromine atoms but differ significantly in their substitution pattern, which in turn influences their electronic properties and stability.
| Property | 2,3-Dibromo-2-butene | 1,1-Dibromoethylene | cis-1,2-Dibromoethylene | trans-1,2-Dibromoethylene |
| Structure | ||||
| IUPAC Name | 2,3-dibromobut-2-ene | 1,1-dibromoethene | (Z)-1,2-dibromoethene | (E)-1,2-dibromoethene |
| Molar Mass | 215.90 g/mol | 185.85 g/mol | 185.85 g/mol | 185.85 g/mol |
| Alkene Substitution | Tetrasubstituted | Disubstituted (geminal) | Disubstituted (cis) | Disubstituted (trans) |
| Key Electronic Factors | +I effect (CH₃), -I effect (Br) | -I effect (Br) | -I effect (Br) | -I effect (Br) |
The primary distinction lies in the substitution at the double bond. 2,3-Dibromo-2-butene is "tetrasubstituted," meaning each carbon of the double bond is attached to two other non-hydrogen groups (a methyl group and a bromine atom). The dibromoethylenes are "disubstituted." This difference is paramount in determining reactivity.
Electronic Effects:
-
Inductive Effect (+I/-I): Alkyl groups, like the methyl (CH₃) groups in 2,3-dibromo-2-butene, are electron-donating through the sigma bonds (a +I effect). This effect increases the electron density of the C=C double bond.[1] Halogens, like bromine, are highly electronegative and are strongly electron-withdrawing through the sigma bonds (a -I effect), which decreases the electron density of the double bond.
-
Hyperconjugation: The stability of alkenes is significantly influenced by hyperconjugation, where the interaction of C-H σ-bonds of adjacent alkyl groups with the π-system of the double bond leads to electron delocalization and stabilization. The more alkyl groups attached to the double bond, the greater the hyperconjugation and the more stable the alkene.[2] Consequently, tetrasubstituted alkenes are generally the most stable, followed by trisubstituted, and then disubstituted alkenes.[3]
Caption: Electronic influences on the alkene π-systems.
Comparative Reactivity in Electrophilic Addition Reactions
Electrophilic addition is the hallmark reaction of alkenes, initiated by the attack of the electron-rich π-bond on an electrophile.[4] The rate of this reaction is largely determined by two factors: the nucleophilicity of the alkene and the stability of the carbocation intermediate formed.
Causality Behind Reactivity Differences:
-
Alkene Nucleophilicity: 2,3-Dibromo-2-butene is expected to be significantly more reactive towards electrophiles than any of the dibromoethylene isomers. The two electron-donating methyl groups enrich the electron density of the double bond, making it a more potent nucleophile.[5] Conversely, the dibromoethylenes lack these donating groups and are substituted only with strongly electron-withdrawing bromine atoms, which deactivate the double bond towards electrophilic attack.
-
Carbocation Intermediate Stability: The stability of the carbocation formed in the rate-determining step is critical.[6]
-
2,3-Dibromo-2-butene: Attack by an electrophile (E⁺) on this alkene leads to the formation of a stable tertiary carbocation. The positive charge is stabilized by the inductive effects and hyperconjugation of the surrounding alkyl groups.[7][8]
-
Dibromoethylenes: Electrophilic attack on these substrates would lead to highly unstable vinylic carbocations, where the positive charge resides on an sp²-hybridized carbon. These intermediates are notoriously high in energy and their formation is kinetically disfavored.[9] For reactions like bromination, the mechanism is more likely to proceed through a bridged three-membered "bromonium" ion intermediate to avoid the formation of an unstable carbocation.[10][11]
-
Predicted Reactivity Order (Electrophilic Addition): 2,3-Dibromo-2-butene >> trans-1,2-dibromoethylene > cis-1,2-dibromoethylene > 1,1-dibromoethylene
The trans-isomer of 1,2-dibromoethylene is generally more stable than the cis-isomer due to reduced steric strain, but in terms of reactivity, the differences are often subtle. 1,1-dibromoethylene is often the least reactive due to the strong deactivating effect of two bromines on the same carbon.
Caption: Contrasting intermediates in electrophilic addition.
Other Reaction Pathways
-
Nucleophilic Vinylic Substitution (SNV): Direct nucleophilic substitution (via SN1 or SN2 mechanisms) is generally not observed with vinylic halides like those discussed here.[12] The formation of a vinylic cation is energetically prohibitive, and the geometry of the double bond prevents the backside attack required for an SN2 reaction. Such substitutions typically require more complex mechanisms like addition-elimination or elimination-addition, often under harsh conditions or with specific activating groups not present here.[13][14]
-
Dehalogenation: All four compounds can undergo dehalogenation reactions, for instance, with zinc dust, to form alkynes. The relative rates would depend on the steric accessibility of the C-Br bonds and the stability of the resulting alkyne.
Experimental Protocol: Competitive Bromination for Relative Reactivity Assessment
To empirically determine the relative reactivity of these alkenes towards electrophilic addition, a competitive reaction is the most direct and informative experimental design.
Objective: To determine the relative reaction rates of 2,3-dibromo-2-butene and a dibromoethylene isomer (e.g., trans-1,2-dibromoethylene) by reacting an equimolar mixture with a limited amount of bromine.
Methodology:
-
Preparation of Alkene Solution:
-
Accurately prepare a stock solution in a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂) containing equimolar amounts of 2,3-dibromo-2-butene and trans-1,2-dibromoethylene.
-
Causality: An inert solvent is chosen to avoid its participation in the reaction (unlike water or alcohols, which can act as nucleophiles).[15] Equimolar concentrations ensure that the initial comparison is unbiased by concentration effects.
-
-
Preparation of Bromine Solution:
-
Prepare a dilute solution of bromine (Br₂) in the same solvent. The molar amount of bromine should be substoichiometric, typically 0.1 to 0.5 equivalents relative to each alkene.
-
Causality: Using a limiting amount of the electrophile ensures that the alkenes must compete for it. The more reactive alkene will be consumed more rapidly.
-
-
Reaction Execution:
-
Cool the alkene solution to 0°C in an ice bath to moderate the reaction rate and minimize side reactions.
-
Slowly add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition, indicating reaction.[11]
-
Allow the reaction to proceed for a fixed time period (e.g., 15 minutes) after the addition is complete.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the final mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
-
By comparing the relative peak areas of the unreacted starting materials against an internal standard, the extent of consumption for each alkene can be determined. The alkene that is consumed to a greater extent is the more reactive one.
-
Caption: Workflow for the competitive bromination experiment.
Summary and Outlook
The reactivity of brominated butenes and ethylenes is a clear illustration of fundamental principles in organic chemistry.
-
2,3-Dibromo-2-butene: A highly reactive alkene towards electrophiles. Its reactivity is enhanced by the electron-donating and stabilizing effects of its two methyl groups, which favor the formation of a stable tertiary carbocation intermediate.
-
Dibromoethylene Isomers: These are relatively unreactive alkenes towards electrophiles. Their π-systems are deactivated by the strong inductive withdrawal of the bromine atoms, and their reaction pathways must circumvent the formation of highly unstable vinylic carbocations, often proceeding through a bridged halonium ion.
These predictable differences in reactivity allow for selective chemical transformations. For instance, in a molecule containing both types of functionalities, an electrophile could be directed to react selectively with the more nucleophilic, substituted double bond under mild conditions, leaving the dibromoethylene moiety intact for subsequent, different chemical modifications. This control is fundamental to the efficient synthesis of complex target molecules.
References
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Crown, A. (2026, January 6). Unlocking Alkene Stability: A Deep Dive Into Hyperconjugation. Crown. [Link]
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Bartleby.com. (2021, June 15). Stability of Vinyl Carbocation. [Link]
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Organic Chemistry Tutorial. Stability Order of the substituted alkenes. [Link]
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Lumen Learning. Electrophilic Addition Reactions of Alkenes. MCC Organic Chemistry. [Link]
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Wikipedia. (n.d.). Nucleophilic substitution. [Link]
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Schlegel, H. B., et al. Inversion versus Retention of Configuration for Nucleophilic Substitution at Vinylic Carbon. Wayne State University. [Link]
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Clayden, J., et al. (2022, October 4). Conformationally-Directed Nucleophilic Substitutions at Vinylic Carbons. [Link]
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Galli, C., Gentili, P., & Rappoport, Z. Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry. [Link]
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Save My Exams. (2025, May 23). The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. [Link]
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Chemistry Steps. (2020, November 14). Alkenes: Structure and Stability. [Link]
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Chemistry Steps. (2025, July 26). Reactions of Alkenes with Bromine. [Link]
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Save My Exams. (2025, February 27). Electrophilic Addition Mechanism | Edexcel A Level Chemistry Revision Notes 2015. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
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NC State University Libraries. (n.d.). 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. [Link]
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LibreTexts. 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. [Link]
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Green Chemistry Teaching and Learning Community (GCTLC). (2025, August 14). Greener bromination of alkenes using sodium bromide and sodium perborate. [Link]
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Doubtnut. (2020, March 29). A) Addition of bromine to trans-but-2-ene yields meso-2,3-dibromo butane. R) Bromine. [Link]
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ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]
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A Comparative Guide to Elemental Analysis Standards for 2-Butene, 2,3-dibromo-
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of halogenated organic compounds is paramount. 2-Butene, 2,3-dibromo-, a key intermediate and building block, demands rigorous analytical scrutiny to ensure the integrity of reaction pathways and the purity of final products. This guide, compiled by a Senior Application Scientist, offers an in-depth comparison of established analytical techniques for the elemental analysis of bromine in this volatile organic compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
Introduction to the Analytical Challenge
2-Butene, 2,3-dibromo- (C₄H₆Br₂) is a halogenated alkene with a molecular weight of 213.90 g/mol .[1][2][3] Its volatility and the presence of bromine present unique challenges for elemental analysis. The goal is to accurately and precisely determine the bromine content, which is theoretically 74.7% by mass. This verification is crucial for stoichiometry calculations, quality control, and regulatory compliance. The selection of an appropriate analytical technique hinges on factors such as required accuracy and precision, sample throughput, matrix effects, and available instrumentation.
This guide will compare three principal analytical methodologies:
-
Combustion-Ion Chromatography (CIC): A destructive method that converts the organically bound bromine into a water-soluble form for quantification.
-
X-Ray Fluorescence (XRF) Spectroscopy: A non-destructive technique that measures the characteristic X-rays emitted from the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A separation technique coupled with a detection method that can provide both qualitative and quantitative information.
Comparative Analysis of Analytical Techniques
The choice of an analytical standard is fundamentally tied to the capabilities and limitations of the chosen instrumentation. Below is a comparative overview of the primary techniques for the elemental analysis of bromine in 2-Butene, 2,3-dibromo-.
| Feature | Combustion-Ion Chromatography (CIC) | X-Ray Fluorescence (XRF) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Sample combustion followed by absorption of combustion gases and subsequent analysis of bromide by ion chromatography.[4][5][6] | Excitation of the sample with X-rays and measurement of the emitted fluorescent X-rays characteristic of bromine.[7][8] | Separation of the analyte from a mixture based on its volatility and interaction with a stationary phase, followed by detection based on its mass-to-charge ratio.[9][10][11] |
| Sample State | Solid, liquid, gas.[4][6] | Solid, liquid, powder.[7] | Volatile liquids and gases.[12] |
| Destructive? | Yes | No | Yes (sample is consumed) |
| Primary Measurement | Bromide ion (Br⁻) concentration | Total bromine concentration | Molecular ion and fragment ions |
| Strengths | High accuracy and precision for total bromine, well-suited for a wide range of sample matrices, established standard methods available.[5][13] | Rapid, non-destructive, minimal sample preparation for liquids.[7][8] | High specificity and sensitivity, can identify and quantify isomers and impurities, provides structural information.[9] |
| Limitations | Destructive, requires sample preparation (combustion), potential for incomplete combustion with volatile samples. | Matrix effects can be significant, lower sensitivity for light elements, calibration can be complex for liquid samples.[14][15] | Requires a volatile and thermally stable analyte, quantification can be challenging without appropriate standards, may not be ideal for bulk elemental composition. |
| Typical LOD | Low ppb to ppm range.[13] | ppm to low % range.[15] | pg to ng range for specific compounds. |
| Throughput | Moderate | High | Moderate to High |
In-Depth Technical Review of Analytical Methodologies
Combustion-Ion Chromatography (CIC)
Causality of Experimental Choices: This technique is often considered a reference method for total halogen determination due to its robustness and accuracy. The initial combustion step is critical as it quantitatively converts the covalently bound bromine in 2-Butene, 2,3-dibromo- into hydrogen bromide (HBr). The subsequent absorption into an aqueous solution transforms HBr into bromide ions (Br⁻), which can then be accurately measured by ion chromatography. The choice of combustion temperature and oxygen flow rate is optimized to ensure complete and soot-free combustion, preventing the formation of byproducts that could interfere with the analysis.[5]
Experimental Workflow:
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A Researcher's Guide to the Crystallographic Comparison of 2,3-Dibromo-2-Butene Isomers
This guide provides a comprehensive framework for the crystallographic analysis and comparison of the geometric isomers of 2,3-dibromo-2-butene: (E)-2,3-dibromo-2-butene and (Z)-2,3-dibromo-2-butene. While direct access to the crystallographic data for these specific isomers is often restricted to specialized databases, this document outlines the complete experimental and analytical workflow necessary for their determination and comparison. It is intended for researchers, scientists, and drug development professionals who are engaged in structural analysis and characterization of small organic molecules.
The Significance of Crystallographic Data in Isomer Differentiation
Geometric isomers, such as the (E) and (Z) forms of 2,3-dibromo-2-butene, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This seemingly subtle difference can lead to significant variations in their physical and chemical properties, including melting point, boiling point, and reactivity. In the context of drug development and materials science, the precise three-dimensional structure of a molecule is paramount as it dictates its interaction with other molecules and its overall function.
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for elucidating the atomic and molecular structure of crystalline materials.[1][2] It provides precise information on bond lengths, bond angles, and the overall molecular geometry in the solid state.[3] For the 2,3-dibromo-2-butene isomers, SC-XRD would be the definitive method to experimentally confirm the trans ((E)-isomer) and cis ((Z)-isomer) arrangement of the bromine atoms and methyl groups around the carbon-carbon double bond.
Theoretical Foundation: The Essence of X-ray Crystallography
X-ray crystallography is based on the principle of diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[1][4] When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of spots of varying intensity.[5] By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the arrangement of the atoms can be determined.[5]
The fundamental relationship governing this phenomenon is Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between the crystal lattice planes (d).
Experimental Protocol: From Molecule to Structure
The determination of the crystal structure of the 2,3-dibromo-2-butene isomers would follow a well-established experimental workflow.
Crystal Growth: The Critical First Step
The success of a single-crystal X-ray diffraction experiment is highly dependent on the quality of the crystal.[1] For small organic molecules like the 2,3-dibromo-2-butene isomers, suitable crystals are typically grown from a supersaturated solution by slow evaporation of the solvent, slow cooling, or vapor diffusion. The key is to allow the crystals to form gradually to minimize defects and ensure a well-ordered lattice.[6]
Step-by-Step Protocol for Crystal Growth (Slow Evaporation):
-
Dissolution: Dissolve the purified isomer in a suitable solvent (e.g., a volatile solvent like hexane or a mixture of solvents) to form a nearly saturated solution.
-
Filtration: Filter the solution to remove any particulate impurities.
-
Crystallization: Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).
-
Incubation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Harvesting: Once suitable crystals have formed (typically 0.1-0.5 mm in size), carefully remove them from the mother liquor.[5][7]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The heart of the experiment lies in the collection of diffraction data using a single-crystal X-ray diffractometer.
Instrumentation and Data Collection Workflow:
Caption: Workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Protocol for Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction images are collected at various orientations.[1][4]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
Structure Solution and Refinement
The final step involves solving the crystal structure from the processed diffraction data.
Structure Solution and Refinement Workflow:
Caption: Computational workflow for crystal structure solution and refinement.
Step-by-Step Protocol for Structure Solution and Refinement:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods.[5]
-
Structure Refinement: The initial atomic positions and other parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.
-
Validation: The final structure is validated to ensure its quality and accuracy.
Comparative Analysis of Crystallographic Data
Once the crystal structures of both (E)- and (Z)-2,3-dibromo-2-butene have been determined, a detailed comparison of their crystallographic data can be performed. The following table illustrates the key parameters that would be compared.
| Parameter | (E)-2,3-dibromo-2-butene | (Z)-2,3-dibromo-2-butene | Significance of Comparison |
| Crystal System | Hypothetical Data | Hypothetical Data | Indicates the basic symmetry of the crystal lattice. |
| Space Group | Hypothetical Data | Hypothetical Data | Describes the symmetry elements of the unit cell. |
| Unit Cell Dimensions | |||
| a (Å) | Hypothetical Data | Hypothetical Data | Defines the size and shape of the unit cell. |
| b (Å) | Hypothetical Data | Hypothetical Data | |
| c (Å) | Hypothetical Data | Hypothetical Data | |
| α (°) | Hypothetical Data | Hypothetical Data | |
| β (°) | Hypothetical Data | Hypothetical Data | |
| γ (°) | Hypothetical Data | Hypothetical Data | |
| Volume (ų) | Hypothetical Data | Hypothetical Data | Relates to the packing efficiency of the molecules. |
| Z | Hypothetical Data | Hypothetical Data | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | Hypothetical Data | Hypothetical Data | A macroscopic property derived from the crystal structure. |
| Key Bond Lengths (Å) | |||
| C=C | Hypothetical Data | Hypothetical Data | Differences may indicate varying electronic effects. |
| C-Br | Hypothetical Data | Hypothetical Data | |
| C-C | Hypothetical Data | Hypothetical Data | |
| Key Bond Angles (°) | |||
| Br-C=C | Hypothetical Data | Hypothetical Data | Reflects the steric and electronic environment. |
| C-C=C | Hypothetical Data | Hypothetical Data | |
| Torsion Angles (°) | |||
| Br-C=C-Br | ~180° (anti-periplanar) | ~0° (syn-periplanar) | Definitive confirmation of the (E) and (Z) isomerism. |
Visualization of the Isomers
The distinct spatial arrangement of the (E) and (Z) isomers of 2,3-dibromo-2-butene is the cornerstone of their different properties.
Caption: 2D representation of the (E) and (Z) isomers of 2,3-dibromo-2-butene.
Accessing Crystallographic Data
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[2][8] Researchers who determine the crystal structures of the 2,3-dibromo-2-butene isomers would typically deposit their data with the CSD to make it available to the scientific community. Access to the CSD is often available through institutional subscriptions.
Conclusion
While the specific crystallographic data for (E)- and (Z)-2,3-dibromo-2-butene may not be readily available in the public domain without specialized database access, this guide provides a comprehensive roadmap for their experimental determination and comparative analysis. By following the detailed protocols for crystal growth, single-crystal X-ray diffraction, and data analysis, researchers can obtain the definitive structural information necessary to distinguish between these isomers and understand their structure-property relationships. The application of these crystallographic techniques is fundamental to advancing research in chemistry, materials science, and drug development.
References
- Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography.
- SERC. (2007, May 17). Single-crystal X-ray Diffraction.
- YouTube. (2020, November 19).
- Wikipedia.
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- The Cambridge Structural D
- Wikipedia. X-ray crystallography.
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
- The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
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- Wikid
- Re3data.org.
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- PMC.
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- Guidechem. (E)-2,3-Dibromo-2-Butene-1,4-Dinitrile.
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- NIST WebBook. Butane, 2,3-dibromo-.
- SpectraBase. 1,4-Dibromo-2-butene.
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cost-benefit analysis of 2,3-dibromo-2-butene vs alternative linkers
This guide provides a technical cost-benefit analysis of 2,3-dibromo-2-butene compared to its structural isomers and functional alternatives in the context of bioconjugation and chemical cross-linking.
Strategic Evaluation: 2,3-Dibromo-2-butene vs. Industry Standards
Executive Summary
In the development of stapled peptides, antibody-drug conjugates (ADCs), and macrocycles, the choice of linker defines the stability, solubility, and conformational rigidity of the final therapeutic.
2,3-Dibromo-2-butene represents a chemically distinct class of "vinylic" linkers. Unlike the industry-standard 1,4-dibromo-2-butene (an allylic electrophile), the 2,3-isomer is kinetically inert to standard nucleophilic substitution (
For 95% of bioconjugation applications (specifically cysteine cross-linking), 1,4-dibromo-2-butene or 2,3-dibromomaleimide are the superior cost-benefit choices. 2,3-Dibromo-2-butene is reserved for niche applications requiring extreme metabolic stability or metal-mediated scaffold construction.
Technical Profile & Mechanism of Action
The Core Distinction: Vinylic vs. Allylic Reactivity
The critical failure point in selecting these linkers is confusing their reactivity profiles. They are structural isomers with fundamentally different mechanisms.
| Feature | 2,3-Dibromo-2-butene (The Subject) | 1,4-Dibromo-2-butene (The Standard) |
| Structure | ||
| Halide Type | Vinylic (Attached directly to alkene) | Allylic (Attached to carbon adjacent to alkene) |
| Hybridization | ||
| Reactivity | Inert to | Highly Reactive to |
| Linker Geometry | Rigid | Flexible butenyl bridge (longer span). |
Pathway Visualization: Reactivity Landscapes
Figure 1: Reactivity landscape showing the inertness of 2,3-dibromo-2-butene under standard bioconjugation conditions compared to allylic and maleimide alternatives.
Cost-Benefit Analysis
This analysis compares the 2,3-isomer against the two primary alternatives: 1,4-dibromo-2-butene (Standard Stapling) and 2,3-dibromomaleimide (Functional Stapling).
Table 1: Comparative Metrics
| Metric | 2,3-Dibromo-2-butene | 1,4-Dibromo-2-butene | 2,3-Dibromomaleimide |
| CAS Number | 513-31-5 | 821-06-7 (trans) | 1122-10-7 |
| Approx. Cost (Research) | High ( | Low ( | Medium ($100 / 5g) |
| Reaction Type | Metal-Catalyzed Coupling (Buchwald/Stille) | Nucleophilic Substitution ( | Addition-Elimination (Michael) |
| Reaction Conditions | Organic solvent, Heat, Pd-Catalyst, Base | Aqueous/Organic mix, RT, Mild Base (pH 8) | Aqueous, RT, Neutral pH |
| Atom Economy | Poor (Requires catalyst/ligands) | Excellent (HBr byproduct) | Excellent (HBr byproduct) |
| Linker Stability | Extreme (Metabolically inert) | High (Thioether is stable) | Moderate (Thiol-exchange possible) |
| Primary Utility | Rigidifying scaffolds, Alkyne synthesis | Peptide Stapling, Macrocyclization | ADCs, Reversible Conjugation |
Benefit Analysis
-
The Case for 2,3-Dibromo-2-butene (When to use it):
-
Rigidity: If your SAR (Structure-Activity Relationship) data suggests that the flexibility of a methylene spacer (found in the 1,4-isomer) reduces potency, the 2,3-isomer provides a direct alkene bridge.
-
Metabolic Stability: Vinylic thioethers (if synthesized via Pd-catalysis) are virtually immune to oxidative metabolism compared to standard thioethers.
-
Precursor Utility: It is an excellent precursor for generating butyne linkers via double elimination.
-
-
The Case for 1,4-Dibromo-2-butene (The Standard):
-
Efficiency: Reactions reach completion in <2 hours at room temperature.
-
Solubility: The resulting staple is hydrophobic, but the linker itself is small enough to not disrupt peptide solubility significantly during synthesis.
-
Cost: It is a bulk commodity chemical used in polymer synthesis, making it orders of magnitude cheaper for scale-up.
-
Experimental Protocols
Protocol A: Standard Peptide Stapling (The Baseline)
Use this for 1,4-dibromo-2-butene.
-
Peptide Prep: Dissolve bis-cysteine peptide (0.1 mM) in Ammonium Bicarbonate buffer (20 mM, pH 8.0) / Acetonitrile (3:1 v/v).
-
Reduction: Add TCEP (1.5 eq) to ensure cysteines are reduced. Stir 30 min.
-
Linker Addition: Add 1,4-dibromo-2-butene (1.5 eq, dissolved in DMF) dropwise.
-
Incubation: Stir at Room Temperature for 2 hours.
-
Validation: Monitor by LC-MS. Expect mass shift of +54 Da (Linker
- 2H). -
Purification: Direct injection onto Prep-HPLC.
Protocol B: Metal-Catalyzed Cross-Coupling (The Advanced Route)
Use this for 2,3-dibromo-2-butene.[1][2] Note the complexity.
-
Conditions: Requires anhydrous DMF/THF under inert atmosphere (
). -
Catalyst:
(5 mol%) + Xantphos (10 mol%). -
Base:
(3.0 eq). -
Procedure:
-
Mix Peptide (protected side chains recommended), 2,3-dibromo-2-butene (1.2 eq), Catalyst, and Base in Schlenk tube.
-
Heat to 60°C for 12–24 hours.
-
-
Workup: Requires filtration through Celite (to remove Pd), solvent evaporation, and rigorous HPLC purification to remove metal contaminants.
-
Yield: Typically 30–50% (vs. >90% for Protocol A).
Decision Matrix & Workflow
Use the following logic flow to select the correct linker for your drug development campaign.
Figure 2: Decision tree for selecting haloalkene linkers based on structural and functional requirements.
Safety & Handling (E-E-A-T)
-
2,3-Dibromo-2-butene:
-
Toxicity: Lachrymator. Irritating to eyes and respiratory system.
-
Stability: Volatile. Store at 2–8°C.
-
Disposal: Halogenated waste.
-
-
1,4-Dibromo-2-butene:
-
Toxicity: Highly Toxic/Corrosive. Potent lachrymator and vesicant (blister agent). Handle only in a fume hood.
-
Specific Hazard: Can be absorbed through skin. Double-gloving (Nitrile + Laminate) is recommended.
-
References
-
Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization." Chemical Society Reviews.
-
Schumacher, F. F., et al. (2011). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry.
-
PubChem Compound Summary. (2023). "trans-1,4-Dibromo-2-butene."[3] National Center for Biotechnology Information.
-
Chudasama, V., et al. (2016). "Recent Advances in the Construction of Antibody–Drug Conjugates." Nature Chemistry.
-
Sigma-Aldrich. (2023). "Product Specification: trans-2,3-Dibromo-2-butene-1,4-diol." (Included for context on 2,3-dibromo derivatives).
Sources
A Comparative Benchmarking Guide to the Cross-Coupling Efficiency of 2,3-Dibromo-2-Butene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of building blocks available, vicinal dihaloalkenes such as 2,3-dibromo-2-butene serve as versatile scaffolds for the introduction of diverse functionalities. This guide provides a comprehensive technical comparison of the efficiency of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, and Heck—utilizing 2,3-dibromo-2-butene as the electrophilic partner. By examining the nuances of each reaction, this document aims to equip researchers with the insights necessary to select the optimal synthetic route for their specific applications.
Introduction to 2,3-Dibromo-2-Butene in Cross-Coupling
2,3-Dibromo-2-butene is a valuable four-carbon building block, offering two reactive sites for sequential or double cross-coupling reactions. Its utility lies in the potential to synthesize a wide array of substituted butadienes, enynes, and other complex structures that are prevalent in pharmaceuticals, natural products, and materials science. The efficiency and selectivity of these transformations are highly dependent on the chosen cross-coupling methodology. This guide will delve into the mechanistic underpinnings and practical considerations of each reaction type, supported by available experimental data.
Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1] This makes it a highly attractive method for the functionalization of 2,3-dibromo-2-butene. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the new C-C bond.[2]
Mechanistic Pathway of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data and Performance Comparison
While specific comparative studies on the Suzuki coupling of 2,3-dibromo-2-butene are not extensively documented in readily available literature, general protocols for vinyl bromides provide a strong foundation for reaction design. The reaction can be performed sequentially, allowing for the synthesis of unsymmetrically substituted dienes.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Dibromides
| Parameter | Condition | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common choice for its reliability. In situ generation from Pd(OAc)₂ with phosphine ligands allows for catalyst tuning.[3] |
| Ligand | PPh₃, Buchwald-type ligands | Triphenylphosphine is a standard, cost-effective ligand. Bulky, electron-rich phosphine ligands can enhance catalytic activity, especially for less reactive substrates.[4] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the organoboron reagent. The choice of base can significantly impact yield and is often solvent-dependent.[3] |
| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | Aprotic solvents are common, while aqueous mixtures can enhance the solubility of the base and accelerate the reaction. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, particularly for the second coupling step. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a vinyl bromide, which can be adapted for 2,3-dibromo-2-butene.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dibromo-2-butene (1.0 mmol), the arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for double-coupling), and a base such as K₂CO₃ (2.5 mmol).
-
Add the chosen solvent (e.g., toluene/ethanol/water mixture, 10 mL).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: High Tolerance for Functional Groups
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent.[4][5] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture.[6] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[5]
Mechanistic Pathway of Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Data and Performance Comparison
Similar to the Suzuki coupling, specific comparative data for 2,3-dibromo-2-butene is scarce. However, the reaction of methyl (Z)-2,3-bis(tributylstannyl)butenoate with aryl iodides proceeds with high regioselectivity, suggesting that the reverse reaction with 2,3-dibromo-2-butene and organostannanes is a viable route for synthesizing substituted butadienes.[7]
Table 2: Representative Conditions for Stille Coupling of Vinyl Dibromides
| Parameter | Condition | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a common and effective catalyst. Pd₂(dba)₃ is often used with a phosphine ligand, allowing for more tailored reactivity.[6] |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ | The choice of ligand can significantly influence the reaction rate and yield. Triphenylarsine and tri(2-furyl)phosphine have been shown to accelerate the transmetalation step. |
| Solvent | Toluene, DMF, THF, Dioxane | Anhydrous, degassed aprotic polar solvents are typically used to ensure a homogeneous reaction mixture and prevent catalyst deactivation. |
| Additives | LiCl, CuI | Lithium chloride can accelerate the transmetalation step. Copper(I) iodide can also act as a co-catalyst, particularly in couplings with alkynylstannanes.[8] |
| Temperature | 80-120 °C | Elevated temperatures are generally required to drive the reaction, especially for less reactive substrates. |
Detailed Experimental Protocol: Stille Coupling
The following is a general procedure for the Stille coupling of a bromo-aromatic compound that can be adapted for 2,3-dibromo-2-butene.
Workflow for Stille Coupling
Caption: General workflow for a Stille cross-coupling reaction.
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve 2,3-dibromo-2-butene (1.0 mmol) and the organostannane reagent (e.g., vinyltributyltin, 1.1 mmol for mono-coupling or 2.2 mmol for di-coupling) in an anhydrous, degassed solvent such as toluene (10 mL).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (around 110 °C for toluene) and monitor its progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like diethyl ether.
-
To remove the tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (KF) for several hours. The resulting solid tributyltin fluoride can be removed by filtration through celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling: A Gateway to Enediynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10] For 2,3-dibromo-2-butene, this reaction opens up a direct route to the synthesis of conjugated enediynes, which are important structural motifs in many natural products and functional materials.
Mechanistic Pathway of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Data and Performance Comparison
While direct studies on 2,3-dibromo-2-butene are limited, research on the analogous 2,3-dibromonorbornadiene demonstrates the feasibility and efficiency of this transformation, yielding both symmetrical and unsymmetrical diynes in good yields. This suggests that 2,3-dibromo-2-butene would behave similarly.
Table 3: Reported Conditions for Sonogashira Coupling of a Vicinal Dibromoalkene
| Parameter | Condition | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) pre-catalysts are effective. Pd(II) species are reduced in situ to the active Pd(0) catalyst.[9] |
| Co-catalyst | CuI | Copper(I) iodide is the standard co-catalyst, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation to the palladium center.[10] |
| Base | Et₃N, BuNH₂ | An amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. |
| Solvent | THF, Toluene | Anhydrous, deoxygenated solvents are crucial to prevent side reactions such as the homocoupling of alkynes (Glaser coupling). |
| Temperature | Room Temperature to Reflux | The reaction temperature can be adjusted depending on the reactivity of the substrates. Mild conditions are often sufficient. |
Detailed Experimental Protocol: Sonogashira Coupling
The following protocol is adapted from the successful coupling of 2,3-dibromonorbornadiene and can be applied to 2,3-dibromo-2-butene.
Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere, add 2,3-dibromo-2-butene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add an anhydrous, degassed solvent such as THF (10 mL) and an amine base like triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11][12] In the context of 2,3-dibromo-2-butene, this reaction would involve the coupling of one or both C-Br bonds with an alkene, leading to the formation of substituted butadienes. The reaction typically proceeds with high trans selectivity.[12]
Mechanistic Pathway of Heck Reaction
Caption: General workflow for a Heck cross-coupling reaction.
Step-by-Step Methodology:
-
In a pressure-rated vial, combine 2,3-dibromo-2-butene (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a ligand if necessary (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base like triethylamine (1.5 mmol).
-
Add a high-boiling solvent such as DMF (5 mL).
-
Seal the vial and heat it to the required temperature (e.g., 120 °C) for several hours to overnight.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis and Best Practices
| Reaction | Key Advantages | Key Disadvantages | Best For... |
| Suzuki-Miyaura | Mild conditions, low toxicity of reagents, broad functional group tolerance, commercially available reagents. | Can be sensitive to steric hindrance; requires a base which may not be compatible with all substrates. | General C(sp²)-C(sp²) bond formation, "green" chemistry applications. |
| Stille | Excellent functional group tolerance, stable organotin reagents. | Toxicity of tin compounds, difficulty in removing tin byproducts. | Complex molecule synthesis where other methods fail due to functional group incompatibility. |
| Sonogashira | Direct synthesis of enediynes, mild reaction conditions. | Requires a terminal alkyne, potential for alkyne homocoupling (Glaser coupling). | Synthesis of conjugated systems containing alkyne moieties. |
| Heck | Does not require pre-formation of an organometallic reagent for the alkene partner. | Often requires higher temperatures, regioselectivity can be an issue with certain alkenes. | Vinylation of the dibromobutene scaffold. |
Best Practices and Troubleshooting:
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Reagent Purity: Use of anhydrous and degassed solvents is crucial, especially for Stille and Sonogashira couplings, to avoid side reactions and ensure high yields.
-
Ligand Selection: The choice of phosphine ligand can dramatically affect the reaction outcome. For challenging couplings, screening a variety of bulky and electron-rich ligands is recommended.
-
Sequential Coupling: For the synthesis of unsymmetrical products from 2,3-dibromo-2-butene, a sequential coupling approach is necessary. This typically involves a first coupling under milder conditions to achieve mono-substitution, followed by purification of the intermediate and a second coupling under more forcing conditions.
-
Byproduct Removal: In Stille couplings, thorough removal of tin byproducts is essential, often requiring an aqueous KF wash or specialized chromatographic techniques.
Conclusion
2,3-Dibromo-2-butene is a versatile and valuable building block for the synthesis of a wide range of organic molecules through palladium-catalyzed cross-coupling reactions. The choice between Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings depends on the desired final product, the functional groups present in the coupling partners, and considerations regarding toxicity and green chemistry principles. While the Suzuki-Miyaura and Sonogashira reactions offer mild conditions and high efficiency for the synthesis of dienes and enediynes, respectively, the Stille reaction provides exceptional functional group tolerance at the cost of using toxic tin reagents. The Heck reaction offers a direct vinylation pathway but may require more optimization to control selectivity and achieve high yields. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors involving this versatile dibromoalkene.
References
- He, C., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8438-8448.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
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Wikipedia. (2023). Heck reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Kormos, C. M., & Leadbeater, N. E. (2006). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
-
InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- van der Walle, C. F., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- Al-Said, N., & Al-Zaydi, K. (2012). Stille reactions of 2,3-bis(stannyl)butenoates: an unexpected regioselectivity. Tetrahedron Letters, 53(1), 108-111.
-
Wikipedia. (2023). Vinyl tributyltin. In Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]
- Kaneko, H., et al. (n.d.). Catalyst design and feature engineering to improve selectivity and reactivity in two simultaneous cross-coupling reactions. Meiji University/RIKEN.
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]
- Yamaguchi, M., & Manabe, K. (2016). Ligand-Controlled Site-Selective Cross-Coupling. Topics in Current Chemistry, 372, 1-25.
- Farina, V. (2017). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry, 15(4), 764-779.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Rubesova, E., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2843-2845.
-
Suzuki coupling reactions of bromoarenes with phenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Frost, J. R., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6436-6450.
- Corrigan, J. F., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(10), 2579-2589.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dibromo-2-Butene
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2,3-dibromo-2-butene (C₄H₆Br₂), a halogenated hydrocarbon. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, with disposal being a critical final step. This document is structured to provide not just instructions, but the scientific rationale behind them, ensuring a deep and actionable understanding of the process.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. 2,3-Dibromo-2-butene belongs to the halogenated hydrocarbon class, which requires specialized disposal methods.[1]
Causality of Hazard: Halogenated organic compounds, such as 2,3-dibromo-2-butene, present a unique disposal challenge. Standard combustion can lead to the formation of highly corrosive and toxic byproducts, including hydrogen bromide (HBr) gas and other hazardous decomposition products.[2] Therefore, they must never be disposed of via standard drains or mixed with non-halogenated organic waste.[1][3] Disposal requires high-temperature incineration with specialized "scrubber" systems to neutralize acidic gases.[4]
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2,3-dibromobut-2-ene | [5] |
| CAS Number | 19398-48-2 | [5] |
| Molecular Formula | C₄H₆Br₂ | [5][6] |
| Molecular Weight | 213.90 g/mol | [5][6] |
| Known Hazards | Suspected skin and eye irritant. Toxic upon inhalation and ingestion.[1] May produce toxic HBr gas upon decomposition.[2] | |
| Reactivity | As an unsaturated hydrocarbon, it may react vigorously with strong oxidizers.[7] Incompatible with oxidizing agents.[2] | |
| Disposal Classification | Halogenated Organic Waste | [1] |
Pre-Disposal Safety Protocols: Engineering and Personal Controls
To mitigate risks, a controlled environment and appropriate personal protective equipment (PPE) are non-negotiable.
-
Engineering Controls: All handling and transfer of 2,3-dibromo-2-butene and its waste must be conducted within a properly functioning and certified chemical fume hood.[1][8] This is the primary line of defense against the inhalation of volatile vapors, which are a key route of exposure for halogenated hydrocarbons.[1]
-
Personal Protective Equipment (PPE): A multi-barrier approach is essential to prevent personal exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][9]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[1] Always inspect gloves for tears or holes before use and dispose of them in accordance with laboratory procedures after handling.[9]
-
Body Protection: A buttoned, flame-resistant lab coat and closed-toe shoes are required at all times.[1][9]
-
Step-by-Step Disposal Procedure
This protocol ensures that 2,3-dibromo-2-butene waste is segregated, contained, and managed in compliance with safety regulations.
Step 1: Waste Segregation (The Critical First Step) The cardinal rule of chemical waste disposal is proper segregation. Making an effort to keep halogenated and non-halogenated solvents separate can significantly reduce disposal costs and ensure correct treatment.[10]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[1] This container should be made of a material chemically compatible with 2,3-dibromo-2-butene.
-
Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and expensive halogenated disposal route.[10] Furthermore, never mix this waste with substances containing heavy metals, cyanides, or other acutely toxic materials.[10]
Step 2: Container Selection and Labeling Proper containment and identification prevent accidental misuse and ensure the safety of all personnel, including those in waste management.
-
Action: Select a sealable, leak-proof container. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[10]
-
Label Details: The tag must be filled out completely and legibly, including:
-
The full chemical name: "2,3-Dibromo-2-Butene" and any other constituents.
-
The percentage composition of all contents.
-
The relevant hazard classifications (e.g., Toxic, Irritant).
-
The name of the principal investigator or generator.[10]
-
Step 3: Waste Transfer All transfers must be performed carefully inside a chemical fume hood to minimize exposure.
-
Action: Gently pour or pipette the waste 2,3-dibromo-2-butene into the designated halogenated waste container. Avoid splashing. Securely close the container lid immediately after adding waste.[10]
Step 4: Temporary Storage (Satellite Accumulation) Proper temporary storage is a key aspect of laboratory safety and regulatory compliance.
-
Action: Store the waste container in a designated Satellite Accumulation Area.[10] This area must be equipped with secondary containment (e.g., a larger bin or tray) capable of holding the entire volume of the container in case of a leak. Keep the container away from incompatible materials, particularly strong oxidizing agents.[2][10]
Step 5: Arranging Final Disposal Waste should not be accumulated indefinitely.
-
Action: Once the waste container is approximately three-quarters full, or as per your institution's policy, arrange for pickup by contacting your EH&S department.[10] Follow their specific procedures for requesting a waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,3-dibromo-2-butene.
Caption: Disposal workflow for 2,3-dibromo-2-butene.
Emergency Procedures: Spill and Exposure Management
In the event of an accident, a swift and correct response is critical.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the chemical fume hood is operating. If the spill is outside a hood, eliminate all ignition sources.[11]
-
Containment: For small liquid spills, contain the leak and absorb the material using an inert absorbent (e.g., vermiculite, sand).[10]
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2] Label the container as "Spill Debris containing 2,3-Dibromo-2-Butene."
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as halogenated hazardous waste.[10]
Personal Exposure First Aid:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][11]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]
References
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. Chemos GmbH&Co.KG. [Link]
-
2-Butene, 2,3-dibromo-. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - Trans-2,3-Dibromo-2-Butene-1,4-Diol, 97%. Cole-Parmer. [Link]
-
2,3-Dibromo-2-butene-1,4-diol, (E)-. PubChem, National Center for Biotechnology Information. [Link]
-
(E)-2,3-dibromo-2-butene. Stenutz. [Link]
-
2-Butene, 2,3-dibromo- - Substance Details. US EPA. [Link]
-
trans-1,4-Dibromo-2-Butene Safety Data Sheet. Harper College. [Link]
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Navigating the Uncharted: A Guide to Safely Handling 2-Butene, 2,3-dibromo-
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical synthesis and drug development, the introduction of novel or less-common reagents is a constant. 2-Butene, 2,3-dibromo- (CAS 19398-48-2) is one such compound where comprehensive toxicological data is not yet fully established. This guide, authored from a Senior Application Scientist's perspective, provides a robust framework for its safe handling, storage, and disposal. Our core philosophy is one of proactive caution; in the absence of complete data, we treat the substance with the respect and care due to a potentially hazardous material. This approach ensures not only personal safety but also the integrity of your research.
Hazard Assessment: Understanding the Knowns and Unknowns
Known and Potential Health Effects:
Based on data from related compounds like trans-2,3-Dibromo-2-Butene-1,4-Diol, the following potential health effects should be anticipated[1]:
-
Eye Irritation: Direct contact may cause irritation.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1] Prolonged exposure to brominated compounds can lead to more severe skin reactions.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1]
-
Gastrointestinal Irritation: Ingestion can cause irritation of the digestive tract, potentially leading to nausea, vomiting, and diarrhea.[1]
It is crucial to note that the full toxicological properties of 2-Butene, 2,3-dibromo- have not been investigated.[1] Therefore, it should be handled as a substance with unknown long-term health effects, including potential for chronic toxicity.
Physicochemical Hazards:
-
Thermal Decomposition: During a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide, may be generated.[1]
-
Incompatibility: This compound may be incompatible with strong oxidizing agents.[1]
| Property | Value | Source |
| Molecular Formula | C4H6Br2 | PubChem[2] |
| Molecular Weight | 213.90 g/mol | PubChem[2] |
| CAS Number | 19398-48-2 | PubChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown toxicological profile, a stringent PPE protocol is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of halogenated hydrocarbons, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a full-face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A flame-retardant lab coat is essential. For procedures with a higher risk of exposure, consider disposable chemical-resistant coveralls. Ensure that clothing fully covers exposed skin.
-
Respiratory Protection: All work with 2-Butene, 2,3-dibromo- should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Caption: PPE workflow for handling 2-Butene, 2,3-dibromo-.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical for minimizing risk and ensuring environmental responsibility.
Safe Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have a spill kit appropriate for halogenated organic compounds nearby.
-
Aliquotting and Transfer: Conduct all transfers and manipulations of 2-Butene, 2,3-dibromo- within the fume hood. Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure that any reaction vessel is adequately vented within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1] Decontaminate all work surfaces.
Storage Plan:
-
Store 2-Butene, 2,3-dibromo- in a tightly closed container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the identity of the chemical and its potential hazards.
Spill Management:
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid using combustible materials like paper towels as the primary absorbent.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan:
All waste containing 2-Butene, 2,3-dibromo- must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated PPE and cleaning materials) in a designated, labeled, and sealed container suitable for halogenated organic waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Adhere to all local, state, and federal regulations for the disposal of halogenated hydrocarbons.[4][5]
Caption: Waste disposal workflow for 2-Butene, 2,3-dibromo-.
Emergency Procedures: Be Prepared
Preparedness is paramount when working with any chemical, especially one with an incomplete safety profile.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
Conclusion: A Culture of Safety
The principles outlined in this guide are designed to foster a culture of safety and proactive risk management when handling 2-Butene, 2,3-dibromo-. By acknowledging the gaps in our knowledge of this compound and adhering to stringent safety protocols, we can confidently advance our research while ensuring the well-being of all laboratory personnel. Continuous vigilance and a commitment to best practices are our most valuable tools in navigating the frontiers of chemical science.
References
-
PubChem. (n.d.). 2,3-Dibromo-2-butene-1,4-diol, (E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trans-2,3-Dibromo-2-Butene-1,4-Diol, 97%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2023, September 29). Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. Retrieved from [Link]
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LookChem. (n.d.). Cas 29262-20-2,(E)-2,3-Dibromo-2-butene-1,4-dinitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Butene, 2,3-dibromo-. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Effects in Biological Systems. (n.d.). 2,3-Dibromo-2-butene-1,4-diol (3234-02-4). National Toxicology Program. Retrieved from [Link]
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Stenutz. (n.d.). (E)-2,3-dibromo-2-butene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 1). 2-Butene, 2,3-dibromo- - Substance Details. System of Registries. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
